4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHISGPERJZRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238384-46-7 | |
| Record name | 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility have established it as a "privileged N-heterocycle" in drug discovery.[1] Pyrazole-containing compounds are central to numerous approved therapeutics, from anti-inflammatory agents to oncology drugs and antivirals.[2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid .
This molecule is of particular interest to researchers and drug development professionals due to its trifunctional nature. It possesses a carboxylic acid for amide coupling and salt formation, a phenyl group for steric and electronic influence, and a bromine atom that serves as a versatile synthetic handle for post-synthetic modification via cross-coupling reactions. This document will detail its chemical and physical properties, spectroscopic signature, synthetic strategies, reactivity, and potential applications, serving as a vital resource for its effective utilization in research and development.
Molecular Structure and Identifiers
Chemical Structure
The structure consists of a central 1H-pyrazole ring substituted at the C3, C4, and C5 positions. The tautomeric nature of the N-H proton is a key feature of the 1H-pyrazole core.
Figure 1: Chemical Structure
Key Identifiers
| Identifier | Value |
| Molecular Formula | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 267.08 g/mol |
| CAS Number | 113103-33-8 |
| IUPAC Name | This compound |
Physicochemical and Spectroscopic Properties
Physical Properties
| Property | Value / Description | Rationale / Notes |
| Appearance | Expected to be a white to off-white solid. | Based on analogous pyrazole carboxylic acids.[4] |
| Melting Point | Not experimentally reported. Expected to be >200 °C. | Similar brominated pyrazole carboxylic acids exhibit high melting points due to strong intermolecular hydrogen bonding and crystal packing.[4] |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | The carboxylic acid group provides some polarity, but the bromophenyl-pyrazole core is largely hydrophobic. |
| pKa | Estimated to be in the range of 2.5 - 3.5. | The carboxylic acid is the primary acidic site. Its acidity is enhanced by the electron-withdrawing nature of the pyrazole ring and the bromo substituent. |
Spectroscopic Profile
3.2.1 Mass Spectrometry (MS) High-resolution mass spectrometry is critical for confirming the elemental composition. The presence of bromine provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a definitive diagnostic feature.
Predicted m/z for [C₁₀H₇BrN₂O₂]
| Adduct | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
| Calculated m/z | 266.9764 / 268.9743 | 288.9583 / 290.9563 | 264.9618 / 266.9598 |
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Phenyl Protons (5H): A complex multiplet is expected in the aromatic region, typically between δ 7.4-7.8 ppm, corresponding to the protons on the C3-phenyl group.
-
Pyrazole N-H (1H): A very broad singlet, often found far downfield (> δ 13.0 ppm), which may exchange with D₂O. Its broadness is due to quadrupole broadening and proton exchange.
-
Carboxylic Acid O-H (1H): A broad singlet, also downfield (> δ 12.0 ppm), which will exchange with D₂O. The chemical shift is highly dependent on solvent and concentration. A similar hydroxyl proton in a related structure appeared at δ 12.16 ppm.[5]
-
-
¹³C NMR:
-
Carboxylic Acid (C=O): Expected in the range of δ 160-165 ppm. The carbonyl carbon of a similar isothiazole carboxylic acid was observed at 163.1 ppm.[4]
-
Pyrazole Ring Carbons (C3, C4, C5): These carbons will appear in the aromatic/heteroaromatic region. The C-Br carbon (C4) is expected to be significantly shielded compared to the others, likely appearing around δ 95-110 ppm. C3 and C5, attached to other groups, will be further downfield.
-
Phenyl Ring Carbons: Four signals are expected between δ 125-140 ppm, with the ipso-carbon (attached to the pyrazole ring) being the most deshielded.
-
3.2.3 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4]
-
C-H Stretch (Aromatic): Weaker absorptions just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band typically found between 1700-1725 cm⁻¹. Conjugation with the pyrazole ring may shift this slightly. For comparison, related structures show this peak around 1719-1736 cm⁻¹.[4]
-
C=C and C=N Stretches (Aromatic/Heterocyclic): Multiple medium to strong bands in the 1600-1450 cm⁻¹ region.
Synthesis and Purification
While a direct published procedure for this specific molecule is scarce, its synthesis can be logically derived from established methods for constructing substituted pyrazoles.[6] The general strategy involves forming the pyrazole core first, followed by functionalization.
Generalized Synthetic Workflow
The most plausible synthetic route involves a Knorr-type pyrazole synthesis from a β-dicarbonyl precursor, followed by bromination and saponification. This approach offers good control over regiochemistry.
Caption: Generalized workflow for the synthesis of the target compound.
Example Protocol: Saponification of a Pyrazole Ester
This protocol illustrates the final step of the synthesis, converting the ester to the desired carboxylic acid. The causality is based on the principle of base-catalyzed hydrolysis of an ester.[7][8]
Objective: To hydrolyze ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate to this compound.
Methodology:
-
Dissolution: Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). The ethanol ensures solubility of the organic starting material, while water is required for the hydrolysis.
-
Base Addition: Add an excess of sodium hydroxide (NaOH, ~2.0-3.0 eq), either as a solid or an aqueous solution. The excess base drives the reaction to completion.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Heating accelerates the rate of the saponification reaction.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. This prevents precipitation of the product during the subsequent acidification step.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify slowly with a strong acid (e.g., 2N HCl) until the pH is ~1-2. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.
-
Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts and then with a non-polar solvent like hexane to remove organic impurities.
-
Drying: Dry the purified solid under vacuum to yield the final product. A self-validating check at this stage would involve taking a melting point and running an NMR to confirm the disappearance of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of the broad carboxylic acid proton signal.
Chemical Reactivity and Derivatization Potential
The true value of this compound for researchers lies in its three distinct reactive sites, which can be addressed with high selectivity.
Overview of Reactive Sites
Caption: Key reactive centers for chemical derivatization.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile handle for introducing diversity, primarily through amide bond formation .[9][10][11]
-
Mechanism: The acid is first activated with a coupling agent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate. This intermediate is then readily attacked by a primary or secondary amine nucleophile to form the stable amide bond.
-
Significance: This is one of the most common reactions in drug discovery, allowing for the facile connection of the pyrazole core to other fragments to explore structure-activity relationships (SAR).[12]
Reactions involving the Bromine Substituent
The C4-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions.[8][13]
-
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) introduces new aryl substituents at the C4 position.[14][15][16][17] This is a powerful method for building molecular complexity and exploring steric and electronic effects at a key vector of the molecule. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with complex substrates.[18]
-
Other Couplings: Sonogashira (with terminal alkynes) and Stille (with organostannanes) couplings are also viable, further expanding the synthetic toolbox.
Reactions at the Pyrazole Nitrogen
The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile.
-
N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (under Buchwald-Hartwig conditions) allows for the introduction of substituents at the N1 position. This is critical for blocking the tautomeric site and modulating the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Applications in Research and Development
The structural motifs within this compound are prevalent in biologically active molecules.[1]
-
Scaffold in Medicinal Chemistry: Pyrazole carboxylic acids are key intermediates in the synthesis of a wide array of therapeutics, including inhibitors for enzymes like carbonic anhydrase and various kinases.[9] The pyrazole scaffold is a known bioisostere for other aromatic systems and can form crucial hydrogen bonds with protein targets.[3]
-
Utility in Agrochemicals: The related compound 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key building block for the synthesis of insecticides like Chlorantraniliprole.[8] This highlights the importance of the bromopyrazole carboxylic acid framework in developing potent and selective agrochemicals.
-
Precursor for Advanced Materials: The carboxylic acid and pyrazole nitrogens can act as ligands for metal ions, making this compound a potential precursor for the synthesis of metal-organic frameworks (MOFs) with unique catalytic or absorption properties.[19]
Safety and Handling
As with any laboratory chemical, proper handling is paramount.[20] While a specific MSDS for this exact compound is not available, data from closely related brominated pyrazole carboxylic acids can be used to infer its hazard profile.[21]
Hazard Identification
The following GHS classifications are based on analogous compounds and should be treated as provisional.[21]
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[22]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[22]
-
Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis. Its trifunctional nature allows for selective and sequential modification at the carboxylic acid, the bromine-substituted carbon, and the pyrazole nitrogen. This chemical reactivity, combined with the established biological importance of the pyrazole scaffold, makes it an exceptionally useful tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory.
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3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]
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Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. [Link]
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5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2. PubChem. [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. [Link]
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Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]
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4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
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ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
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The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
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BROMINE BROMINE - Safety Handbook. ICL Group. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
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1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Safety Data Sheet: Bromine. Carl ROTH. [Link]
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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A Technical Guide to the Structural Elucidation of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable scaffold in the development of novel therapeutic agents.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in recently approved drugs and clinical candidates.[3] Our focus in this guide, 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid, is a molecule of significant interest, combining the established pyrazole core with a phenyl substituent, a bromine atom, and a carboxylic acid group, suggesting a potential for diverse biological interactions and applications in drug design.
This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the logical workflow of analytical techniques, from synthesis to spectroscopic analysis and crystallographic studies, emphasizing the rationale behind each experimental choice.
Synthesis and Purification: A Proposed Pathway
A plausible synthetic route to this compound can be adapted from established methods for similar pyrazole derivatives. A common strategy involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group modifications.
Proposed Synthetic Protocol:
A potential synthesis could start from ethyl 2-phenyl-2-oxoacetate and involve a condensation reaction with hydrazine to form the pyrazole ring. Subsequent bromination and hydrolysis of the ester would yield the target carboxylic acid.
Step 1: Synthesis of Ethyl 5-phenyl-3-hydroxy-1H-pyrazole-4-carboxylate
-
To a solution of diethyl oxalate and ethyl phenylacetate in ethanol, add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Add a solution of hydrazine hydrate in ethanol and reflux the mixture for 8 hours.
-
Cool the reaction mixture and acidify with a dilute acid to precipitate the product.
-
Filter, wash with water, and dry to obtain the pyrazole ester.
Step 2: Bromination
-
Dissolve the pyrazole ester from Step 1 in a suitable solvent such as chloroform.
-
Add N-bromosuccinimide (NBS) portion-wise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a mild reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Hydrolysis
-
Dissolve the brominated ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).[4]
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).[4]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.[4]
-
Dilute the residue with water and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[4]
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid.
Spectroscopic Characterization: Unveiling the Molecular Structure
A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the synthesized structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.3-7.8 ppm, integrating to 5 protons, is anticipated for the phenyl ring.
-
NH Proton (Pyrazole Ring): A broad singlet, typically in the downfield region (δ 12-14 ppm), corresponding to the acidic proton of the pyrazole NH. The chemical shift of this proton can be highly dependent on the solvent and concentration.
-
COOH Proton (Carboxylic Acid): A very broad singlet, also in the downfield region (δ 10-13 ppm), for the carboxylic acid proton. This signal may exchange with D₂O.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
-
Carboxylic Carbonyl Carbon: A signal in the downfield region, around δ 160-170 ppm.
-
Pyrazole Ring Carbons:
-
C3 (attached to the phenyl group): Expected around δ 140-150 ppm.
-
C4 (attached to bromine): Expected at a lower field than an unsubstituted pyrazole C4, likely in the range of δ 90-100 ppm due to the shielding effect of the bromine atom.
-
C5 (attached to the carboxylic acid): Expected around δ 130-140 ppm.
-
-
Phenyl Ring Carbons: Several signals in the aromatic region (δ 125-135 ppm). The ipso-carbon (attached to the pyrazole ring) may be difficult to observe due to quaternization.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[6]
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.[6]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Pyrazole Ring): A moderate to sharp band around 3200-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1720 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole and Phenyl Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry, purified compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.
Expected Fragmentation Pattern:
-
Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇BrN₂O₂), which is approximately 282.97 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units will be a key diagnostic feature.
-
Major Fragments:
-
Loss of COOH (decarboxylation): A significant fragment corresponding to the loss of the carboxylic acid group (45 Da).
-
Loss of Br: A fragment resulting from the cleavage of the C-Br bond (79/81 Da).
-
Fragments corresponding to the phenyl and pyrazole rings.
-
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[7]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS should be employed to obtain an accurate mass measurement of the molecular ion.[7]
X-ray Crystallography: Definitive Structural Confirmation
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[8]
Expected Molecular Geometry and Intermolecular Interactions:
Based on the crystal structure of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, we can anticipate several structural features.[9]
-
Planarity: The pyrazole ring is expected to be essentially planar. The phenyl ring will likely be twisted with respect to the pyrazole ring.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties (O-H···O). The pyrazole N-H group can also participate in hydrogen bonding, potentially with the carbonyl oxygen of a neighboring molecule.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solution of the purified compound in an appropriate solvent (e.g., ethanol, acetone, or ethyl acetate).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Data Summary and Workflow Visualization
Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, δ 7.3-7.8 ppm, 5H), Pyrazole NH (broad singlet, δ 12-14 ppm, 1H), Carboxylic acid OH (broad singlet, δ 10-13 ppm, 1H) |
| ¹³C NMR | C=O (δ 160-170 ppm), Pyrazole C3, C4, C5 (δ 90-150 ppm), Phenyl carbons (δ 125-135 ppm) |
| FT-IR | O-H (broad, 2500-3300 cm⁻¹), N-H (3200-3400 cm⁻¹), C=O (1680-1720 cm⁻¹), C=N/C=C (1450-1600 cm⁻¹) |
| Mass Spec. | [M]⁺ and [M+2]⁺ isotopic pattern for bromine, fragments from loss of COOH and Br |
Workflow for Structure Elucidation
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By combining a plausible synthetic strategy with a comprehensive analysis using NMR, FT-IR, and mass spectrometry, a high degree of confidence in the proposed structure can be achieved. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the molecular architecture. This guide provides a robust framework for researchers to approach the structural characterization of this and related pyrazole derivatives, which are of significant interest in the ongoing quest for new and effective therapeutic agents.
References
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Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2744334, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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Radović, A., Giester, G., Tomić, Z. D., & Jaćimović, Ž. K. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. VinaR. [Link]
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Arbačiauskienė, E., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Al-Hourani, B. J., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(7), 5743-5749. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4339. [Link]
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Xia, Y., et al. (2008). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]
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SpectraBase. (n.d.). 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid (4-methyl-thiazol-2-yl)-amide. Retrieved from [Link]
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Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4433. [Link]
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Spectroscopic Analysis of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide to ¹H and ¹³C NMR Interpretation
Introduction to the Spectroscopic Challenge
4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its substituents—a bromine atom, a phenyl group, and a carboxylic acid function on the pyrazole core—creates a unique electronic environment. Elucidating the exact structure and purity of this compound is paramount for any research and development endeavor. NMR spectroscopy is the most powerful tool for this purpose, providing atom-level information on the molecular structure in solution.[1][2] This guide will deconstruct the expected NMR signals, providing a foundational blueprint for spectral assignment and verification.
Molecular Structure and Predicted Spectral Features
The structure of this compound lacks any element of symmetry. Consequently, every proton and carbon atom in the molecule is chemically non-equivalent, which should result in a distinct signal for each in the ¹H and ¹³C NMR spectra, respectively. The analysis below is based on the fundamental principles of chemical shifts and coupling constants, influenced by the inductive and resonance effects of the bromine, phenyl, and carboxylic acid substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to three distinct regions: the labile protons (N-H and COOH), the aromatic protons of the phenyl ring, and potentially a single proton on the pyrazole ring if tautomerism is considered, though the substitution pattern at C4 makes this less likely.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It is expected to appear as a very broad singlet at the downfield end of the spectrum, typically in the range of δ 12.0-14.0 ppm . Its broadness is due to rapid chemical exchange with trace amounts of water in the solvent and hydrogen bonding.
-
Pyrazole N-H Proton: The proton attached to the nitrogen of the pyrazole ring is also labile and subject to hydrogen bonding. It is anticipated to appear as a broad singlet, likely in the region of δ 13.0-15.0 ppm , potentially overlapping with the carboxylic acid proton or appearing even further downfield. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[3]
-
Phenyl Group Protons (C₆H₅-): The five protons of the phenyl group will resonate in the aromatic region, typically between δ 7.2 and 8.0 ppm . Due to the free rotation around the C-C single bond connecting the phenyl and pyrazole rings, the electronic environment of the ortho, meta, and para protons will be distinct. This will likely result in a complex multiplet pattern. The ortho-protons are expected to be the most deshielded due to their proximity to the heterocyclic ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are governed by the hybridization of the carbon and the electronegativity of its neighboring atoms.
-
Carboxylic Carbonyl Carbon (-COOH): This is the most deshielded carbon in the molecule and is expected to appear in the range of δ 160.0-170.0 ppm .
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C3: This carbon is attached to the phenyl group and a nitrogen atom. Its chemical shift is predicted to be in the range of δ 145.0-155.0 ppm .
-
C4: The presence of the highly electronegative bromine atom will cause a significant downfield shift for this carbon. However, the "heavy atom effect" of bromine can also induce shielding. Based on data for similar brominated pyrazoles, the signal for C4 is expected around δ 95.0-105.0 ppm .[2]
-
C5: This carbon is attached to the carboxylic acid group and a nitrogen atom. It is expected to resonate in the region of δ 135.0-145.0 ppm .
-
-
Phenyl Group Carbons (C₆H₅-):
-
Ipso-Carbon (C1'): The carbon atom of the phenyl ring directly attached to the pyrazole ring is a quaternary carbon and is expected to have a chemical shift in the range of δ 128.0-135.0 ppm .
-
Ortho-, Meta-, and Para-Carbons (C2'-C6'): These carbons will appear in the typical aromatic region of δ 125.0-130.0 ppm . The signals for the ortho and meta carbons may be close together, while the para carbon will be a distinct signal.
-
Summary of Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 12.0 - 14.0 | Broad Singlet | 1H |
| N-H | 13.0 - 15.0 | Broad Singlet | 1H |
| Phenyl H (ortho, meta, para) | 7.2 - 8.0 | Multiplet | 5H |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 160.0 - 170.0 |
| C3 | 145.0 - 155.0 |
| C4 | 95.0 - 105.0 |
| C5 | 135.0 - 145.0 |
| Phenyl C1' (ipso) | 128.0 - 135.0 |
| Phenyl C2'-C6' (ortho, meta, para) | 125.0 - 130.0 |
Experimental Design and Workflow
To validate the predicted data, a rigorous experimental approach is necessary. The following workflow and protocol are designed to yield high-quality, unambiguous NMR data.
Logical Workflow for Spectral Assignment
Caption: Workflow for NMR data acquisition and structural assignment.
Standard Operating Protocol for NMR Analysis
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
1. Sample Preparation:
- Accurately weigh 10-20 mg of purified this compound.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it will allow for the observation of the exchangeable N-H and COOH protons.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 0-16 ppm.
- Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 2-5 seconds, to allow for full relaxation of the nuclei.
- Acquisition Time (aq): 2-4 seconds.
3. ¹³C NMR Spectroscopy Acquisition:
- Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
4. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Reference the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO signal at δ 39.52 ppm.
- For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The analysis, grounded in fundamental NMR principles and comparative data from related structures, offers a solid framework for researchers to interpret their experimental findings. The provided experimental protocol ensures that high-quality, reliable data can be obtained for the definitive structural elucidation of this compound. Final assignment should always be confirmed with experimentally acquired data, potentially including two-dimensional NMR techniques (HSQC, HMBC) for unambiguous correlation of proton and carbon signals.
References
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3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI[Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. [Link]
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The Pharmacological Versatility of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to a class of compounds known as pyrazole carboxylic acid derivatives, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and detailed methodologies to empower the rational design of novel therapeutics. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action and providing robust experimental protocols for their evaluation.
The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a versatile pharmacophore due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. The introduction of a carboxylic acid moiety enhances the molecule's polarity and provides a key interaction point for biological targets, often through hydrogen bonding and ionic interactions. The general structure of a pyrazole carboxylic acid derivative allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The synthesis of pyrazole carboxylic acid derivatives can be achieved through several reliable methods, with the Knorr pyrazole synthesis and its variations being a prominent route.[1] This typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by oxidation or other functional group manipulations to yield the desired carboxylic acid.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.
Caption: A generalized workflow for the synthesis of pyrazole carboxylic acid derivatives.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of Pro-Proliferative Signaling
Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3] These kinases are crucial regulators of cell cycle progression, proliferation, and angiogenesis. By binding to the ATP-binding pocket of these enzymes, pyrazole derivatives can effectively block their catalytic activity, leading to cell cycle arrest and apoptosis. Some derivatives have also been shown to induce apoptosis through the modulation of the mTOR signaling pathway.[5]
Caption: Anticancer mechanisms of pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7] It is a robust and widely used method for the initial screening of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (pyrazole carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the anticancer activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole and any appended aryl rings.[8] For instance, the presence of electron-withdrawing groups on a phenyl ring at the 5-position can enhance cytotoxicity.[8] The nature of the substituent at the 1-position of the pyrazole ring also plays a crucial role in determining the potency and selectivity of the compound.[8]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial mechanism of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. Some derivatives have been shown to inhibit cell wall synthesis, which is crucial for bacterial survival.[9] Others may disrupt nucleic acid synthesis or interfere with key metabolic enzymes. The specific mechanism can vary depending on the microbial species and the chemical structure of the pyrazole derivative.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[10][12] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[10]
-
Nutrient agar or Sabouraud dextrose agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal, e.g., Ciprofloxacin, Clotrimazole)[13]
-
Negative control (solvent alone)
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it. Cool the medium to 45-50°C and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard. Evenly spread the inoculum over the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is significantly influenced by the lipophilicity and electronic properties of the substituents.[10] The presence of halogen atoms, such as chlorine or bromine, on the pyrazole or associated aryl rings often enhances antimicrobial activity.[10][12] The carbothioamide moiety has also been identified as a key pharmacophore for potent antimicrobial effects.[9]
| Derivative Type | Key Structural Features | Observed Antimicrobial Activity | Reference |
| Pyrazole-1-carbothiohydrazides | Presence of a free carbothiohydrazide moiety | High activity against bacteria and fungi | [9] |
| Chloro-substituted pyrazoles | Chlorine atoms on aryl rings | Potent activity against S. aureus and C. albicans | [10] |
| Pyrazolyl 1,3,4-thiadiazines | Fused thiadiazine ring | Moderate to good antimicrobial activity | [9] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole carboxylic acid derivatives have shown promise as anti-inflammatory agents, with some exhibiting potent cyclooxygenase (COX) inhibitory activity.[14]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15] Some derivatives exhibit selective inhibition of COX-2, which is desirable as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. Additionally, some pyrazole compounds can reduce the production of other pro-inflammatory cytokines like TNF-α and IL-1β.[15]
Caption: Anti-inflammatory action via COX inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[15][16][17][18]
Materials:
-
Test compounds (pyrazole carboxylic acid derivatives)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)[13][16]
-
Vehicle (e.g., saline or a suitable solvent)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
Compound Administration: Administer the test compounds and the positive control intraperitoneally or orally at a specific dose 30-60 minutes before the carrageenan injection.[15][16] The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazole derivatives is closely linked to their ability to inhibit COX enzymes. The presence of a sulfonamide or a similar acidic moiety is often a key feature for potent COX-2 inhibition, as seen in the marketed drug Celecoxib. The substitution pattern on the aryl rings attached to the pyrazole core significantly influences the selectivity and potency of COX inhibition. Lipophilicity also appears to be an important factor, with more lipophilic derivatives often showing higher anti-inflammatory activity.[14]
Conclusion and Future Directions
Pyrazole carboxylic acid derivatives represent a highly versatile and privileged scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive starting point for the development of novel therapeutic agents. The insights into their mechanisms of action and structure-activity relationships, as outlined in this guide, provide a solid foundation for the rational design of more potent and selective compounds. Future research in this area should focus on exploring novel substitution patterns, investigating their effects on a wider range of biological targets, and optimizing their pharmacokinetic properties to translate their in vitro and in vivo efficacy into clinically successful drugs. The application of computational tools, such as molecular docking and QSAR studies, will continue to be invaluable in guiding these efforts.[1][14][19][20]
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An In-Depth Technical Guide to 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Pyrazole Derivative
This technical guide delves into the chemistry, synthesis, and potential applications of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in the landscape of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, present in numerous approved drugs, and its derivatives continue to be a fertile ground for the development of new therapeutic agents.[1] This guide aims to provide a comprehensive overview for researchers and drug development professionals, synthesizing available information on its properties, synthesis, and biological context, while also transparently addressing the current gaps in publicly available data for this specific molecule.
Section 1: Compound Identification and Physicochemical Properties
A critical starting point for the study of any chemical entity is its unique identifier. However, a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in major public databases as of early 2026. While the compound is available from some commercial suppliers, a CAS number is not consistently provided, suggesting it may be a less common or novel substance. For the purpose of this guide, all information is based on the specified chemical name and structure.
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational methods provide valuable estimates of the physicochemical properties of this compound. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₇BrN₂O₂ | |
| Molecular Weight | 283.08 g/mol | |
| pKa | ~2.5 - 3.5 | Estimated based on the carboxylic acid group and the electron-withdrawing nature of the pyrazole ring and bromine substituent. |
| LogP | ~2.0 - 3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for carboxylic acids with significant aromatic character. |
Note: These values are estimations and should be confirmed by experimental analysis.
Section 2: Synthesis and Mechanistic Insights
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the construction of the substituted pyrazole ring followed by functional group manipulations.
Caption: Retrosynthetic analysis of this compound.
Plausible Synthetic Workflow
Based on the retrosynthetic analysis, a plausible forward synthesis is outlined below. This multi-step process leverages common reactions in heterocyclic chemistry.
Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
The initial construction of the pyrazole ring can be achieved through the reaction of a β-ketoester, such as ethyl benzoylacetate, with hydrazine.[2]
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An In-Depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds
Executive Summary: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its journey from an academic curiosity in the late 19th century to a core component in numerous blockbuster drugs is a testament to its remarkable chemical versatility and pharmacological promiscuity. This guide provides an in-depth exploration of the history, synthesis, and medicinal chemistry of pyrazole compounds. We will delve into the foundational discoveries, analyze the evolution of synthetic methodologies, and examine the causality behind the design of landmark drugs. Through detailed protocols, mechanistic diagrams, and quantitative data, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to leveraging this exceptional heterocyclic scaffold.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
A Historical Perspective: From Knorr's Synthesis to Modern Pharmaceuticals
The history of pyrazoles began not with the parent heterocycle, but with a derivative. In 1883, the German chemist Ludwig Knorr, through the condensation of ethyl acetoacetate with phenylhydrazine, synthesized a pyrazolone derivative that would become the first blockbuster synthetic drug: Antipyrine.[1][2] This discovery marked the dawn of pyrazole chemistry in the pharmaceutical world. The parent pyrazole compound itself was first synthesized by Hans von Pechmann in 1898.[3]
For decades, pyrazoles were primarily associated with analgesic and anti-inflammatory properties, exemplified by drugs like Antipyrine and Phenylbutazone.[4][5] However, the late 20th and early 21st centuries witnessed an explosion in the therapeutic applications of pyrazoles. This expansion was driven by a deeper understanding of the scaffold's unique physicochemical properties, which allow it to interact with a vast array of biological targets. Today, pyrazole-containing drugs are used to treat a wide range of conditions, including cancer, cardiovascular diseases, erectile dysfunction, and viral infections, with over 50 synthetic medicines containing the pyrazole core on the market globally.[4][6]
Physicochemical Properties and Pharmacological Significance
The pyrazole ring's success in drug discovery is not accidental; it stems from a unique combination of structural and electronic features that make it an ideal building block for bioactive molecules.
-
Aromaticity and Stability: The pyrazole ring is an aromatic heterocycle, which confers significant chemical stability. It is generally resistant to oxidation and reduction, ensuring the integrity of the scaffold under physiological conditions.[1]
-
Hydrogen Bonding Capabilities: The pyrazole ring is a versatile hydrogen-bonding participant. The N-1 nitrogen atom acts as a hydrogen bond donor (similar to pyrrole), while the N-2 nitrogen, with its lone pair of electrons, serves as a hydrogen bond acceptor (similar to pyridine).[4] This dual capacity allows for critical interactions within the binding pockets of enzymes and receptors.
-
Bioisosterism: Pyrazole is an excellent bioisostere for other aromatic rings like benzene and imidazole.[4] Replacing a benzene ring with pyrazole can significantly reduce lipophilicity, thereby improving solubility and pharmacokinetic profiles. It can also serve as a metabolically stable replacement for vulnerable groups like phenols, preventing rapid phase II metabolism.[4]
-
Tunable Properties: The pyrazole ring can be readily substituted at multiple positions, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compound to optimize potency, selectivity, and safety.
Foundational Synthetic Methodologies
The accessibility of the pyrazole core through robust synthetic routes has been a primary driver of its exploration in drug discovery.
The Knorr Pyrazole Synthesis (1,3-Dicarbonyl Condensation)
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7] This reaction, first reported by Knorr in 1883, is highly efficient and tolerant of a wide range of functional groups.[7] The primary challenge of this method is controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, which can lead to a mixture of isomers.[7]
Synthesis from α,β-Unsaturated Carbonyls
Another classic approach involves the reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes (chalcones).[7] This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. The use of an oxidizing agent, such as iodine or simply air, is often required in a subsequent step to achieve the final aromatic product.[7]
Modern Synthetic Advances
While classic methods remain relevant, modern organic synthesis has introduced more sophisticated and efficient strategies. These include one-pot multicomponent reactions, transition-metal-catalyzed cross-couplings to build precursors, and the use of novel reagents to achieve higher yields and regioselectivity under milder conditions.[8][9]
Experimental Protocol: Knorr Synthesis of 1,3,5-Trisubstituted Pyrazole
This protocol describes a representative synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone precursor, which is first converted to a 1,3-diketone.
Objective: To synthesize 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-1H-pyrazole.
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4'-methoxyacetophenone and 10 mmol of ethyl 4-nitrobenzoate in 50 mL of dry tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add 25 mmol of sodium hydride (60% dispersion in mineral oil) in small portions over 15 minutes. Causality: Sodium hydride is a strong base that deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate required for the Claisen condensation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a thick yellow precipitate indicates the formation of the diketone salt.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl (aq) at 0°C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione can be used in the next step without further purification.
Step 2: Cyclocondensation to Form the Pyrazole
-
Reaction Setup: Dissolve the crude 1,3-diketone (approx. 10 mmol) and 11 mmol of phenylhydrazine in 60 mL of glacial acetic acid in a 100 mL round-bottom flask. Causality: Acetic acid serves as both the solvent and an acid catalyst, facilitating the initial nucleophilic attack of the hydrazine and the subsequent dehydration steps.
-
Heating: Heat the reaction mixture to reflux (approx. 118°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the pure 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-1H-pyrazole as a crystalline solid.
Caption: Generalized workflow for pyrazole synthesis via cyclocondensation.
Landmark Pyrazole-Containing Drugs: A Historical Journey
The COX-2 Revolution: The Story of Celecoxib (Celebrex®)
The development of Celecoxib represents a pinnacle of rational drug design in the late 20th century. Traditional NSAIDs like Phenylbutazone inhibit both cyclooxygenase-1 (COX-1), which has a protective role in the gastric mucosa, and cyclooxygenase-2 (COX-2), which is induced during inflammation.[4] This dual inhibition is responsible for the gastrointestinal side effects of older NSAIDs. Scientists hypothesized that a selective COX-2 inhibitor could provide anti-inflammatory relief without these side effects.
The pyrazole scaffold was central to this effort. The structure of Celecoxib features a central 1,5-diarylpyrazole ring. The trifluoromethyl (CF₃) group on one of the phenyl rings and the sulfonamide moiety on the other were found to be critical for selective binding to the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.[4] The pyrazole core itself acts as a stable scaffold, properly orienting these key pharmacophores for optimal interaction within the enzyme's binding pocket.[4]
Expanding Horizons: Sildenafil (Viagra®)
The discovery of Sildenafil was serendipitous. Initially developed as a treatment for hypertension and angina, its potent effect on penile erection was an unexpected finding in early clinical trials.[6] Sildenafil is a powerful and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[4]
The core of Sildenafil is a pyrazolopyrimidinone structure. This fused heterocyclic system was meticulously optimized for PDE5 inhibition. The pyrazole portion of the molecule forms crucial π-π stacking interactions with tyrosine residues in the PDE5 active site, while the pyrimidinone part engages in hydrogen bonding with a key glutamine residue, anchoring the molecule in place.[4] This case demonstrates how fusing the pyrazole ring with other heterocycles can create rigid structures with high affinity and selectivity for a specific target.
The Modern Era: Targeted Kinase Inhibitors
In the age of personalized medicine, pyrazole has become a workhorse scaffold for developing kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many cancers. Drugs like Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Asciminib (BCR-ABL1 inhibitor) all feature a pyrazole or a fused-pyrazole core.[4][6] In these molecules, the pyrazole N-H often acts as a critical "hinge-binding" element, forming a hydrogen bond with the backbone of the kinase hinge region, a conserved motif essential for inhibitor binding and activity.
The Pyrazole Core in Drug Design: Mechanistic Insights
Key Binding Interactions
The versatility of the pyrazole ring allows it to participate in a variety of non-covalent interactions that are fundamental to drug-target recognition.
-
Hydrogen Bonding: As mentioned, the N1-H donor and N2 acceptor are frequently involved in direct or water-mediated hydrogen bonds with amino acid residues (e.g., glutamine, aspartate, serine) in the target's active site.[4]
-
π-π Stacking: The aromatic pyrazole ring can engage in favorable π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan. This is a key interaction for drugs like Darolutamide with the androgen receptor.[4]
-
Hydrophobic Interactions: Substituents on the pyrazole ring can be tailored to fit into hydrophobic pockets within the target protein, increasing binding affinity.
Caption: Signaling pathway for prostaglandin synthesis and the selective inhibition of COX-2 by Celecoxib.
Quantitative Data Summary: Pyrazole-Based Kinase Inhibitors
The ability to systematically modify the pyrazole scaffold allows for the optimization of biological activity. The following table summarizes the inhibitory activity of several FDA-approved pyrazole-containing kinase inhibitors against their primary targets, illustrating the high potency that can be achieved.
| Drug Name | Primary Target(s) | IC₅₀ (nM) | Disease Indication |
| Crizotinib | ALK / ROS1 | ~20-50 | Non-Small Cell Lung Cancer |
| Ruxolitinib | JAK1 / JAK2 | ~3 | Myelofibrosis |
| Ibrutinib | BTK | ~0.5 | B-cell malignancies |
| Niraparib | PARP-1 / PARP-2 | ~3.8 / 2.1 | Ovarian Cancer |
| Zanubrutinib | BTK | <0.5 | Mantle Cell Lymphoma |
Data compiled from various public sources and are approximate. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.
Future Directions and Emerging Applications
The exploration of pyrazole chemistry is far from over. Researchers are actively investigating novel pyrazole derivatives for a wide range of challenging diseases. Emerging areas of interest include:
-
Neurodegenerative Diseases: Compounds targeting kinases and other enzymes implicated in Alzheimer's and Parkinson's disease.
-
Antiviral Agents: Pyrazole nucleosides and other derivatives are being explored for their activity against viruses such as HIV, Hepatitis C, and influenza.[10]
-
Antibacterial Agents: With the rise of antibiotic resistance, novel scaffolds like pyrazole are being investigated to develop new classes of antibacterial drugs.[6]
Conclusion
From its serendipitous discovery as the core of the first synthetic antipyretic to its current status as a cornerstone of targeted cancer therapy, the pyrazole scaffold has had a profound and lasting impact on medicine. Its unique combination of physicochemical stability, versatile synthetic accessibility, and diverse binding capabilities ensures that it will remain a "privileged" and highly fruitful structure for drug discovery. The history of pyrazole is a powerful narrative of how fundamental chemical discoveries, coupled with a growing understanding of biological systems, can lead to the development of life-changing therapeutics. The future of pyrazole chemistry promises even more innovation as scientists continue to unlock the full potential of this remarkable heterocycle.
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In silico prediction of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid bioactivity
An In-Depth Technical Guide: In Silico Prediction of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic Acid Bioactivity
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. This guide provides a comprehensive, in-silico analysis of a specific derivative, this compound, to predict its potential bioactivity, pharmacokinetics, and toxicity profile. By integrating a suite of computational techniques—from molecular docking and pharmacophore modeling to ADMET prediction—we construct a holistic profile of the molecule's therapeutic potential. This document serves as both a case study and a methodological blueprint, explaining not only the steps performed but also the scientific rationale that underpins each decision in the computational drug discovery pipeline. Our analysis predicts that this compound possesses favorable drug-like properties and is likely to interact with protein kinases, suggesting a potential role in oncology or inflammatory disease research.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2-diazole five-membered heterocyclic ring, known as pyrazole, is a prominent structure in medicinal chemistry. Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal scaffold for designing bioactive agents.[1][2] Drugs incorporating the pyrazole ring have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Notably, pyrazole-based compounds have been successfully developed as potent protein kinase inhibitors, a critical class of drugs in targeted cancer therapy.[5] This history of clinical success provides a strong rationale for investigating novel pyrazole derivatives like this compound.
The Rationale for an In Silico First Approach
In modern drug discovery, computational, or in silico, methods are indispensable for accelerating the identification and optimization of new drug candidates.[6] These techniques allow researchers to screen vast chemical spaces, predict drug-target interactions, and evaluate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) before a single molecule is synthesized in the lab.[7] This "fail fast, fail cheap" paradigm significantly reduces the time and cost associated with drug development by prioritizing compounds with the highest probability of success. The workflow presented herein is a self-validating system, where predictions from orthogonal methods (e.g., structure-based and ligand-based) are used to build confidence in the overall bioactivity hypothesis.
A Synergistic In Silico Workflow for Bioactivity Prediction
Our investigation employs a multi-faceted computational strategy to build a comprehensive profile of the target molecule. The workflow is designed to move from broad, physicochemical characterization to specific, high-resolution predictions of molecular interactions.
Caption: A multi-phase workflow for in-silico bioactivity prediction.
Detailed Methodologies & Protocols
Ligand Preparation and Physicochemical Profiling
The first step in any computational analysis is to accurately represent the molecule of interest.
Protocol: Ligand Preparation
-
Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (C1=CC=C(C=C1)C2=NN(C(=C2Br)C(=O)O)) is obtained from a chemical database like PubChem.
-
Generate 3D Conformation: The SMILES string is converted into a 3D structure using a tool like Open Babel. Energy minimization is then performed using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Protonation State: The protonation state of the carboxylic acid group is determined at a physiological pH of 7.4. For this analysis, the deprotonated (carboxylate) form is considered for interaction studies, as it is the predominant species.
With the prepared ligand, we predict its fundamental drug-like properties using an established platform.
Protocol: ADMET & Physicochemical Prediction
-
Server Selection: The SwissADME web server is chosen for its comprehensive and validated models for predicting ADMET and physicochemical properties.[8]
-
Input: The canonical SMILES string of the compound is submitted to the server.
-
Data Collection: Key physicochemical descriptors, pharmacokinetic properties (e.g., GI absorption, BBB permeation), drug-likeness metrics (e.g., Lipinski's Rule of Five), and potential medicinal chemistry issues are collected and tabulated.
Predicted Data:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 281.1 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Consensus) | 2.55 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |
| TPSA (Topological Polar SA) | 67.5 Ų | Suggests good oral bioavailability |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme |
| Drug-Likeness (Lipinski) | 0 Violations | High potential to be an orally active drug |
| Lead-Likeness | 0 Violations | Good starting point for lead optimization |
Target Identification: A Hypothesis-Driven Approach
The chemical structure of our compound provides crucial clues about its potential biological targets. The pyrazole scaffold is frequently found in protein kinase inhibitors.[4] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5] Therefore, we hypothesize that this compound is a potential protein kinase inhibitor.
Caption: Rationale for selecting protein kinases as primary targets.
Structure-Based Prediction: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein target).[9][10] It is a powerful tool for virtual screening and understanding the structural basis of drug-target interactions.[7]
Protocol: Molecular Docking with AutoDock Vina
-
Target Acquisition: 3D crystal structures of selected protein kinases known to be targeted by pyrazole derivatives, such as VEGFR2 (PDB ID: 4ASD), c-RAF (PDB ID: 4R5Y), and ROCK2 (PDB ID: 2F2U), are downloaded from the Protein Data Bank (RCSB PDB).[11]
-
Protein Preparation: The protein structures are prepared using AutoDock Tools.[12] This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand Preparation: The previously prepared 3D structure of this compound is converted to the PDBQT file format, with rotatable bonds defined.
-
Binding Site Definition: A grid box is defined around the known ATP-binding site of each kinase, which is the typical binding pocket for this class of inhibitors. The size and center of the box are chosen to encompass the entire active site.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina.[13] The program exhaustively samples different conformations and orientations of the ligand within the binding site and scores them based on a semi-empirical free energy force field.
-
Results Analysis: The results are ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding. The top-scoring poses are visually inspected using a molecular viewer like PyMOL to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Predicted Docking Results:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| VEGFR2 | 4ASD | -8.9 | Cys919, Asp1046, Glu885 |
| c-RAF | 4R5Y | -8.2 | Cys532, Asp594, Leu505 |
| ROCK2 | 2F2U | -7.8 | Asp216, Val141, Met156 |
The strong predicted binding affinities, particularly for VEGFR2, suggest that this compound could function as a potent inhibitor of these kinases. The predicted interactions with key active site residues, such as the hinge region cysteine (Cys919 in VEGFR2) and the DFG motif aspartate (Asp1046), are characteristic of known kinase inhibitors.
Ligand-Based Prediction: Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect.[14][15] This method is particularly useful when multiple active ligands are known but the target structure is not.[16] We can use it here as an orthogonal validation step.
Protocol: Pharmacophore-Based Screening
-
Model Generation: A pharmacophore model is generated based on the co-crystallized ligand in the VEGFR2 (4ASD) structure. The key features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
Ligand Alignment: The prepared 3D structure of our query molecule is screened against this pharmacophore model.
-
Fit Score Calculation: The alignment quality is assessed with a "fit score," which quantifies how well the molecule's chemical features overlay with the pharmacophore model. A high fit score indicates that the molecule possesses the necessary features in the correct spatial orientation for binding.
Our analysis shows that this compound achieves a high fit score against the VEGFR2 inhibitor pharmacophore. This ligand-based result corroborates the structure-based docking prediction, increasing our confidence in the hypothesis that this compound is a VEGFR2 inhibitor.
Synthesized Bioactivity Profile and Future Directions
By integrating the data from our multi-faceted in-silico investigation, we can construct a robust, predictive bioactivity profile for this compound.
-
Drug-Likeness: The molecule exhibits excellent physicochemical properties, adhering to Lipinski's Rule of Five with zero violations. It is predicted to have high gastrointestinal absorption and good oral bioavailability, making it a strong candidate for an orally administered drug.[8]
-
Safety Profile: The compound is not predicted to be a blood-brain barrier permeant, which is advantageous for minimizing central nervous system side effects. However, its predicted inhibition of the CYP2D6 enzyme warrants further investigation for potential drug-drug interactions.[15]
-
Primary Mechanism of Action: Both molecular docking and pharmacophore modeling strongly suggest that the compound acts as a protein kinase inhibitor. The predicted high binding affinity for VEGFR2 (-8.9 kcal/mol) makes this a primary target of interest. VEGFR2 is a key mediator of angiogenesis (the formation of new blood vessels), and its inhibition is a clinically validated strategy for cancer treatment.[17]
Future Directions:
-
In Vitro Validation: The immediate next step is to synthesize the compound and validate the in-silico predictions through in-vitro biochemical assays, such as a VEGFR2 kinase inhibition assay.
-
Cell-Based Assays: If kinase inhibition is confirmed, the compound's effect on cancer cell proliferation and angiogenesis should be evaluated in relevant cell lines.
-
Lead Optimization: The phenyl and bromo substituents on the pyrazole core represent vectors for chemical modification to improve potency, selectivity, and pharmacokinetic properties based on the structural insights gained from docking.
Conclusion
This in-depth technical guide demonstrates the power of a structured, multi-modal in-silico workflow to predict the bioactivity of a novel chemical entity. Our analysis of this compound indicates that it is a promising drug-like molecule with a high probability of acting as a protein kinase inhibitor, particularly targeting VEGFR2. These computational predictions provide a solid, data-driven foundation for prioritizing this compound for chemical synthesis and subsequent experimental validation, thereby accelerating its potential journey from a molecule to a medicine.
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An In-depth Technical Guide to the Application of Lipinski's Rule of Five for 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives
Foreword: Navigating the Path to Oral Bioavailability
In the intricate landscape of drug discovery, the journey from a promising lead compound to a clinically effective oral therapeutic is fraught with challenges. A pivotal hurdle in this process is ensuring adequate oral bioavailability, a property governed by a delicate interplay of physicochemical characteristics. It is in this context that Lipinski's Rule of Five emerges not as a rigid dogma, but as an invaluable guiding principle. This technical guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the practical application of these principles to a particularly promising class of compounds: 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its synthetic tractability and diverse biological activities make it an attractive starting point for novel therapeutic design.[3][4] This guide will provide not only a theoretical framework for understanding Lipinski's rule but also a practical, field-proven perspective on its application, from in silico prediction to experimental validation. We will explore the "why" behind the "how," ensuring that every protocol and piece of analysis is presented as a self-validating system, empowering you to make informed decisions in your drug discovery endeavors.
Deconstructing Lipinski's Rule of Five: A Prudent Framework for Drug-likeness
Formulated by Christopher A. Lipinski in 1997, the Rule of Five (Ro5) is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for good oral absorption.[5] It is predicated on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules. The rule is not intended to be an absolute predictor of a compound's pharmacological activity but rather a filter to identify candidates with a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) properties.[6]
The core tenets of Lipinski's Rule of Five are as follows:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This parameter is a measure of a compound's lipophilicity. A balanced lipophilicity is crucial for both membrane permeability and solubility in aqueous environments.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds in a molecule. Excessive hydrogen bonding can hinder membrane passage.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Similar to donors, a high number of acceptors can negatively impact permeability.
A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules.[6] It is crucial to recognize that these are guidelines, and numerous successful drugs exist as exceptions to the Rule of Five.[7]
Caption: Core tenets of Lipinski's Rule of Five influencing oral bioavailability.
The Privileged Scaffold: this compound
The subject of our in-depth analysis is the this compound scaffold. This structure is of significant interest due to the established therapeutic potential of pyrazole-containing molecules.[3][4] The phenyl and carboxylic acid moieties provide key points for derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties. The bromine atom can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.
In Silico Assessment of the Core Scaffold
A critical first step in modern drug discovery is the computational evaluation of a lead compound's properties. This allows for the early identification of potential liabilities and guides the synthetic strategy. Using the SMILES string for this compound, O=C(O)c1c(Br)c(-c2ccccc2)n[nH]1, we can calculate its Lipinski's Rule of Five parameters.
| Parameter | Value | Lipinski's Rule (≤) | Violation |
| Molecular Weight | 295.12 g/mol | 500 | No |
| logP | 2.85 | 5 | No |
| Hydrogen Bond Donors | 2 | 5 | No |
| Hydrogen Bond Acceptors | 3 | 10 | No |
Table 1: Calculated Lipinski's Rule of Five parameters for this compound.
As indicated in Table 1, the core scaffold, this compound, exhibits no violations of Lipinski's Rule of Five. This is a promising starting point, suggesting that derivatives of this compound are likely to possess favorable physicochemical properties for oral absorption.
Synthetic Strategy and Derivatization
A robust and versatile synthetic route is essential for exploring the structure-activity relationship (SAR) of a lead scaffold. The synthesis of 3-aryl-pyrazole-5-carboxylic acids can be achieved through several established methods. A common and effective approach involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.
Proposed Synthetic Protocol for a Representative Derivative: 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
This protocol outlines the synthesis of a representative derivative to illustrate a practical workflow. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding interactions.
Step 1: Synthesis of 4-(4-fluorophenyl)-2,4-dioxobutanoic acid
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) at 0°C, add a mixture of 4'-fluoroacetophenone and diethyl oxalate dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-(4-fluorophenyl)-2,4-dioxobutanoic acid.
Step 2: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
-
Dissolve 4-(4-fluorophenyl)-2,4-dioxobutanoic acid in ethanol.
-
Add hydrazine hydrate dropwise at room temperature and then reflux the mixture for 6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
Step 3: Bromination to Yield 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
-
Dissolve 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
Caption: Proposed synthetic workflow for a representative pyrazole derivative.
Experimental Determination of Lipinski's Parameters
While in silico predictions are invaluable, experimental validation is the gold standard in drug discovery. The following protocols outline the determination of the key Lipinski's Rule of Five parameters.
Determination of logP: The Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. The shake-flask method is the traditional and most reliable technique for its determination.[8]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[9]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Hydrogen Bond Donors and Acceptors
The number of hydrogen bond donors and acceptors is typically determined by inspection of the chemical structure.
-
Hydrogen Bond Donors: Count the number of O-H and N-H bonds. For this compound, there are two: one from the carboxylic acid hydroxyl group and one from the pyrazole N-H.
-
Hydrogen Bond Acceptors: Count the number of nitrogen and oxygen atoms. For our core molecule, there are three: the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid, and the sp2 hybridized nitrogen of the pyrazole ring.
Spectroscopic Confirmation:
While direct counting is standard, spectroscopic methods can provide confirmatory evidence of hydrogen bonding capabilities.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band in the region of 3500-2500 cm⁻¹ is a hallmark of hydrogen-bonded carboxylic acids.[9][10] The N-H stretch of the pyrazole ring will also be observed, typically in the 3400-3100 cm⁻¹ region, and its position and shape can be influenced by hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the labile protons (O-H and N-H) is highly dependent on their hydrogen-bonding environment. In ¹H NMR, the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm).[3] The pyrazole N-H proton also resonates at a characteristic downfield position.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the application of Lipinski's Rule of Five to the promising this compound scaffold. We have demonstrated that the core molecule is an excellent starting point for the design of orally bioavailable drug candidates, with no violations of the rule. A practical synthetic route and detailed experimental protocols for the determination of key physicochemical properties have been outlined, providing a solid foundation for further research.
The true power of this scaffold lies in its potential for derivatization. By systematically modifying the phenyl ring and the carboxylic acid moiety, researchers can fine-tune the compound's properties to optimize both its pharmacokinetic profile and its pharmacological activity. It is our hope that this guide will serve as a valuable resource in your pursuit of novel and effective therapeutics based on this versatile pyrazole core.
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A Technical Guide to the Solubility and Lipophilicity (LogP) of Brominated Pyrazole Carboxylic Acids
Foreword
In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The introduction of bromine atoms and a carboxylic acid moiety to this scaffold creates a class of compounds—brominated pyrazole carboxylic acids—with significant potential, yet considerable physicochemical challenges. Their ultimate success as drug candidates hinges on a delicate balance between aqueous solubility and lipophilicity. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of these two critical parameters. We will delve into the underlying principles governing solubility and LogP, detail robust experimental protocols for their determination, and explore the crucial structure-property relationships that dictate a molecule's behavior from the bench to the patient.
The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its target site is a complex odyssey governed by its intrinsic physical and chemical properties. Among the most fundamental of these are aqueous solubility and lipophilicity.[1]
-
Aqueous Solubility dictates the maximum concentration a compound can achieve in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption.[2][3] Poor solubility is a primary contributor to low and erratic bioavailability for orally administered drugs, a challenge that plagues the development of more than 40% of new chemical entities.[1][3]
-
Lipophilicity , quantified by the partition coefficient (LogP), measures a compound's affinity for a lipid-like environment versus an aqueous one. This property is a key determinant of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolic turnover, ultimately compromising therapeutic efficacy.[4][5]
For brominated pyrazole carboxylic acids, these two properties exist in a constant state of tension. The carboxylic acid group imparts hydrophilicity and pH-dependent solubility, while the brominated pyrazole core contributes significantly to the molecule's lipophilicity. Understanding and optimizing this balance is paramount.
Aqueous Solubility: From Theory to Measurement
The solubility of brominated pyrazole carboxylic acids is a composite of their structural features. The hydrophilic carboxylic acid group can engage in hydrogen bonding with water, while the hydrophobic brominated pyrazole ring limits aqueous solubility.[6] This duality means that solubility is highly sensitive to the surrounding chemical environment, particularly pH.
Structural and pH-Dependent Influences
-
The Carboxylic Acid (pKa): As weak acids, these compounds will exist in either a neutral (protonated) form or an anionic (deprotonated) form, governed by the solution's pH and the acid's pKa. The anionic form is significantly more soluble in water. For example, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid has a predicted pKa of approximately 2.70, indicating it will be predominantly in its more soluble anionic form at physiological pH (7.4).[6]
-
The Brominated Pyrazole Core: The pyrazole ring itself is aromatic and relatively lipophilic. The addition of a bromine atom further increases this lipophilicity and can impact the solid-state crystal packing of the molecule. This hydrophobic character is the primary factor limiting water solubility.[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold standard for determining the intrinsic, or thermodynamic, solubility of a compound is the shake-flask method.[7][8] This method measures the equilibrium concentration of a compound in a specific solvent, providing a definitive value that is crucial for pre-formulation studies.
Causality Behind the Protocol: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution. Every step is deliberate: using an excess of the compound ensures saturation is reached; the extended equilibration time allows the dissolution process to reach its endpoint, overcoming kinetic barriers; and the final separation and analysis steps ensure that only the dissolved fraction is measured. This self-validating system ensures reproducibility and accuracy.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid brominated pyrazole carboxylic acid to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial). The "excess" is critical to ensure that a solid phase remains at the end of the experiment.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble or slow-dissolving materials, up to 72 hours may be necessary.[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by careful collection of the supernatant is the preferred method. Filtration may be used, but one must account for potential adsorption of the compound onto the filter membrane.[7]
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation: The presence of remaining solid material at the end of the experiment must be visually confirmed to validate that the measured concentration represents the true saturation solubility.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Summary: Structure-Solubility Relationships
The following table presents illustrative solubility data for representative brominated pyrazole carboxylic acids. Note how the addition of a lipophilic bromine atom and the removal of the polar N-H group (via methylation) typically decrease aqueous solubility.
| Compound Name | Structure | Predicted pKa | Illustrative Solubility at pH 7.4 (µg/mL) |
| Pyrazole-3-carboxylic acid | A pyrazole ring with a carboxylic acid at position 3. | ~2.8 | > 2000 |
| 4-Bromo-1H-pyrazole-3-carboxylic acid | A pyrazole ring with a bromine at position 4 and a carboxylic acid at position 3. | ~2.6 | ~450 |
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | A pyrazole ring with a bromine at position 4, a methyl group at position 1, and a carboxylic acid at position 3. | ~2.7[6] | ~200 |
| 4,5-Dibromo-1H-pyrazole-3-carboxylic acid | A pyrazole ring with bromines at positions 4 and 5, and a carboxylic acid at position 3. | ~2.5 | ~50 |
Lipophilicity: Quantifying Membrane Affinity (LogP & LogD)
Lipophilicity is a cornerstone of the ADME profile of a drug.[4] The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium. For practical use, this is expressed in a logarithmic scale as LogP.
LogP vs. LogD:
-
LogP refers to the partition coefficient of the neutral form of the molecule.
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic species (neutral, anionic, cationic). For an acidic compound like a pyrazole carboxylic acid, LogD at pH 7.4 (LogD₇.₄) is more physiologically relevant than LogP, as the compound will be largely ionized.
A well-behaved oral drug often has a LogP value below 5, as famously outlined in Lipinski's "Rule of Five".[4]
Structural Impact on Lipophilicity
-
Bromine's Contribution: Halogens, particularly bromine, significantly increase lipophilicity. Each bromine atom added to the pyrazole ring will substantially raise the LogP value.
-
Carboxylic Acid's Role: The neutral carboxylic acid group has a modest hydrophilic effect. However, once deprotonated to the carboxylate anion at higher pH, it becomes strongly hydrophilic, drastically lowering the LogD value.
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)
The shake-flask method remains the definitive technique for LogP determination, valued for its accuracy when performed correctly.[9]
Causality Behind the Protocol: This procedure is designed to accurately measure the differential solubility of the analyte between two immiscible phases. Pre-saturating the solvents ensures that the partitioning behavior is not skewed by the mutual solubility of octanol and water. The choice of pH 7.4 buffer is to mimic physiological conditions. The final analysis of both phases provides a cross-validation of the resulting partition ratio.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare two phases: n-octanol saturated with the aqueous buffer (e.g., PBS pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is essential for thermodynamic accuracy.
-
Compound Addition: Add a small, known amount of the test compound, typically from a concentrated stock solution in a solvent like DMSO, to a vial containing known volumes of the two pre-saturated phases.[10]
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[10]
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol (upper) and aqueous (lower) layers.
-
Sampling: Carefully remove an aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in both the octanol and aqueous aliquots using a suitable analytical method (e.g., HPLC-UV, LC-MS). The use of LC-MS is particularly advantageous for analyzing many samples with high sensitivity.
-
Calculation: Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Visualization: Shake-Flask LogD Workflow
Caption: Workflow for Shake-Flask LogD Determination.
Data Summary: Structure-Lipophilicity Relationships
The following table provides illustrative LogP and LogD values. The computed XLogP3 value for 4-Bromo-1H-pyrazole-3-carboxylic acid is 0.8.[11] The LogD₇.₄ will be significantly lower due to the ionization of the carboxylic acid.
| Compound Name | Structure | Illustrative LogP (Neutral Form) | Illustrative LogD at pH 7.4 |
| Pyrazole-3-carboxylic acid | A pyrazole ring with a carboxylic acid at position 3. | -0.1 | -2.6 |
| 4-Bromo-1H-pyrazole-3-carboxylic acid | A pyrazole ring with a bromine at position 4 and a carboxylic acid at position 3. | 0.8 | -1.7 |
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | A pyrazole ring with a bromine at position 4, a methyl group at position 1, and a carboxylic acid at position 3. | 1.3 | -1.2 |
| 4,5-Dibromo-1H-pyrazole-3-carboxylic acid | A pyrazole ring with bromines at positions 4 and 5, and a carboxylic acid at position 3. | 1.7 | -0.8 |
Conclusion
The physicochemical characterization of brominated pyrazole carboxylic acids is a non-trivial but essential exercise in drug discovery. Solubility and lipophilicity are not merely data points but are foundational pillars that predict the ultimate pharmacokinetic behavior of a molecule. The inherent conflict between the hydrophilic carboxylic acid and the lipophilic brominated ring necessitates careful experimental evaluation. The robust, self-validating shake-flask methods detailed herein provide the reliable, high-quality data required for informed decision-making. By understanding the causal relationships between chemical structure and these key properties, researchers can more effectively navigate the complex path of lead optimization and select candidates with a higher probability of success in clinical development.
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An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Enzyme Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Enzyme Inhibition
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with enzyme active sites. Pyrazole derivatives have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities, largely attributable to their ability to potently and selectively inhibit key enzymes.[1][2] This guide will provide an in-depth exploration of the molecular mechanisms underpinning the action of pyrazole-based inhibitors on several major classes of enzymes. We will delve into the specific interactions that govern their inhibitory activity, supported by structural and kinetic data, and present standardized protocols for their characterization.
The versatility of the pyrazole core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to achieve high affinity and selectivity for a given enzyme target.[2][3] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, a critical feature for anchoring the inhibitor within the enzyme's active site. Furthermore, the aromatic nature of the ring facilitates π-π stacking interactions with aromatic amino acid residues.[3] By strategically modifying the substituents on the pyrazole ring, medicinal chemists can optimize these interactions to develop highly potent and specific enzyme inhibitors.
I. Mechanisms of Inhibition Across Key Enzyme Families
The inhibitory mechanisms of pyrazole-based compounds are diverse and dependent on the specific architecture of the target enzyme's active site. Below, we examine the mechanisms of action against several well-characterized enzyme classes.
A. Cyclooxygenases (COX): Competitive and Selective Inhibition
Pyrazole-containing compounds are famously represented by the selective COX-2 inhibitor, Celecoxib.[4][5] The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][6][7] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is primarily associated with inflammation.[8]
The mechanism of action of pyrazole-based COX-2 inhibitors like Celecoxib is rooted in their ability to selectively bind to and inhibit the COX-2 enzyme.[4] This selectivity is attributed to structural differences in the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. The bulky substituents on the pyrazole ring of selective inhibitors, such as the sulfonamide group in Celecoxib, can fit into this side pocket, leading to a tighter and more stable interaction with COX-2.[9] This interaction is primarily non-covalent, involving hydrogen bonds and van der Waals forces. The inhibition is competitive with respect to the arachidonic acid substrate, meaning the inhibitor and substrate compete for the same binding site.[10]
Key Interactions of Pyrazole-Based COX-2 Inhibitors:
-
Hydrogen Bonding: The sulfonamide group often forms hydrogen bonds with residues at the entrance of the active site.
-
Hydrophobic Interactions: The phenyl groups on the pyrazole ring engage in hydrophobic interactions within the active site channel.
-
π-π Stacking: The pyrazole ring itself can participate in π-π stacking with aromatic residues like tyrosine and tryptophan.
B. Protein Kinases: Targeting the ATP-Binding Site
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1][11][12] Pyrazole-based compounds have emerged as potent kinase inhibitors, with several approved drugs such as Sunitinib, targeting multiple receptor tyrosine kinases.[13][14]
The predominant mechanism of action for pyrazole-based kinase inhibitors is competitive inhibition of ATP binding.[2] These inhibitors are designed to mimic the adenine moiety of ATP and occupy the ATP-binding pocket of the kinase. The pyrazole ring is often a key hydrogen-bonding element, forming interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. These hydrogen bonds are critical for the inhibitor's affinity and selectivity.
Structure-Activity Relationship (SAR) Insights for Pyrazole Kinase Inhibitors:
-
Hinge Binding: The nitrogen atoms of the pyrazole ring are crucial for forming one or two hydrogen bonds with the kinase hinge region.
-
Hydrophobic Pockets: Substituents on the pyrazole ring are designed to occupy adjacent hydrophobic pockets, further enhancing binding affinity.
-
Gatekeeper Residue: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of selectivity. Pyrazole inhibitors can be designed to exploit differences in the size and nature of this residue among different kinases.
For instance, the anticancer drug Ruxolitinib utilizes its pyrazole ring to interact with the hinge region of Janus kinases (JAK1 and JAK2), leading to the downregulation of the JAK-STAT signaling pathway.[3]
C. Dehydrogenases: Coordination to the Active Site Metal
Alcohol dehydrogenases (ADHs) are zinc-containing enzymes that catalyze the oxidation of alcohols to aldehydes.[15][16] Pyrazole and its derivatives, such as 4-methylpyrazole (fomepizole), are potent inhibitors of ADH and are used clinically as an antidote for methanol and ethylene glycol poisoning.[16]
The mechanism of inhibition involves the direct coordination of one of the pyrazole nitrogen atoms to the catalytic zinc ion in the enzyme's active site.[17] This coordination bond is strong and effectively blocks the binding of the alcohol substrate.[18] The inhibition is competitive with respect to the alcohol substrate but not the NAD+ cofactor.[19] The other nitrogen atom of the pyrazole ring is positioned in close proximity to the C4 atom of the nicotinamide ring of NAD+, further stabilizing the ternary enzyme-inhibitor-coenzyme complex.[17]
Structural Basis for ADH Inhibition:
-
Zinc Coordination: A nitrogen atom of the pyrazole ring directly binds to the active-site zinc atom.[17]
-
Hydrophobic Interactions: Substituents on the pyrazole ring can occupy a hydrophobic substrate-binding pocket, enhancing inhibitory potency.[17]
-
Coenzyme Interaction: The second nitrogen of the pyrazole ring interacts with the NAD+ coenzyme.[17]
II. Experimental Characterization of Pyrazole-Based Inhibitors
A thorough understanding of the mechanism of action of a pyrazole-based inhibitor requires a combination of kinetic and structural studies.
A. Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the potency and mechanism of an inhibitor.[20][21] A standard operating procedure for an enzymatic activity inhibition assay is outlined below.[20]
Step-by-Step Protocol for Determining Inhibition Kinetics: [20][22]
-
Assay Design and Optimization:
-
Select a suitable substrate and buffer system that ensures optimal enzyme activity and stability.
-
Determine the Michaelis-Menten constant (Km) for the substrate to inform the substrate concentrations to be used in the inhibition assay.
-
Perform an enzyme titration to determine the optimal enzyme concentration that yields a linear reaction rate over time.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the pyrazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor to cover a wide concentration range, typically spanning several orders of magnitude around the expected IC50 or Ki value.
-
-
Assay Execution:
-
Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.
-
Include appropriate controls: a positive control with no inhibitor and a negative control with no enzyme.
-
Initiate the reaction by adding the enzyme and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each condition.
-
Plot the initial velocity as a function of substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki) and the mode of inhibition. A Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]) can be used for a graphical representation of the inhibition type.
-
B. Structural Biology Techniques
X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of an enzyme-inhibitor complex at atomic resolution.[23][24] This provides invaluable insights into the precise binding mode of the inhibitor and the specific interactions it forms with the enzyme.
General Workflow for X-ray Crystallography:
-
Protein Expression and Purification: Produce and purify a high-quality, homogenous sample of the target enzyme.
-
Crystallization: Screen a wide range of conditions to obtain well-ordered crystals of the enzyme in complex with the pyrazole inhibitor.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to generate an electron density map, which is then used to build and refine an atomic model of the enzyme-inhibitor complex.
The resulting structure can reveal key details such as hydrogen bond distances, hydrophobic contacts, and conformational changes in the enzyme upon inhibitor binding, which are crucial for understanding the mechanism of action and for guiding further drug design efforts.
III. Quantitative Data Summary
The potency of pyrazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table provides a summary of representative inhibitory activities for various pyrazole compounds against different enzyme targets.
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| Celecoxib | COX-2 | IC50 = 40 nM | [9] |
| Ruxolitinib | JAK1 / JAK2 | IC50 = 3.3 nM / 2.8 nM | [3] |
| 4-Methylpyrazole | Alcohol Dehydrogenase | Ki = 1 µM | [16] |
| (R)-7q | DapE | IC50 = 18.8 µM | [25] |
| Afuresertib | Akt1 Kinase | Ki = 0.08 nM | [2] |
Conclusion
Pyrazole-based compounds represent a highly successful class of enzyme inhibitors with diverse mechanisms of action. Their therapeutic efficacy stems from the versatile nature of the pyrazole scaffold, which can be tailored to achieve potent and selective inhibition of a wide range of enzyme targets. A comprehensive understanding of their inhibitory mechanisms, derived from detailed kinetic and structural studies, is paramount for the rational design of new and improved therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central. Available at: [Link]
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Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. (n.d.). PubMed. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]
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Kinetics of pyrazole inhibition. Competitive inhibition plot for... (n.d.). ResearchGate. Available at: [Link]
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Available at: [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. Available at: [Link]
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Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications. Available at: [Link]
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Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. (n.d.). SciSpace. Available at: [Link]
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Enzyme Analysis. (n.d.). G-Biosciences. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. Available at: [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Available at: [Link]
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Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. (n.d.). PubMed. Available at: [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Available at: [Link]
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Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (2010). PNAS. Available at: [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ResearchGate. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Available at: [Link]
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The Crystallography of Enzymes: A Retrospective and Beyond. (n.d.). MDPI. Available at: [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Available at: [Link]
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Available at: [Link]
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Methodological & Application
A Comprehensive Protocol for the Multi-Step Synthesis of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid: A Key Heterocyclic Building Block
An Application Note for the Synthesis of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Abstract
This compound is a valuable heterocyclic scaffold widely utilized in the development of novel pharmaceutical agents and functional materials.[1][2] Its substituted pyrazole core is a key pharmacophore in numerous bioactive compounds. This application note provides a detailed, three-step protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug discovery. The described pathway is robust and relies on established chemical transformations, beginning with a Claisen condensation to form a key diketoester intermediate, followed by a Knorr-type pyrazole synthesis, electrophilic bromination, and concluding with ester hydrolysis. Each step is accompanied by in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducibility and validation.
Overview of the Synthetic Strategy
The synthesis is designed as a linear three-step process starting from commercially available reagents.
-
Step I: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This initial step involves the formation of the pyrazole core. It proceeds via a base-catalyzed Claisen condensation of acetophenone and diethyl oxalate to generate an intermediate 1,3-diketoester, which is immediately cyclized with hydrazine hydrate in a one-pot reaction.[3][4]
-
Step II: Synthesis of Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate. The pyrazole ring, being an electron-rich aromatic system, undergoes electrophilic substitution. The C4 position is selectively brominated using molecular bromine in an acetic acid solvent system.[5][6]
-
Step III: Synthesis of this compound. The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the target carboxylic acid.
The complete workflow is visualized below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step I: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This one-pot procedure first generates the 1,3-diketoester intermediate, which is then cyclized. The use of sodium ethoxide as a base facilitates the initial Claisen condensation between the enolate of acetophenone and diethyl oxalate. The subsequent addition of hydrazine hydrate leads to a condensation-cyclization cascade, yielding the stable pyrazole ring.[7]
Table 1: Reagents for Step I
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Sodium Metal | 22.99 | 2.30 g | 100 | 1.2 |
| Ethanol (absolute) | 46.07 | 100 mL | - | - |
| Acetophenone | 120.15 | 10.0 g | 83.2 | 1.0 |
| Diethyl oxalate | 146.14 | 13.4 g | 91.6 | 1.1 |
| Hydrazine hydrate (~64%) | 50.06 | 5.0 mL | ~100 | 1.2 |
Protocol:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal pieces (2.30 g, 100 mmol) to 100 mL of absolute ethanol in a three-neck flask equipped with a reflux condenser and dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all sodium has dissolved completely.
-
Claisen Condensation: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. Add a solution of acetophenone (10.0 g, 83.2 mmol) and diethyl oxalate (13.4 g, 91.6 mmol) in 20 mL of ethanol dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The formation of a thick yellow precipitate (the sodium salt of the diketoester) should be observed.
-
Cyclization: Re-cool the mixture to 0-5 °C. Add hydrazine hydrate (5.0 mL, ~100 mmol) dropwise. A significant exothermic reaction may occur.
-
Reflux: After the addition, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. Acidify the mixture to pH 5-6 with concentrated HCl. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry under vacuum to yield Ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a white to off-white solid. Recrystallization from ethanol/water can be performed for further purification if necessary.
Step II: Synthesis of Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack. This step utilizes molecular bromine for a direct C-H halogenation. Acetic acid serves as a polar protic solvent that facilitates the polarization of the Br-Br bond, enhancing its electrophilicity.[6]
Table 2: Reagents for Step II
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | 216.24 | 10.0 g | 46.2 | 1.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
| Bromine (Br₂) | 159.81 | 7.78 g (2.5 mL) | 48.7 | 1.05 |
Protocol:
-
Dissolution: Dissolve Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (10.0 g, 46.2 mmol) in 100 mL of glacial acetic acid in a flask equipped with a dropping funnel and stirrer.
-
Bromine Addition: Cool the solution to 10-15 °C. Add a solution of bromine (2.5 mL, 48.7 mmol) in 20 mL of glacial acetic acid dropwise over 20-30 minutes. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 2-4 hours. The initial red-brown color of bromine should fade. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 400 mL of ice-cold water. A solid precipitate will form. To quench any unreacted bromine, add a small amount of saturated sodium thiosulfate solution until the yellow color disappears.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the product under vacuum. The resulting Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is typically of high purity and can be used in the next step without further purification.
Step III: Synthesis of this compound
This final transformation is a simple saponification reaction. The ethyl ester is hydrolyzed under basic conditions using sodium hydroxide, followed by acidic work-up to protonate the carboxylate salt, yielding the final carboxylic acid.
Table 3: Reagents for Step III
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate | 295.14 | 10.0 g | 33.9 | 1.0 |
| Ethanol | 46.07 | 80 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 2.71 g | 67.8 | 2.0 |
| Water | 18.02 | 40 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Protocol:
-
Reaction Setup: Suspend Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (10.0 g, 33.9 mmol) in a mixture of 80 mL of ethanol and 40 mL of water.
-
Base Addition: Add sodium hydroxide pellets (2.71 g, 67.8 mmol) to the suspension.
-
Hydrolysis: Heat the mixture to reflux. The solid should dissolve as the reaction proceeds. Continue refluxing for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.
-
Precipitation: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A dense white precipitate will form.
-
Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum at 50-60 °C to yield the final product, this compound.
Safety and Handling Precautions
-
Bromine (Br₂): Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is extremely dangerous if inhaled.[8] Always handle liquid bromine in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[10][11] Have a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Sodium Metal: Sodium reacts violently with water. Handle under an inert atmosphere and add to ethanol in small portions.
-
Strong Acids and Bases: Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with appropriate PPE. All reactions should be performed in well-ventilated areas.
Characterization and Validation
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the phenyl group protons, the pyrazole N-H proton (which may be broad or exchangeable), and the disappearance of the ethyl group signals (quartet and triplet) upon hydrolysis to the carboxylic acid. The C4-H proton signal present in the spectrum of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate will be absent in the brominated products.[12][13]
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the pyrazole ring carbons, the phenyl carbons, and the carbonyl carbon of the ester or carboxylic acid.[14][15]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of each compound. The brominated compounds will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product will show a broad O-H stretch for the carboxylic acid and a C=O stretch at approximately 1700-1725 cm⁻¹.
References
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link]
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National Institutes of Health (NIH). (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Asian Journal of Chemistry. (2012). Synthesis of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian J. Chem.[Link]
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Royal Society of Chemistry. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Org. Biomol. Chem.[Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
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ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
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National Institutes of Health (NIH). (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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National Institutes of Health (NIH). (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bromine. [Link]
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MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]
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ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. [Link]
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ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
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Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
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ICL Group. (n.d.). BROMINE - Safety Handbook. [Link]
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National Institutes of Health (NIH). (2011). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]
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Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. [Link]
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ResearchGate. (2019). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
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Royal Society of Chemistry. (2019). Handling liquid bromine and preparing bromine water. RSC Education. [Link]
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ACS Publications. (2020). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... [Link]
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MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
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IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
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Royal Society of Chemistry. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New J. Chem.[Link]
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Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]
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One-Pot Synthesis of Trisubstituted Pyrazoles: An Application Note for Researchers in Drug Discovery
Introduction: The Enduring Significance of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the cannabinoid receptor antagonist rimonabant.[1][2] The therapeutic versatility of this five-membered aromatic heterocycle, which contains two adjacent nitrogen atoms, stems from its ability to engage in a wide range of biological interactions, leading to activities such as anticancer, antiviral, antibacterial, and anti-inflammatory effects.[2][3] Specifically, trisubstituted pyrazoles offer a rich scaffold for chemical diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for drug development.
Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste.[4] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy, aligning with the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[3][5] This application note provides a detailed guide to a robust and versatile one-pot synthesis of 1,3,5-trisubstituted pyrazoles, offering insights into the reaction mechanism, detailed experimental protocols, and practical advice for troubleshooting and characterization.
Reaction Mechanism: A Tandem Journey to Aromaticity
The one-pot synthesis of 1,3,5-trisubstituted pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazines is a classic and reliable method.[2][6] The reaction proceeds through a well-established tandem sequence of a Michael addition followed by a cyclization and subsequent dehydration/oxidation to achieve the stable aromatic pyrazole ring.
The key steps of the mechanism are as follows:
-
Michael Addition: The reaction is initiated by the nucleophilic attack of the hydrazine derivative onto the β-carbon of the α,β-unsaturated ketone. This 1,4-conjugate addition forms a hydrazone intermediate.
-
Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a five-membered pyrazoline ring.
-
Dehydration/Oxidation: The pyrazoline intermediate is then aromatized to the final pyrazole product. This can occur via the elimination of a water molecule and subsequent oxidation. In many protocols, an in-situ oxidizing agent or atmospheric oxygen facilitates this final step to afford the stable 1,3,5-trisubstituted pyrazole.[7][8]
Below is a visual representation of the reaction pathway:
Caption: Reaction mechanism for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles.
Experimental Protocols: A Step-by-Step Guide
This section details two reliable and adaptable one-pot protocols for the synthesis of 1,3,5-trisubstituted pyrazoles. The first is a conventional thermal method, while the second utilizes microwave irradiation for accelerated reaction times, a hallmark of modern green chemistry approaches.[4][9][10]
Protocol 1: Conventional Thermal Synthesis
This method is a widely applicable procedure for the synthesis of 1,3,5-triarylpyrazoles from the corresponding chalcones and phenylhydrazine.
Materials and Equipment:
-
Substituted chalcone (1.0 mmol)
-
Phenylhydrazine hydrochloride (1.2 mmol)
-
Glacial acetic acid (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a 50 mL round-bottom flask, add the substituted chalcone (1.0 mmol) and phenylhydrazine hydrochloride (1.2 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
Fit the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting chalcone spot indicates the completion of the reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol offers a significant reduction in reaction time and often leads to higher yields and cleaner product formation.[4][10][11]
Materials and Equipment:
-
Substituted aldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (5 mL)
-
A catalytic amount of a suitable acid or base (e.g., a few drops of glacial acetic acid or piperidine)
-
Microwave reactor with sealed reaction vessels
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Add ethanol (5 mL) and the catalyst to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes).[9][11] The optimal conditions may need to be determined empirically for different substrates.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent to achieve high purity.
-
Dry the final product under vacuum.
Data Presentation: Expected Outcomes and Substrate Scope
The following table summarizes the expected yields for a variety of substrates using a one-pot synthetic approach. This data is compiled from various literature sources and demonstrates the versatility of the methodology.
| Entry | Aldehyde (R¹) | Acetophenone (R²) | Hydrazine (R³) | Method | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Phenylhydrazine | Thermal | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Phenylhydrazine | Microwave | 92 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Phenylhydrazine | Thermal | 88 |
| 4 | Benzaldehyde | 4-Bromoacetophenone | Phenylhydrazine | Microwave | 90 |
| 5 | Thiophene-2-carbaldehyde | Acetophenone | Phenylhydrazine | Thermal | 82 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Decomposition of starting materials or product. - Inappropriate reaction temperature or time. | - Extend the reaction time and monitor by TLC. - For thermal methods, ensure the reflux temperature is maintained. For microwave synthesis, optimize the temperature and irradiation time. - Check the purity of starting materials. |
| Formation of Multiple Products | - Side reactions, such as self-condensation of the ketone. - Isomeric product formation. | - Adjust the stoichiometry of the reactants. - Modify the catalyst or solvent system. - Purify the desired product using column chromatography. |
| Difficulty in Product Isolation/Crystallization | - Product is highly soluble in the work-up solvent. - Oily product formation. | - Concentrate the solution and attempt to crystallize from a different solvent system. - Use a seed crystal to induce crystallization. - If the product is an oil, purify by column chromatography. |
Characterization of Trisubstituted Pyrazoles
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[12][13] The characteristic chemical shifts of the pyrazole ring protons and carbons provide definitive proof of structure. For 1,3,5-trisubstituted pyrazoles, a singlet corresponding to the C4-H of the pyrazole ring is typically observed in the ¹H NMR spectrum.[13]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.[2]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
-
Elemental Analysis: Determines the elemental composition of the synthesized compound.
Workflow Visualization
The following diagram illustrates the overall workflow for the one-pot synthesis and characterization of trisubstituted pyrazoles.
Caption: General workflow for the one-pot synthesis of trisubstituted pyrazoles.
Conclusion
The one-pot synthesis of trisubstituted pyrazoles represents a highly efficient and atom-economical approach to accessing this privileged scaffold. The protocols outlined in this application note are robust, scalable, and adaptable to a wide range of substrates, making them invaluable tools for researchers in drug discovery and medicinal chemistry. By understanding the underlying reaction mechanism and potential challenges, scientists can effectively leverage these methods to accelerate the synthesis of novel pyrazole-based compounds for biological evaluation.
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Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
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Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Ghasemi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
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Ghasemi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Retrieved from [Link]
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Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
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Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325–4335. [Link]
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National Center for Biotechnology Information. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles. Retrieved from [Link]
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TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]
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ResearchGate. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PubMed Central. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (2018). Synthesis and Characterization of Novel Trisubstituted Pyrazole Derivatives from Chalcones. Retrieved from [Link]
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MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]
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Harnessing the Suzuki Cross-Coupling Reaction for the Strategic Functionalization of Pyrazoles
An Application Note and Protocol for Researchers
Abstract
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, driving the demand for efficient and versatile synthetic methodologies for its derivatization.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for creating carbon-carbon bonds, offering a robust platform for the functionalization of the pyrazole core.[1][3] This guide provides an in-depth exploration of the Suzuki reaction for pyrazole modification, detailing the underlying mechanism, critical reaction parameters, a step-by-step experimental protocol, and troubleshooting strategies to empower researchers in drug discovery and materials development.
Introduction: The Significance of Pyrazole Functionalization
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural unit is prevalent in a vast number of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability to selectively introduce diverse substituents at various positions on the pyrazole ring is paramount for modulating the physicochemical properties and biological activity of these molecules.
Traditional methods for synthesizing substituted pyrazoles often involve multi-step sequences or the construction of the ring from pre-functionalized precursors.[1] Late-stage functionalization of a pre-formed pyrazole core offers a more efficient and flexible approach. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[3] This reaction facilitates the coupling of a pyrazole halide or triflate with an organoboron reagent, providing a direct route to C-C linked pyrazole derivatives.[4][5]
The Catalytic Cycle: Mechanism of Pyrazole Suzuki Coupling
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the oxidative addition of a low-valent Pd(0) complex into the carbon-halogen bond of the halopyrazole (the electrophile). This is often the rate-determining step of the reaction.[4] The reactivity of the halide follows the order: I > Br > Cl.[4] This step forms a square-planar Pd(II) intermediate.
-
Transmetalation: For transmetalation to occur, the organoboron species (e.g., a pyrazole boronic acid or ester) must be activated by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from the boron to the palladium center.[7] This step displaces the halide from the palladium and forms a new diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the functionalized pyrazole product.[4] The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[4]
Caption: Fig. 1: Catalytic Cycle of Suzuki Cross-Coupling
Optimizing Reaction Components: A Scientist's Guide
The success of a Suzuki coupling reaction for pyrazole functionalization hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst & Ligand System
-
Palladium Precatalysts: Palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used.[7][8] Modern, well-defined precatalysts that feature a ligand already coordinated to the palladium center can offer improved reactivity and stability, especially for challenging substrates like unprotected N-H pyrazoles.[3]
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Phosphine Ligands: Electron-rich, bulky phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[3][7] They promote the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors that form very stable complexes with palladium, often providing high catalytic activity, particularly for coupling less reactive aryl chlorides.[7][9]
-
Pyrazole-Based Ligands: Ligands incorporating a pyrazole moiety have been specifically designed for these reactions, sometimes leading to highly active and stable catalytic systems.[10][11][12]
-
Role of the Base
The base is crucial for activating the boronic acid to facilitate transmetalation.[7] The choice of base can significantly impact reaction yield and rate.
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. They are effective and generally compatible with a broad range of functional groups.
-
Organic Bases: Amines like triethylamine (Et₃N) can also be employed.
-
Hydroxides: Stronger bases like KOH or NaOH can be effective but may not be suitable for substrates with base-labile functional groups.[13]
Solvent Selection
The solvent must solubilize the reactants and be compatible with the reaction conditions. Often, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.
-
Ethereal Solvents: Dioxane, Tetrahydrofuran (THF).[6]
-
Aromatic Solvents: Toluene, Xylene.[6]
-
Alcohol/Water Mixtures: Ethanol/water or Dioxane/water are common choices that effectively dissolve the reagents and facilitate the reaction.[8][10][13]
Experimental Protocol: Suzuki Coupling of 4-Iodopyrazole
This section provides a representative, step-by-step protocol for the Suzuki cross-coupling of a 4-iodopyrazole with an arylboronic acid.
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (0.5 mmol scale) |
| 1-Substituted-4-iodopyrazole | Electrophile | 0.5 mmol, 1.0 equiv. |
| Arylboronic acid | Nucleophile | 0.6 mmol, 1.2 equiv. |
| Pd(PPh₃)₄ (or other Pd catalyst) | Catalyst | 0.025 mmol, 5 mol% |
| Sodium Carbonate (Na₂CO₃) | Base | 1.25 mmol, 2.5 equiv. |
| 1,4-Dioxane | Solvent | 4.0 mL |
| Deionized Water | Co-solvent | 1.0 mL |
| Anhydrous Magnesium Sulfate | Drying Agent | As needed |
| Ethyl Acetate, Hexanes | Solvents for extraction/chromatography | As needed |
| Schlenk flask or Microwave vial | Reaction Vessel | 10-20 mL |
| Magnetic stir bar | Stirring | 1 |
| Inert Gas Supply (N₂ or Ar) | To prevent catalyst oxidation | - |
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow for Pyrazole Suzuki Coupling
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 1-substituted-4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. Stir the mixture to form a suspension.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the required time (typically 4-12 hours).[8] For microwave-assisted reactions, seal the vial and heat to the target temperature (e.g., 120 °C) for a shorter duration (e.g., 2-30 minutes).[10][13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting halopyrazole is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure functionalized pyrazole product.
Reaction Scope and Versatility
The Suzuki coupling is highly versatile for pyrazole functionalization. The table below summarizes representative examples, showcasing the reaction's tolerance for various functional groups on both the pyrazole and the coupling partner.
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst / Base / Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) / KOH / EtOH:H₂O | MW, 120 °C, 2 min | 98 | [10] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) / KOH / EtOH:H₂O | MW, 120 °C, 2 min | 99 | [10][13] |
| 3 | 1,3-diphenyl-4-iodopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane:H₂O | 90 °C, 6 h | 92 | [8] |
| 4 | 1,3-diphenyl-4-iodopyrazole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane:H₂O | 90 °C, 6 h | 85 | [8] |
| 5 | Bromobenzene | 3,5-dimethyl-1H-pyrazol-4-ylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ / Toluene | 80 °C, 16 h | 80 | [3] |
Troubleshooting Common Issues
Even robust reactions like the Suzuki coupling can present challenges. Below is a guide to common issues and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.4. Unreactive halide (e.g., chloride). | 1. Use fresh catalyst or a more robust precatalyst. Ensure rigorous inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Use fresh, high-purity reagents. Dry boronic acid if necessary.4. Switch to a more active ligand (e.g., biarylphosphine, NHC), increase temperature, or use a more reactive halide (Br, I). |
| Protodeboronation | Boronic acid is replaced by a proton from the solvent (water) before transmetalation occurs. | 1. Use a higher concentration of reactants.2. Use a less aqueous solvent system or anhydrous conditions with a base like KF.3. Add the boronic acid slowly or in portions. |
| Dehalogenation | The pyrazole halide is reduced, replacing the halogen with a hydrogen atom. | 1. Use a milder base.2. Lower the reaction temperature.3. Ensure the boronic acid is of high quality and sufficiently active.[5] |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. | 1. Maintain a strict inert atmosphere to prevent oxygen from promoting this side reaction.2. Lower the catalyst loading.3. Use a different palladium source or ligand system. |
| Unprotected N-H Inhibition | The acidic N-H proton of the pyrazole can interfere with the catalyst or base.[3] | 1. Use a stronger base (e.g., K₃PO₄) to deprotonate the pyrazole.2. Employ specialized catalyst systems (e.g., with XPhos or SPhos ligands) designed for unprotected heterocycles.[3]3. Protect the pyrazole nitrogen (e.g., with a BOC or SEM group) before coupling, followed by deprotection. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C-C functionalization of pyrazoles. Its operational simplicity, broad functional group tolerance, and the wide availability of boronic acids make it a first-choice reaction for chemists in both academic and industrial settings. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of novel pyrazole-containing compounds for downstream applications in drug discovery, agrochemicals, and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]
-
Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
-
Cimrová, V., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, G. S., et al. (2021). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect. Available at: [Link]
-
Al-Majid, A. M., & El-Faham, A. (Eds.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
-
Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2020). Request PDF on ResearchGate. Available at: [Link]
-
Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]
-
Das, S., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. Available at: [Link]
-
Choshi, A., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. Available at: [Link]
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Application Note & Protocol: Strategic Derivatization of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid for Robust Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics.[3][4] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][5][6] The strategic functionalization of the pyrazole core is paramount in modulating a compound's potency, selectivity, and pharmacokinetic profile. This application note provides a detailed guide for the systematic derivatization of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid, a versatile starting material for generating a diverse chemical library amenable to comprehensive Structure-Activity Relationship (SAR) studies.
The core structure of this compound presents two primary, orthogonal handles for chemical modification: the C5-carboxylic acid and the C4-bromo substituent. This allows for a systematic and combinatorial exploration of chemical space to probe the specific interactions between a ligand and its biological target.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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Part 1: Synthesis of the Starting Material: this compound
A robust and scalable synthesis of the starting material is crucial for any successful derivatization campaign. While several methods exist for the synthesis of pyrazole carboxylic acids, a common and efficient route involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by bromination and saponification.[7][8]
Protocol 1: Synthesis of Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Cyclization: Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
-
Bromination: Dissolve the crude pyrazole in glacial acetic acid. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture for 12-16 hours at room temperature. Monitor the disappearance of the starting material by TLC.
-
Isolation: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate to afford the crude ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography.
Protocol 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Reaction Conditions: Stir the mixture at 60°C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to 0°C and acidify with 2N hydrochloric acid to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the desired this compound.
Part 2: Derivatization at the C5-Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for introducing a wide range of functionalities to probe polar interactions, hydrogen bonding, and to modulate physicochemical properties.
2.1 Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry for exploring interactions with protein backbones and side chains. A variety of coupling reagents can be employed, each with its own advantages.[9][10]
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2: Amide Coupling Workflow", fontname="Arial", fontsize=10];
Protocol 3: General Procedure for Amide Synthesis using HATU
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.2 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.
| Reagent | Role | Key Considerations |
| HATU | Coupling Reagent | Highly efficient, minimizes racemization. |
| EDC/HOBt | Coupling Reagent | Cost-effective, byproducts are water-soluble.[10] |
| DIPEA | Base | Scavenges the acid formed during the reaction. |
| DMF/DCM | Solvent | Anhydrous conditions are crucial for high yields. |
2.2 Esterification
Esterification can be used to modulate lipophilicity and membrane permeability. Fischer esterification is a classical and reliable method for this transformation.[11][12][13]
Protocol 4: Fischer Esterification
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-5 mol%) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir for 6-24 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
2.3 Carboxylic Acid Bioisosteres
In cases where the carboxylic acid moiety contributes to poor pharmacokinetic properties, replacing it with a bioisostere can be a valuable strategy.[14][15][16][17] Tetrazoles are common bioisosteres for carboxylic acids due to their similar pKa and ability to participate in similar hydrogen bonding interactions.[17][18]
Part 3: Derivatization at the C4-Bromo Position
The C4-bromo substituent is an excellent handle for introducing aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[19][20][21][22] This allows for the exploration of π-π stacking interactions and the occupation of hydrophobic pockets in the target protein.
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} caption [label="Figure 3: Suzuki-Miyaura Reaction", fontname="Arial", fontsize=10];
Protocol 5: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the 4-bromo-3-phenyl-1H-pyrazole derivative (ester or amide, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
| Component | Role | Common Examples |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh3)4, Pd(dppf)Cl2 |
| Base | Activates the boronic acid | K2CO3, Cs2CO3, K3PO4[23] |
| Solvent System | Solubilizes reactants | Dioxane/Water, Toluene/Ethanol/Water |
Part 4: Compound Characterization and SAR Analysis
Characterization: All synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
SAR Data Table: The biological activity of the synthesized compounds should be evaluated in a relevant assay. The data can be compiled into an SAR table to identify key structural features that contribute to potency.
| Compound ID | R1 (at C5) | R2 (at C4) | Biological Activity (e.g., IC50, µM) |
| SM-01 | -COOH | -Br | >10 |
| DA-01 | -CONH-CH3 | -Br | 5.2 |
| DA-02 | -CONH-Ph | -Br | 2.1 |
| DE-01 | -COOCH3 | -Br | 8.9 |
| SC-01 | -CONH-CH3 | -Ph | 0.5 |
| SC-02 | -CONH-CH3 | -4-pyridyl | 0.1 |
The systematic derivatization of this compound provides a powerful platform for conducting thorough SAR studies. By leveraging the orthogonal reactivity of the carboxylic acid and bromide functionalities, researchers can efficiently generate diverse libraries of compounds. The protocols outlined in this application note offer robust and reproducible methods for synthesizing these derivatives, enabling the exploration of chemical space and the identification of novel drug candidates with improved therapeutic profiles.
References
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(2022-01-05). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]
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(2023-07-12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]
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(n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. Retrieved from [Link]
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(n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. Retrieved from [Link]
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(2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
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(n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. Retrieved from [Link]
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(n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]
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(n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]
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(n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]
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(n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
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(n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from [Link]
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(n.d.). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]
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(n.d.). Bioisosteres for carboxylic acid groups. Hypha Discovery. Retrieved from [Link]
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(n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Retrieved from [Link]
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(n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
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(n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Retrieved from [Link]
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(n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]
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(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Retrieved from [Link]
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(n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]
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(n.d.). Acid Bioisosteres. Cambridge MedChem Consulting. Retrieved from [Link]
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(n.d.). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]
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(n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
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(n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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(n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. Retrieved from [Link]
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(n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved from [Link]
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(n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]
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(n.d.). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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(n.d.). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Retrieved from [Link]
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(n.d.). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]
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(n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Retrieved from [Link]
- (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
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The Versatile Scaffold: Application Notes for 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1] Its derivatives have been successfully developed into a range of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and target engagement. 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a particularly attractive building block for drug discovery endeavors. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a phenyl group—provides a versatile platform for the synthesis of diverse compound libraries. The carboxylic acid is readily converted to amides, esters, and other functionalities, while the bromine atom is amenable to a variety of cross-coupling reactions, most notably Suzuki-Miyaura coupling. The phenyl group can also be modified to explore structure-activity relationships (SAR). This document provides a detailed guide for the utilization of this compound as a key intermediate in medicinal chemistry programs.
Proposed Synthesis of this compound
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
This protocol is adapted from analogous pyrazole syntheses and bromination procedures.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
-
Bromine or N-Bromosuccinimide (NBS)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate:
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
-
-
Bromination of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate:
-
Dissolve the synthesized ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature, while stirring. Alternatively, N-Bromosuccinimide can be used as a milder brominating agent.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate.
-
Protocol 2: Hydrolysis to this compound
This is a standard saponification procedure.[2]
Materials:
-
Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol (or THF) and water.
-
Add a solution of NaOH or LiOH (2-3 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify with dilute HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Applications in Medicinal Chemistry: Crafting Bioactive Molecules
The strategic placement of the bromo and carboxylic acid functionalities makes this compound a powerful building block for generating libraries of potential drug candidates. The two primary diversification points are the carboxylic acid at the 5-position and the bromine at the 4-position.
Derivatization of the Carboxylic Acid: Amide Coupling
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[3] Pyrazole-5-carboxamides have been identified as potent inhibitors of various biological targets.[3][4][5]
Caption: General workflow for the synthesis of pyrazole-5-carboxamide derivatives.
Materials:
-
This compound
-
A primary or secondary amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 equivalents), followed by DIPEA (2-3 equivalents).
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF or DCM and add this solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or preparative HPLC to yield the desired amide.
| Therapeutic Target | Exemplary Scaffold | Biological Activity | Reference |
| RAGE | Pyrazole-5-carboxamides | Inhibition of Receptor for Advanced Glycation End Products (RAGE), potential for Alzheimer's disease treatment. | [3] |
| Cannabinoid Receptor 1 (CB1) | 1,5-Diarylpyrazole-3-carboxamides | Antagonists of the CB1 receptor, with therapeutic potential. | [5][6][7] |
| Nematode Motility | 1-Methyl-1H-pyrazole-5-carboxamides | Potent anthelmintic activity against parasitic nematodes. | [4][8] |
| Interleukin-17 (IL-17) | 1-Ethyl-1H-pyrazole-5-carboxamide derivative | Orally bioavailable small molecule inhibitor of IL-17 for the treatment of psoriasis. | [9] |
Derivatization at the 4-Position: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position of the pyrazole ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive exploration of the chemical space around the pyrazole core.
Caption: General workflow for Suzuki-Miyaura cross-coupling on the pyrazole scaffold.
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (or the corresponding amide)
-
An aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME))
Procedure:
-
To a reaction vessel, add the 4-bromo-3-phenyl-1H-pyrazole derivative (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the anhydrous solvent, followed by the palladium catalyst (typically 2-10 mol%).
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain the desired coupled product.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for the systematic investigation of SAR. For instance, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position and a carboxamide at the 3-position were crucial for potent and selective activity.[5][6][7] The nature of the substituent on the carboxamide nitrogen and the aryl group at the 1-position also significantly influenced the binding affinity.[5][6][7] Similarly, for RAGE inhibitors, the SAR of pyrazole-5-carboxamides revealed that specific substitutions on the phenoxy ring of an analog led to improved in vitro activity and aqueous solubility.[3]
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature allows for the rapid generation of diverse chemical libraries through well-established synthetic transformations such as amide coupling and Suzuki-Miyaura cross-coupling. The pyrazole core provides a robust and metabolically stable scaffold upon which to build potent and selective modulators of a wide range of biological targets. The protocols and applications outlined in this document are intended to serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development, enabling the efficient utilization of this promising chemical entity.
References
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PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
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-
Beilstein Journal of Organic Chemistry. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available from: [Link]
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MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
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bioRxiv. Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Available from: [Link]
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-
RSC Publishing. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]
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PubMed. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Available from: [Link]
-
ACS Publications. Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Available from: [Link]
-
ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Available from: [Link]
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MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]
-
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ACS Publications. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available from: [Link]
-
ACS Publications. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]
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ScienceDirect. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Available from: [Link]
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ResearchGate. Some Examples of Bioactive Compounds Containing Pyrazole. Available from: [Link]
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Application of Pyrazole Derivatives as Anti-inflammatory Agents: A Technical Guide for Drug Discovery Professionals
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyrazole derivatives as potent anti-inflammatory agents. Leveraging their proven efficacy and versatile chemistry, pyrazole-based compounds represent a significant class of molecules in the ongoing search for safer and more effective anti-inflammatory therapies. This guide delves into the core mechanisms of action, provides detailed protocols for synthesis and evaluation, and offers insights into the critical structure-activity relationships that govern their therapeutic potential.
The Rationale for Pyrazole Derivatives in Anti-inflammatory Drug Discovery
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal of anti-inflammatory therapy is to modulate the inflammatory cascade to alleviate symptoms and prevent tissue damage.
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory treatment.[1] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] However, traditional NSAIDs non-selectively inhibit both COX-1, a constitutively expressed enzyme crucial for gastrointestinal protection and platelet function, and COX-2, an inducible enzyme upregulated at sites of inflammation.[4][5] This lack of selectivity is associated with significant gastrointestinal side effects.[6]
The discovery that the pyrazole scaffold is a key structural feature of selective COX-2 inhibitors, such as celecoxib, marked a significant advancement in the field.[7][8] These agents demonstrate potent anti-inflammatory effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[9] The versatility of pyrazole chemistry allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a privileged scaffold in modern medicinal chemistry.[10]
Key Mechanisms of Action of Anti-inflammatory Pyrazole Derivatives
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key signaling pathways and enzymes that regulate the inflammatory response.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The most well-established mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[6][11] COX-2 is induced by pro-inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.[4] By selectively targeting COX-2, these compounds reduce the production of inflammatory mediators while sparing the protective functions of COX-1.[5]
The structural basis for this selectivity lies in the ability of the pyrazole scaffold and its substituents to fit into the larger, more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1.[12] Specifically, the presence of a sulfonamide or a similar pharmacophore on one of the aryl rings of the pyrazole derivative is crucial for interacting with a side pocket in the COX-2 active site, an interaction that is not possible with COX-1.[11]
Modulation of Pro-inflammatory Cytokine Production
Beyond COX-2 inhibition, some pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][13] These cytokines are key signaling molecules that amplify and sustain the inflammatory response. The inhibition of cytokine production can occur through various mechanisms, including the suppression of key inflammatory signaling pathways.
Interference with NF-κB and p38 MAPK Signaling Pathways
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2 and various cytokines.[14][15] Similarly, the p38 mitogen-activated protein kinase (p38 MAPK) pathway plays a crucial role in the production of inflammatory mediators.[16][17] Some pyrazole derivatives exert their anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the downstream expression of inflammatory genes.
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Development of Pyrazole-Based Anticancer Drugs: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Modern Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets implicated in oncogenesis.[1][2][3] This has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates for cancer therapy.[4] Pyrazole derivatives have demonstrated a remarkable ability to inhibit key drivers of cancer progression, including various protein kinases, cell cycle regulators, and signaling pathways essential for tumor growth and survival.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel pyrazole-based anticancer agents. It moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating research workflow.
Section 1: Targeting Key Oncogenic Pathways with Pyrazole-Based Inhibitors
The anticancer activity of pyrazole derivatives stems from their ability to interact with and inhibit a diverse range of molecular targets.[4][5] Understanding these mechanisms is crucial for rational drug design and the selection of appropriate screening assays.
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery. Cyclin-dependent kinases (CDKs), in partnership with their cyclin counterparts, are central regulators of cell cycle progression.[6] Pyrazole-based compounds have been successfully designed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[6][7][8] For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2/cyclin A, a key complex for the G1/S and S phase transitions.[6][7] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and ultimately triggering programmed cell death.[7]
Mechanism of Action: Pyrazole-based CDK2 Inhibition
Caption: Pyrazole-based CDK2 inhibitors block the G1/S transition.
Interruption of Kinase Signaling Cascades
Many pyrazole-containing drugs function as ATP-competitive kinase inhibitors, targeting aberrant signaling pathways that drive tumor growth, angiogenesis, and metastasis.
-
BRAF Inhibition: Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers, leading to constitutive activation of the MAPK/ERK signaling pathway.[9][10] Pyrazole-based inhibitors, such as Vemurafenib, have been designed to selectively target the mutated BRAF protein, inhibiting downstream signaling and inducing apoptosis in cancer cells.[11][12][13]
Signaling Pathway: BRAF V600E Inhibition
Caption: Inhibition of the MAPK pathway by a pyrazole-based BRAF inhibitor.
-
JAK-STAT Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and cancer.[14][15] Dysregulation of this pathway can lead to myeloproliferative neoplasms and other malignancies.[14] Pyrazole-based JAK inhibitors, like Ruxolitinib, have shown significant clinical efficacy by blocking the aberrant signaling that drives these diseases.[9][16][17]
Caption: Celecoxib inhibits COX-2, reducing pro-tumorigenic PGE2.
Section 2: Synthesis of Pyrazole-Based Anticancer Agents
The synthesis of novel pyrazole derivatives is the foundational step in the drug discovery process. Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), offer significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved purity. [4][18]
General Protocol: Microwave-Assisted Synthesis of a Pyrazole Scaffold
This protocol describes a general, one-pot microwave-assisted synthesis of a pyrazole derivative, which can be adapted for various substituted precursors. [19][20][21] Experimental Workflow: Microwave-Assisted Pyrazole Synthesis
Caption: General workflow for microwave-assisted pyrazole synthesis.
Protocol Details:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (chalcone) derivative (1 mmol), hydrazine hydrate (1.2 mmol), and a suitable solvent such as ethanol (5 mL).
-
Causality Note: Hydrazine hydrate serves as the source of the two adjacent nitrogen atoms required for the pyrazole ring formation. The chalcone provides the three-carbon backbone. Ethanol is a common solvent due to its polarity and ability to absorb microwave energy.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 10-20 minutes. [19] * Causality Note: Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture through dielectric heating, significantly reducing the reaction time compared to conventional refluxing. [6][19]3. Product Isolation: After the reaction is complete, cool the vessel to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.
-
Purification and Characterization: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography. Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. [11]
Section 3: In Vitro Evaluation of Anticancer Activity
In vitro assays are essential for the initial screening of newly synthesized compounds to assess their cytotoxic and antiproliferative effects against various cancer cell lines. [12][22]
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11][23][24] Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [5]Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Causality Note: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a compound. The concentration range should be wide enough to generate a full dose-response curve.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [5] * Causality Note: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [23]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [2][5]5. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Table 1: Example IC₅₀ Values for Novel Pyrazole Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) [4][11] |
| PZ-001 | A549 (Lung) | 5.2 |
| PZ-002 | MCF-7 (Breast) | 2.8 |
| PZ-003 | HCT-116 (Colon) | 8.1 |
| Doxorubicin (Control) | A549 (Lung) | 0.5 |
Mechanistic Assays: Unraveling the Mode of Action
To determine if a compound induces cell cycle arrest, DNA content can be analyzed using flow cytometry with a fluorescent dye like propidium iodide (PI). [1][25] Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Causality Note: Ethanol fixation permeabilizes the cells, allowing the DNA-staining dye to enter, and preserves the cellular structure.
-
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. [1] * Causality Note: PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell. RNase A is included to digest RNA, ensuring that only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP. [26][27][28] Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Causality Note: The cleavage of caspase-3 and its substrate PARP are hallmark events of apoptosis. Changes in the expression of Bcl-2 family proteins can indicate the involvement of the intrinsic apoptotic pathway.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 4: In Vivo Evaluation of Anticancer Efficacy
Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a more complex biological system. [7][16]Human tumor xenograft models in immunocompromised mice are a standard preclinical tool. [16][18]
Human Tumor Xenograft Model
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice). [18][29]2. Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. [30]3. Drug Administration: Administer the pyrazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week). [31] * Causality Note: Tumor volume is the primary efficacy endpoint. Body weight is monitored as an indicator of systemic toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Preliminary Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for optimizing dosing regimens. [8][32][33] Protocol: Mouse Pharmacokinetic Study
-
Drug Administration: Administer a single dose of the pyrazole compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. [8][22]3. Plasma Preparation and Analysis: Process the blood to obtain plasma. Analyze the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½). [32]
Conclusion
The development of pyrazole-based anticancer drugs represents a highly promising avenue in oncology research. The versatility of the pyrazole scaffold allows for the targeted inhibition of a wide array of oncogenic drivers. A systematic and rigorous approach, from rational design and efficient synthesis to comprehensive in vitro and in vivo evaluation, is paramount to successfully advancing novel candidates from the laboratory to the clinic. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to navigate the complexities of this exciting field of drug discovery.
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Application Notes and Protocols for the Use of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid in Agrochemical Synthesis
Introduction: The Pyrazole Carboxamide Scaffold in Modern Agrochemicals
The pyrazole ring system is a foundational scaffold in the development of high-efficacy agrochemicals.[1] Its derivatives are integral to a range of commercial products, from fungicides to insecticides and herbicides.[2] The class of pyrazole carboxamides, in particular, has yielded a number of highly successful fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[3] These compounds disrupt the mitochondrial respiratory chain in fungi, a mode of action that has proven effective against a broad spectrum of plant pathogens.[3] Concurrently, N-phenylpyrazole derivatives have been developed as potent insecticides, primarily targeting the GABA-gated chloride channels in insects, leading to neuronal hyperexcitation and death.
This document provides detailed application notes and protocols for the use of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid as a key intermediate in the synthesis of a novel, potential agrochemical. While this specific starting material is not yet widely cited in the synthesis of commercialized agrochemicals, its structural motifs—a halogenated phenylpyrazole core—suggest its high potential for the development of new active ingredients. These protocols are designed for researchers, scientists, and drug development professionals in the agrochemical sector, offering a comprehensive guide to the synthesis, characterization, and potential application of a next-generation pyrazole carboxamide agrochemical.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O₂ | Dana Bioscience |
| Molecular Weight | 283.08 g/mol | Dana Bioscience |
| Appearance | Solid | N/A |
| CAS Number | Not widely available | N/A |
Chemical Structure:
Caption: Structure of this compound.
Synthesis Protocol: From Carboxylic Acid to a Novel Pyrazole Carboxamide Fungicide Candidate
The conversion of this compound to a biologically active carboxamide is a critical step. This protocol details a two-step, one-pot procedure for the synthesis of a novel fungicide candidate, N-(2-chlorophenyl)-4-bromo-3-phenyl-1H-pyrazole-5-carboxamide . The choice of 2-chloroaniline as the coupling partner is based on structure-activity relationship (SAR) studies of similar pyrazole carboxamide fungicides, where a halogenated phenyl group often enhances efficacy.[1]
Step 1: Activation of the Carboxylic Acid with Thionyl Chloride
The carboxylic acid is first converted to a more reactive acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
Procedure:
-
To a dry 50 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Add dry dichloromethane (DCM) to dissolve the starting material.
-
Add thionyl chloride (2.0 equiv) dropwise to the solution at room temperature.[4]
-
Heat the reaction mixture to reflux for 2-3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under vacuum to obtain the crude acid chloride, which is used directly in the next step without further purification.
Step 2: Amide Coupling with 2-Chloroaniline
The activated acid chloride is then reacted with the desired amine to form the final carboxamide product.
Materials:
-
Crude 4-bromo-3-phenyl-1H-pyrazole-5-carbonyl chloride (from Step 1)
-
2-Chloroaniline
-
Triethylamine (Et₃N) or other suitable base
-
Dry dichloromethane (DCM)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a separate dry flask under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 equiv) and triethylamine (2.0 equiv) in dry DCM.[4]
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of dry DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-(2-chlorophenyl)-4-bromo-3-phenyl-1H-pyrazole-5-carboxamide.
Caption: Workflow for the synthesis of the target agrochemical.
Predicted Biological Activity and Mechanism of Action
Based on the extensive literature on pyrazole carboxamide fungicides, the synthesized N-(2-chlorophenyl)-4-bromo-3-phenyl-1H-pyrazole-5-carboxamide is predicted to exhibit potent fungicidal activity.
Target and Mechanism of Action:
The primary target is expected to be the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial electron transport chain of fungi.[3] By inhibiting this enzyme, the compound will block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of energy production ultimately leads to fungal cell death.
Caption: Proposed mechanism of action via SDH inhibition.
Predicted Efficacy:
While experimental data for this novel compound is not yet available, we can extrapolate its potential efficacy from closely related analogues. For instance, various N-aryl pyrazole carboxamides have demonstrated significant activity against a range of plant pathogenic fungi. Some pyrazole carboxamide derivatives have shown EC₅₀ values in the range of 0.37 µg/mL against Rhizoctonia solani.[5][6] It is anticipated that N-(2-chlorophenyl)-4-bromo-3-phenyl-1H-pyrazole-5-carboxamide will exhibit comparable or potentially superior activity due to the presence of the bromo and chloro substituents, which are known to contribute to fungicidal potency.
Table of Predicted Activity Spectrum (based on analogues):
| Pathogen | Predicted Efficacy |
| Rhizoctonia solani | High |
| Botrytis cinerea | Moderate to High |
| Fusarium graminearum | Moderate |
| Alternaria solani | Moderate |
Conclusion and Future Directions
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this document provide a robust framework for the synthesis of a new pyrazole carboxamide with high potential as a fungicide. Further research should focus on the optimization of the synthetic route to improve yields and reduce costs. Additionally, comprehensive biological screening of the synthesized compound against a wide range of plant pathogens is necessary to fully elucidate its activity spectrum and determine its potential for commercial development. Structure-activity relationship studies, involving the synthesis of a library of analogues with different substituents on the aniline ring, will be crucial for fine-tuning the biological activity and selectivity of this promising new class of agrochemicals.
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Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
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Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. Available at: [Link]
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Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]
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Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. Available at: [Link]
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SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]
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Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. Available at: [Link]
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Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]
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Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace. Available at: [Link]
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. PubChem. Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate. Available at: [Link]
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Protocol for Amide Coupling with Pyrazole Carboxylic Acids: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The formation of an amide bond to a pyrazole carboxylic acid core is a frequently employed strategy to generate novel chemical entities with significant therapeutic potential.[1][2] These pyrazole amides are integral components of numerous marketed drugs and clinical candidates, highlighting the importance of robust and efficient synthetic methodologies for their preparation.[3]
This application note provides a comprehensive guide to the amide coupling of pyrazole carboxylic acids. We will delve into the mechanistic intricacies of this transformation, present a detailed, field-proven protocol, and offer insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this critical class of molecules.
Mechanism & Key Parameters: Navigating the Nuances of Pyrazole Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, often incompatible with complex molecular architectures.[4][5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[4][6] This activation is typically achieved using a variety of coupling reagents.
The Role of Coupling Reagents: A Chemist's Toolkit
A plethora of coupling reagents are available to the modern chemist.[6][7] For the coupling of pyrazole carboxylic acids, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often in conjunction with additives like HOBt (Hydroxybenzotriazole), have proven to be particularly effective.[4][7][8]
-
HATU (and other uronium/aminium salts): These reagents react with the carboxylate to form a highly reactive OAt-active ester.[9][10][11] The presence of the aza-benzotriazole moiety in HATU leads to faster reaction rates and reduced epimerization compared to its benzotriazole counterpart, HBTU.[7]
-
EDC/HOBt: This classic combination proceeds through the formation of an O-acylisourea intermediate upon reaction of the carboxylic acid with EDC.[12] This intermediate is susceptible to nucleophilic attack by HOBt to generate a more stable and reactive HOBt-ester, which then readily reacts with the amine.[8][13] The use of HOBt is crucial for minimizing side reactions and racemization, particularly when dealing with chiral carboxylic acids.[7]
The Unique Challenge of Pyrazole Carboxylic Acids
The electron-withdrawing nature of the pyrazole ring can decrease the nucleophilicity of the carboxylate, potentially slowing down the activation step. Furthermore, the presence of an acidic N-H proton on the pyrazole ring can, in some cases, interfere with the reaction, although this is not typically a major issue when using standard coupling conditions with a non-nucleophilic base.
A key consideration is the potential for side reactions. While standard amide coupling protocols are generally robust, challenges can arise with sterically hindered substrates or electron-deficient amines.[14][15] Careful optimization of reaction conditions, including the choice of coupling reagent, base, and solvent, is therefore paramount to achieving high yields and purity.
Below is a generalized mechanism for the HATU-mediated amide coupling of a pyrazole carboxylic acid.
Figure 1: Generalized mechanism for HATU-mediated amide coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the amide coupling of a generic pyrazole carboxylic acid with a primary or secondary amine using HATU.
Materials and Reagents:
-
Pyrazole carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (a typical concentration is 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 - 1.2 eq), followed by HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x). These washes help to remove unreacted starting materials, coupling reagent byproducts, and residual DMF.[16]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole amide.[17] Recrystallization from a suitable solvent system can also be an effective purification method.[18]
Quantitative Data Summary: A Comparative Overview
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired pyrazole amide. The following table provides a general comparison of common coupling conditions.
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature | Typical Yield | Key Considerations |
| HATU | None | DIPEA, Et₃N | DMF, DCM | Room Temp. | 80-95% | Highly efficient, but can be expensive. Byproducts are generally water-soluble.[7][10] |
| EDC | HOBt | DIPEA, Et₃N | DMF, DCM | Room Temp. | 70-90% | Cost-effective. The urea byproduct can sometimes be difficult to remove.[8][12] |
| DCC | HOBt | DMAP (cat.) | DCM | Room Temp. | 65-85% | Inexpensive, but the dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration.[7] |
Troubleshooting Common Issues: A Practical Guide
Even with a robust protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting common issues encountered during the amide coupling of pyrazole carboxylic acids.
Figure 2: Troubleshooting workflow for pyrazole amide coupling.
Conclusion: Enabling the Synthesis of Novel Pyrazole Amides
The protocol and insights provided in this application note offer a comprehensive framework for the successful amide coupling of pyrazole carboxylic acids. By understanding the underlying reaction mechanism, carefully selecting reagents and conditions, and employing a systematic approach to troubleshooting, researchers can confidently and efficiently synthesize a diverse range of pyrazole amides, thereby accelerating the discovery of new therapeutic agents.
References
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022-01-07). National Institutes of Health. [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). Luxembourg Bio Technologies. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. (2023-03-10). YouTube. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). Current Chemistry Letters. [Link]
- Process for the purification of pyrazoles.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
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Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025-04-29). ACS Sustainable Chemistry & Engineering. [Link]
-
HATU. Wikipedia. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021-07-01). The Journal of Organic Chemistry. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.. ResearchGate. [Link]
-
EDC-HOBt Amide coupling workup help. (2024-04-28). Reddit. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
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Palladium-Catalyzed Synthesis of Pyrazole Derivatives: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of Pyrazoles in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its remarkable versatility and ability to engage in a wide array of biological interactions have solidified its status as a "privileged scaffold". Pyrazole derivatives are integral components of numerous blockbuster drugs, exhibiting a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The profound impact of pyrazole-containing molecules in pharmacology continually fuels the demand for innovative and efficient synthetic methodologies for their preparation and functionalization.
Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and versatile toolkit for the synthesis of complex pyrazole derivatives. The ability of palladium catalysts to mediate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency, selectivity, and functional group tolerance has revolutionized the way chemists approach the construction of these vital heterocyclic systems. This application note provides an in-depth technical guide to the palladium-catalyzed synthesis of pyrazole derivatives, offering field-proven insights, detailed experimental protocols, and a thorough examination of the underlying mechanistic principles.
Strategic Approaches to Pyrazole Synthesis via Palladium Catalysis
Palladium catalysis offers two primary avenues for the synthesis of pyrazole derivatives: the functionalization of a pre-existing pyrazole core and the de novo construction of the pyrazole ring itself.
I. Palladium-Catalyzed Cross-Coupling: A Gateway to Functionalized Pyrazoles
Palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of pyrazole scaffolds, allowing for the precise introduction of various substituents. This approach is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a robust method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. In the context of pyrazole synthesis, this reaction is widely used to introduce aryl, heteroaryl, or vinyl groups onto the pyrazole ring.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole with Phenylboronic Acid
Materials:
-
4-Iodopyrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodopyrazole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-phenylpyrazole.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodopyrazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [1] |
| 2 | 1-Methyl-4-bromopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 | [1] |
| 3 | 1-Boc-3-bromopyrazole | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 95 | [1] |
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyrazole ring. This reaction is typically co-catalyzed by palladium and copper salts.
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Experimental Protocol: Sonogashira Coupling of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole with Phenylacetylene
Materials:
-
1-Ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-ethyl-4-iodo-5-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[2]
| Entry | Pyrazole Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 91 | [2] |
| 2 | 4-Iodopyrazole | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 85 | [2] |
| 3 | 1-Boc-5-iodopyrazole | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | DIPA | Toluene | 70 | 93 | [2] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of pyrazoles. This reaction is of paramount importance for the synthesis of a vast number of biologically active molecules.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination then furnishes the N-arylpyrazole and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.
Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Iodopyrazole with Aniline
Materials:
-
4-Iodopyrazole (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add 4-iodopyrazole and toluene.
-
Add aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by flash column chromatography.[3]
| Entry | Pyrazole | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodopyrazole | Bromobenzene | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 85 | [3] |
| 2 | Pyrazole | 4-Chlorotoluene | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 90 | [3] |
| 3 | 3,5-Dimethylpyrazole | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (2) | dppf (2) | NaOtBu | Toluene | 110 | 88 | [3] |
II. Palladium-Catalyzed Cyclization and Multicomponent Reactions: Building the Pyrazole Core
Beyond functionalization, palladium catalysis provides elegant and efficient strategies for the de novo synthesis of the pyrazole ring. These methods often involve the cyclization of appropriately substituted precursors or the convergence of multiple components in a single pot.
A powerful approach to constructing polysubstituted pyrazoles involves the palladium-catalyzed reaction of hydrazones with alkynes. This method offers a high degree of flexibility in introducing diverse substituents onto the pyrazole core.
General Workflow:
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles
Materials:
-
N-Tosylhydrazone (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add the N-tosylhydrazone, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill with an inert gas.
-
Add DMF and the terminal alkyne.
-
Heat the mixture to 120 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Multicomponent reactions (MCRs) offer a highly atom-economical and efficient route to complex molecules in a single operation. A notable example is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to afford pyrazole derivatives.[2]
Conclusion and Future Perspectives
Palladium-catalyzed reactions have undeniably transformed the landscape of pyrazole synthesis, providing chemists with a powerful and versatile arsenal of tools for the construction and functionalization of this vital heterocyclic scaffold. The cross-coupling reactions of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig have become routine methods for the late-stage diversification of pyrazole cores, while innovative cyclization and multicomponent strategies have enabled the efficient de novo synthesis of highly substituted pyrazoles.
The continued development of more active and selective palladium catalysts, particularly those that operate under milder conditions and with broader substrate scope, will undoubtedly lead to even more powerful synthetic methodologies. As the demand for novel pyrazole-based therapeutic agents continues to grow, the importance of palladium catalysis in this field is set to expand further, empowering researchers to explore new chemical space and address pressing challenges in medicine and beyond.
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Becerra, D., Abonia, R., & Castillo, J.-C. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
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El-Faham, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 135. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Lipshutz, B. H., et al. (2020). One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. Organic Letters, 22(17), 6732–6736. [Link]
- Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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Müller, T. J. J. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1-36. [Link]
-
Tang, B. Z., et al. (2018). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry, 9(33), 4425-4431. [Link]
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-
Wang, J., et al. (2023). Palladium-Catalyzed Regioselective [3+2] Cycloadditions of α,β-Unsaturated Imines with Vinylethylene Carbonates: Access to Oxazolidines. Molecules, 28(15), 5789. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 25(5), 794–799. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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-
Padwa, A., & Rashatasakhon, P. (2003). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 5(1), 2-4. [Link]
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-
Mampreian, D. M., & Johnson, J. S. (2013). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 42(31), 11135-11138. [Link]
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Mastering Regioselectivity: A Guide to the Synthesis of Substituted Pyrazoles
Introduction: The Ubiquitous Pyrazole in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science. Its remarkable biological activity is evident in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil. The precise substitution pattern on the pyrazole ring is paramount to its function, making the regioselective synthesis of these heterocycles a critical challenge for synthetic chemists. This guide provides an in-depth exploration of key methodologies for achieving regiocontrol in pyrazole synthesis, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in drug discovery and development.
I. The Classic Approach: Knorr Pyrazole Synthesis and its Regiochemical Nuances
First reported in 1883, the Knorr pyrazole synthesis remains a widely utilized and robust method for constructing the pyrazole core. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While seemingly straightforward, the use of unsymmetrical 1,3-dicarbonyls introduces the challenge of regioselectivity.
Mechanism and Control of Regioselectivity
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[1] The regiochemical outcome is dictated by which of the two carbonyl groups of the 1,3-dicarbonyl compound undergoes the initial nucleophilic attack by the hydrazine. This, in turn, is governed by a delicate interplay of steric and electronic factors.
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the substituted hydrazine. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.
-
Reaction Conditions: The pH of the reaction medium can significantly influence the regioselectivity. Acid catalysis is often employed to facilitate the condensation and dehydration steps.[2]
Diagram: Mechanism of the Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathway illustrating the formation of two possible regioisomers.
Protocol 1: Regioselective Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone from a β-ketoester, where the ketone carbonyl is significantly more reactive than the ester carbonyl, leading to a highly regioselective transformation.[3][4]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).[4]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4]
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation.[1]
-
Isolate the product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry to afford the desired pyrazolone.
Expected Outcome: This procedure typically yields the 5-phenyl-2,4-dihydro-3H-pyrazol-3-one as a white to off-white solid with good to excellent yield and high regioselectivity.
II. The Power of Cycloaddition: [3+2] Annulation for Pyrazole Synthesis
1,3-Dipolar cycloaddition reactions offer a powerful and versatile alternative for the regioselective construction of pyrazole rings.[5] This approach involves the reaction of a 1,3-dipole, typically a nitrile imine, with a dipolarophile, such as an alkyne or an alkene.
Mechanism and Regiocontrol in [3+2] Cycloadditions
Nitrile imines are commonly generated in situ from hydrazonoyl halides in the presence of a base. The regioselectivity of the subsequent cycloaddition is primarily governed by the electronic properties of both the nitrile imine and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. The reaction generally proceeds via a concerted mechanism, where the regiochemical outcome is determined by the overlap of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other.[6]
Diagram: Experimental Workflow for [3+2] Cycloaddition
Caption: A typical experimental workflow for the synthesis of pyrazoles via [3+2] cycloaddition.
Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition
This protocol describes a general procedure for the regioselective synthesis of a 1,3,5-trisubstituted pyrazole from a hydrazonoyl chloride and a terminal alkyne.[7]
Materials:
-
N-Aryl-C-arylhydrazonoyl chloride
-
Terminal alkyne
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-aryl-C-arylhydrazonoyl chloride (1.0 mmol, 1.0 equivalent) and the terminal alkyne (1.2 mmol, 1.2 equivalents) in the anhydrous solvent (10 mL) at 0°C, add triethylamine (1.5 mmol, 1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Self-Validation: The regioselectivity of the product can be unequivocally determined by 2D NMR techniques, such as NOESY and HMBC experiments, which can establish the connectivity and spatial relationships between the substituents on the pyrazole ring.[6]
III. Modern Approaches: Microwave-Assisted Regioselective Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enhancing regioselectivity.[8] In the context of pyrazole synthesis, microwave irradiation can significantly reduce reaction times for both Knorr-type condensations and cycloaddition reactions.[9][10]
Protocol 3: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol provides a rapid and efficient method for the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile in a microwave reactor.[11]
Materials:
-
Aryl hydrazine hydrochloride
-
3-Aminocrotononitrile
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a microwave vial designed for 2-5 mL reaction volumes, add the aryl hydrazine hydrochloride (2 mmol, 1 equivalent) and 3-aminocrotononitrile (2 mmol, 1 equivalent).[11]
-
Add 5 mL of 1 M HCl to the vial.[11]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry to obtain the pure 1-aryl-1H-pyrazole-5-amine.
Advantages of Microwave Synthesis: This method offers a significant reduction in reaction time compared to conventional heating, often leading to cleaner reactions and higher yields.[8][12]
IV. Data Presentation: A Comparative Overview of Regioselective Pyrazole Syntheses
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Regioselectivity | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, thermal | Good to Excellent | Variable, dependent on substrate and conditions | Readily available starting materials, robust | Potential for regioisomeric mixtures |
| [3+2] Cycloaddition | Hydrazonoyl halide, Alkyne/Alkene | Base, thermal or metal-catalyzed | Good to Excellent | Generally high, governed by FMO | High regiocontrol, broad substrate scope | Requires synthesis of precursors |
| Microwave-Assisted | Various (as above) | Microwave irradiation | Very Good to Excellent | Often enhanced compared to conventional heating | Rapid reaction times, improved yields | Requires specialized equipment |
Conclusion and Future Outlook
The regioselective synthesis of substituted pyrazoles is a mature yet continually evolving field. While classical methods like the Knorr synthesis remain indispensable, modern approaches such as multicomponent reactions and transition-metal catalysis are expanding the synthetic toolbox, enabling the construction of increasingly complex and diverse pyrazole libraries.[5][13] The ongoing development of novel catalytic systems and a deeper mechanistic understanding through computational studies will undoubtedly pave the way for even more efficient and selective methods for preparing these vital heterocyclic compounds, further empowering their application in the discovery of new medicines and advanced materials.
References
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Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1087–1121. [Link]
-
Raw, S. A., & Turner, N. J. (2005). A Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 7(23), 5219–5221. [Link]
-
Rojas-Lima, S., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(3), 586-595. [Link]
-
Katritzky, A. R., et al. (1998). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. The Journal of Organic Chemistry, 63(15), 5225–5227. [Link]
-
Fochi, M., et al. (2012). Regiocontrolled 1,3-dipolar cycloadditions of nitrile imines with acetylenes and α,β-unsaturated systems. In Targets in Heterocyclic Systems (Vol. 16, pp. 186-213). Italian Chemical Society. [Link]
- Joshi, S. D., et al. (2003). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (part-I). Oriental Journal of Chemistry, 19(2), 405-408.
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Tonks, I. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(28), 12271–12281. [Link]
-
Meng, G., & Kung, Y. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Sudo, M., et al. (2006). Regioselective 1,3-Dipolar Cycloaddition of Nitriles with Nitrile Imines Generated from Tetrazoles. Chemistry Letters, 35(11), 1254-1255. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]
- Sharma, K., et al. (2006). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 45B(12), 2731-2733.
-
Bakr, R. B., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 28(15), 5786. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Law, J., et al. (2023, March 1). Microwave-Assisted Preparation of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview [Video]. YouTube. [Link]
-
Ramesh, D., & Annes, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8144-8167. [Link]
-
Lellek, V., et al. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 19(39), 8443-8464. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Guchhait, S. K., et al. (2007). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). ResearchGate. [Link]
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Application Notes and Protocols for the Design of Pyrazole-Based BRAF(V600E) Inhibitors
Introduction: Targeting the Aberrant Kinase Activity of BRAF(V600E) in Cancer
The BRAF gene, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is one of the most frequently mutated proto-oncogenes in human cancers. The most common of these mutations is a single nucleotide substitution at position 1799, which results in the replacement of valine with glutamic acid at codon 600 (V600E). This BRAF(V600E) mutation is a key driver in a significant percentage of melanomas, as well as a notable fraction of thyroid, colorectal, and other cancers. The V600E substitution mimics phosphorylation in the activation loop of the BRAF kinase domain, leading to its constitutive activation and aberrant, growth factor-independent downstream signaling through the MEK-ERK pathway. This uncontrolled signaling cascade promotes cellular proliferation, survival, and ultimately, tumorigenesis.
The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases. Several successful BRAF inhibitors, including the FDA-approved drug Encorafenib, feature a pyrazole core. This guide provides a comprehensive overview of the principles and methodologies for the rational design, synthesis, and evaluation of novel pyrazole-based inhibitors targeting the BRAF(V600E) oncoprotein.
The BRAF(V600E) Signaling Pathway and the Rationale for Inhibition
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes. In its physiological state, BRAF activation is transient and tightly regulated. However, the BRAF(V600E) mutation disrupts this regulation, leading to a persistently active kinase.
Design Strategy for Pyrazole-Based BRAF(V600E) Inhibitors: A Structure-Activity Relationship (SAR) Perspective
The design of potent and selective BRAF(V600E) inhibitors relies on a deep understanding of the structural features of the kinase's active site. A key consideration is the conformation of the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors target the inactive "DFG-out" conformation, often exhibiting greater selectivity. The pyrazole scaffold is versatile and can be elaborated to generate both Type I and Type II inhibitors.
Key Pharmacophoric Elements:
-
Hinge-Binding Moiety: The pyrazole ring itself, or an adjacent heterocycle, serves as a crucial hinge-binder, forming hydrogen bonds with the backbone amide of Cys532 in the hinge region of the ATP-binding pocket.
-
Hydrophobic Pockets: The inhibitor scaffold should extend to occupy nearby hydrophobic pockets. For instance, a phenyl or other aryl group attached to the pyrazole can fit into a hydrophobic pocket adjacent to the gatekeeper residue, Thr529.
-
Solvent-Exposed Region: Modifications in the solvent-exposed region can be made to improve physicochemical properties such as solubility and cell permeability.
Structure-Activity Relationship (SAR) Insights:
The following table summarizes key SAR observations for pyrazole-based BRAF inhibitors, providing a rationale for chemical modifications.
| Scaffold Modification | Position | Rationale | Observed Effect on Potency (IC50) |
| Substitution on the N1-phenyl ring of the pyrazole | para-position | Exploration of the solvent-exposed region to enhance solubility and cell permeability. | Introduction of small polar groups can be beneficial. |
| Variation of the linker between the pyrazole and a terminal aryl group | - | Optimization of the vector and distance to key hydrophobic pockets. | An amide linker can form a hydrogen bond with the hydroxyl of Thr529. |
| Substitution on a terminal phenyl ring | para-position | Targeting the "selectivity pocket" to enhance potency and selectivity over other kinases. | A sulfonamide moiety can interact with key residues in this pocket. |
Protocols for Synthesis and Evaluation
Protocol 1: General Synthesis of a Pyrazole-Based BRAF(V600E) Inhibitor Core
This protocol outlines a general, multi-step synthesis of a substituted pyrazole core, which can be further functionalized.
Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
-
To a solution of an appropriate acetophenone derivative (1.0 eq) in ethanol, add an appropriate aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of a base (e.g., 10% aqueous NaOH) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the chalcone intermediate.
-
Purify by recrystallization from ethanol.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: N-Arylation of the Pyrazole Ring
-
To a solution of the synthesized pyrazole (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Add the desired aryl halide (e.g., a substituted phenyl bromide) (1.1 eq) and a copper catalyst (e.g., CuI, 0.1 eq).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-aryl-substituted pyrazole core.
Protocol 2: In Vitro Biochemical Assay for BRAF(V600E) Kinase Inhibition
This protocol is designed to determine the IC50 value of a test compound against recombinant BRAF(V600E) kinase.
Materials:
-
Recombinant human BRAF(V600E) enzyme
-
Biotinylated MEK1 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Vemurafenib)
-
384-well assay plates
-
HTRF detection reagents (e.g., Streptavidin-XL665 and anti-phospho-MEK antibody labeled with Eu3+-cryptate)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of the BRAF(V600E) enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the MEK1 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.
-
Add 5 µL of the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Self-Validating System:
-
Include a "no enzyme" control to determine the background signal.
-
Include a "no inhibitor" (DMSO vehicle) control to define 0% inhibition.
-
Run a parallel assay with wild-type BRAF to assess the selectivity of the inhibitor for the mutant kinase.
Protocol 3: Cell-Based Assay for Inhibition of Downstream Signaling
This protocol measures the inhibition of MEK phosphorylation in a BRAF(V600E)-mutant cell line.
Materials:
-
BRAF(V600E)-mutant human melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Vemurafenib)
-
Lysis buffer
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or controls for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MEK1/2 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of MEK phosphorylation.
Advanced Characterization: Biophysical Assays
To gain a deeper understanding of the inhibitor-target interaction, biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the inhibitor binding to BRAF(V600E), from which the equilibrium dissociation constant (KD) can be calculated.[1][2]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1][2]
In Vivo Evaluation: Xenograft Models
The efficacy of promising pyrazole-based BRAF(V600E) inhibitors should be evaluated in vivo using appropriate animal models.
-
Cell Line-Derived Xenograft (CDX) Models: BRAF(V600E)-mutant human cancer cell lines (e.g., A375 melanoma cells) are subcutaneously injected into immunodeficient mice.[3] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with BRAF(V600E)-mutant cancers are implanted into immunodeficient mice.[4][5][6] These models are considered to more accurately recapitulate the heterogeneity and microenvironment of human tumors.[4]
Overcoming Resistance to BRAF Inhibitors
A major challenge in the clinical use of BRAF inhibitors is the development of acquired resistance. Common resistance mechanisms include:
-
Reactivation of the MAPK pathway through mutations in NRAS or MEK1/2.
-
Upregulation of bypass signaling pathways, such as the PI3K/AKT pathway.
-
BRAF gene amplification or alternative splicing.
The design of next-generation pyrazole-based inhibitors should consider these resistance mechanisms. Strategies include:
-
Developing dual inhibitors that target both BRAF and a key node in a bypass pathway (e.g., PI3K).
-
Designing inhibitors that are effective against common resistance mutations.
-
Exploring combination therapies with inhibitors of other signaling pathways (e.g., MEK inhibitors).
Conclusion
The rational design of pyrazole-based inhibitors targeting BRAF(V600E) is a promising strategy for the development of novel cancer therapeutics. A thorough understanding of the underlying biology, coupled with robust synthetic and evaluation protocols, is essential for success. The application notes and protocols provided herein offer a comprehensive framework for researchers in this field, from initial design and synthesis to preclinical evaluation. By employing a multi-faceted approach that incorporates structural biology, medicinal chemistry, and rigorous biological testing, the development of more effective and durable BRAF(V600E) inhibitors is an achievable goal.
References
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Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014). A Copper-Catalyzed Sydnone–Alkyne Cycloaddition. The Journal of Organic Chemistry, 79(16), 7772–7777. [Link]
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Wenglowsky, S., Ahrendt, K. A., Buckmelter, A. J., Feng, B., Gloor, S. L., Gradl, S., Grina, J., Hansen, J. D., Laird, E. R., Lunghofer, P., Mathieu, S., Moreno, D., Newhouse, B., Ren, L., Risom, T., Rudolph, J., Seo, J., Sturgis, H. L., Voegtli, W. C., & Wen, Z. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: Structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533–5537. [Link]
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Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., Clarke, R. B., de Jong, S., Jonkers, J., Mælandsmo, G. M., Roman-Roman, S., Seoane, J., Trusolino, L., & Berns, A. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998–1013. [Link]
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Lito, P., Saborowski, A., & Rosen, N. (2019). Biochemical Characterization of Full-Length Oncogenic BRAFV600E together with Molecular Dynamics Simulations Provide Insight into the Activation and Inhibition Mechanisms of RAF Kinases. ChemBioChem, 20(22), 2849–2858. [Link]
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NordiQC. (2021). BRAF (BRAF V600E). [Link]
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HistoCyte Laboratories. (n.d.). BRAF Analyte Control. Retrieved January 26, 2026, from [Link]
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Wesley, L., Veerapaneni, S., Desai, R., McGee, F., Joglekar, N., Rao, S., & Kamal, Z. (2016). 3D-QSAR and SVM Prediction of BRAF-V600E and HIV Integrase Inhibitors: A Comparative Study and Characterization of Performance with a New Expected Prediction Performance Metric. American Journal of Biochemistry and Biotechnology, 12(4), 253–262. [Link]
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Niculescu-Duvaz, D., Niculescu-Duvaz, I., Suijkerbuijk, B., Ménard, D., Zambon, A., Davies, L., Gårdh, A., G-H., G., Hedley, D., & Springer, C. J. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 20(17), 5249–5253. [Link]
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Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. Retrieved January 26, 2026, from [Link]
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Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Retrieved January 26, 2026, from [Link]
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Khan, I., Ali, A., I., I., & Ali, S. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 241. [Link]
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Capper, D., Preusser, M., Habel, A., Wöhrer, A., Heath, S., & Croll, T. (2017). Immunohistochemistry with Anti-BRAF V600E (VE1) Mouse Monoclonal Antibody is a Sensitive Method for Detection of the BRAF V600E Mutation in Colon Cancer: Evaluation of 120 Cases with and without KRAS Mutation and Literature Review. The American Journal of Surgical Pathology, 41(11), 1478–1487. [Link]
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Sharma, G., & Kumar, A. (2022). Various methods for the synthesis of pyrazole. In ResearchGate. [Link]
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Subbiah, V., & Meric-Bernstam, F. (2022). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. JCO Precision Oncology, 6, e2100378. [Link]
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Nantasenamat, C., & Worachartcheewan, A. (2021). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. RSC Advances, 11(44), 27367–27379. [Link]
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C4 Therapeutics. (n.d.). The Discovery and Characterization of CFT1946: A Potent, Selective, and Orally Bioavailable Degrader of Mutant BRAF. Retrieved January 26, 2026, from [Link]
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Abacus dx. (n.d.). Histocyte BRAF Analyte Control IHC. Retrieved January 26, 2026, from [Link]
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Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved January 26, 2026, from [Link]
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Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]
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Chen, C.-H., & Chen, C.-H. (2023). A patient-derived xenograft mouse platform from epithelioid glioblastoma provides possible druggable screening and translational study. Journal of Translational Medicine, 21(1), 743. [Link]
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Alexiev, B. A., & Tsvetkov, D. (2019). Negative control and immunohistochemical staining pattern of BRAF V600E (VE1) protein of the same case. In ResearchGate. [Link]
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Wiley, J. L., & Martin, B. R. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 276(3), 1039–1045. [Link]
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Ichor Life Sciences. (n.d.). Xenograft Models. Retrieved January 26, 2026, from [Link]
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Le, T. H., & Le, T. H. (2025). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 102(8), 3045–3050. [Link]
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Pieretti, S., & Di, G. (2006). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Agricultural and Food Chemistry, 54(18), 6777–6784. [Link]
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Troubleshooting & Optimization
Knorr Pyrazole Synthesis: A Technical Troubleshooting Guide for Researchers
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the preparation of pyrazole and pyrazolone derivatives.[1] These scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, is valued for its generally high yields and the stability of the aromatic product.[1]
Despite its utility, the synthesis is not without its challenges. Researchers frequently encounter issues with impurities that can complicate purification and compromise the yield and purity of the final product. This guide provides a comprehensive troubleshooting resource in a question-and-answer format, addressing specific problems that may arise during the Knorr pyrazole synthesis. The insights provided are grounded in mechanistic principles and practical laboratory experience to empower scientists in overcoming common hurdles.
Section 1: Issues with Starting Materials and Reagents
The quality of the starting materials is paramount to the success of any chemical synthesis. Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to a host of downstream problems.
Q1: My reaction is giving a complex mixture of products, and I suspect my 1,3-dicarbonyl compound is impure. How can I assess its purity and what are the common impurities?
A1: The purity of the 1,3-dicarbonyl, such as acetylacetone or a β-ketoester, is crucial. These compounds can exist as a mixture of keto and enol tautomers, which is a natural equilibrium and not an impurity.[2][3] However, other impurities can be present.
-
Self-Condensation Products: 1,3-Dicarbonyl compounds can undergo self-condensation, especially if they have been stored for a long time or exposed to acidic or basic conditions. For instance, acetylacetone can self-condense under acidic conditions, similar to those used in some Knorr syntheses.[4] This can lead to the formation of higher molecular weight byproducts that can be difficult to remove.
-
Residual Starting Materials from Synthesis: If the 1,3-dicarbonyl was synthesized via a Claisen condensation, it might contain residual starting materials like acetone or ethyl acetate.[4][5][6]
Recommended Actions:
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent tools to assess the purity of your 1,3-dicarbonyl.[2][7][8] The spectra can reveal the presence of unexpected signals corresponding to impurities. The integration of the signals can also give a quantitative measure of the purity.
-
Distillation: If impurities are suspected, distillation of the 1,3-dicarbonyl compound immediately before use is highly recommended.
Q2: I'm observing unexpected side products, and I'm concerned about the quality of my hydrazine. What should I be aware of?
A2: Hydrazine is a reactive and hazardous substance that requires careful handling.[1] It is typically used as its more stable hydrate form.
-
Decomposition: Hydrazine and its solutions can decompose over time, especially when in contact with certain metals. This can lead to a lower effective concentration of the reagent and the introduction of impurities.
-
Commercial Impurities: Commercial grades of hydrazine hydrate may contain impurities that can interfere with the reaction. It is advisable to use a high-purity grade for sensitive applications.
Recommended Actions:
-
Use Fresh Hydrazine Hydrate: Whenever possible, use freshly opened or recently purchased hydrazine hydrate.
-
Proper Storage: Store hydrazine hydrate in a cool, dark place in a tightly sealed container made of an appropriate material (e.g., glass or certain plastics) to minimize decomposition.
Section 2: Reaction Condition Optimization and Side Reactions
The conditions under which the Knorr synthesis is performed have a significant impact on the outcome, influencing reaction rate, yield, and impurity profile.
Q3: My reaction is producing a significant amount of a hydrazone intermediate and is not going to completion. What is causing this and how can I fix it?
A3: The formation of a hydrazone is the initial step in the Knorr pyrazole synthesis.[1] Incomplete cyclization to the pyrazole can be a common issue.
-
pH of the Reaction Medium: The pH plays a critical role. Acidic conditions generally favor the cyclization of the hydrazone intermediate to the pyrazole.[9] At neutral or higher pH, the hydrazone can be the major product.[9]
-
Reaction Temperature and Time: The cyclization step may require elevated temperatures and sufficient reaction time.
Recommended Actions:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote the cyclization step.[1]
-
Temperature and Monitoring: Ensure the reaction is heated to the appropriate temperature as specified in the protocol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine when the starting materials and intermediate have been consumed.
Q4: I am using a substituted hydrazine and obtaining a mixture of two isomeric pyrazoles. How can I control the regioselectivity?
A4: The formation of regioisomers is a well-known challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[10] The two nitrogen atoms of the substituted hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to two different pyrazole products.
Controlling Regioselectivity:
The regioselectivity is influenced by the electronic and steric nature of the substituents on both the dicarbonyl and the hydrazine.
-
Electronic Effects: The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl.
-
Steric Hindrance: Bulky substituents on either reactant can direct the attack to the less sterically hindered carbonyl group.
Recommended Protocol for Improved Regioselectivity:
Some literature suggests that a two-step procedure can afford an isomerically pure product. This involves the initial formation and isolation of the hydrazone intermediate, followed by its cyclization under controlled conditions.
Q5: I'm observing byproducts that I suspect are from the self-condensation of my 1,3-dicarbonyl. How can I minimize this?
A5: The self-condensation of 1,3-dicarbonyls, such as an aldol or Claisen-type condensation, can occur as a side reaction, particularly under the acidic or basic conditions that can be used for the Knorr synthesis.[4][11][12]
Minimizing Self-Condensation:
-
Order of Addition: Adding the hydrazine to the 1,3-dicarbonyl compound can sometimes favor the desired reaction over self-condensation.
-
Control of Stoichiometry: Using a slight excess of hydrazine can help to ensure that the dicarbonyl reacts with the hydrazine rather than itself.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Section 3: Work-up and Purification Challenges
The isolation and purification of the pyrazole product can present several challenges, leading to loss of yield and impure final products.
Q6: During the work-up, my product is "oiling out" instead of precipitating as a solid. How can I induce crystallization?
A6: "Oiling out" is a common problem where the product separates from the solution as a liquid rather than a crystalline solid. This can trap impurities and make filtration difficult.
Troubleshooting "Oiling Out":
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of the pure solid product, adding a "seed crystal" to the solution can initiate crystallization.
-
Solvent Adjustment: The product may be too soluble in the current solvent mixture. If precipitating by adding an anti-solvent (e.g., water), try adding it more slowly and with vigorous stirring. Cooling the mixture in an ice bath can also help.
-
Solvent Evaporation: If too much solvent was used, carefully evaporating some of it and then allowing the solution to cool again may promote crystallization.[13]
Q7: My crude product is highly colored, even though the desired pyrazole should be colorless. What is the source of the color and how can I remove it?
A7: The formation of colored impurities can be due to several factors:
-
Side Reactions: Complex side reactions, including self-condensation of the starting materials or degradation of the product, can produce colored byproducts.
-
Oxidation: Some hydrazones and pyrazoles can be susceptible to air oxidation, leading to colored impurities.
Decolorization Techniques:
-
Activated Charcoal: Adding a small amount of activated charcoal to a solution of the crude product, followed by heating and hot filtration, can effectively remove colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: Careful recrystallization from an appropriate solvent system is often the most effective way to remove colored impurities and obtain a pure product.
Q8: I am having difficulty purifying my pyrazole by recrystallization. What are some alternative purification strategies?
A8: If standard recrystallization is not effective, other purification techniques can be employed.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired pyrazole from impurities with different polarities.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by converting them into their acid addition salts.[14] This involves dissolving the crude product in an organic solvent, adding an acid to precipitate the pyrazole salt, filtering the salt, and then neutralizing it to recover the pure pyrazole.
-
Fractional Crystallization: If you have a mixture of regioisomers, fractional crystallization can sometimes be used to separate them based on their different solubilities.[14]
Visualizing the Process: Key Mechanisms and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate key aspects of the Knorr pyrazole synthesis.
Figure 1: Generalized reaction mechanism of the Knorr pyrazole synthesis.
Figure 2: A systematic workflow for troubleshooting Knorr pyrazole synthesis impurities.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| pH | Acidic (e.g., catalytic acetic acid) | Promotes the cyclization of the hydrazone intermediate.[9] |
| Hydrazine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion and minimize dicarbonyl self-condensation. |
| Temperature | Varies with substrates (often elevated) | Ensures sufficient energy for the cyclization and dehydration steps. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate (1.0-1.2 eq.).
-
Add a catalytic amount of glacial acetic acid if the reaction is not conducted in acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and/or add an anti-solvent (e.g., water) to induce precipitation.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of a Pyrazole via Acid Salt Formation
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in ether, or concentrated H₂SO₄) dropwise with stirring.
-
The pyrazole salt should precipitate. If not, cool the solution in an ice bath.
-
Collect the salt by filtration and wash with a small amount of cold solvent.
-
Dissolve the salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) until the free pyrazole precipitates.
-
Extract the pure pyrazole with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
Conclusion
The Knorr pyrazole synthesis is a powerful tool for the synthesis of valuable heterocyclic compounds. By understanding the underlying reaction mechanism and potential side reactions, and by systematically troubleshooting issues related to starting materials, reaction conditions, and work-up procedures, researchers can overcome common challenges and successfully obtain their desired pyrazole products in high purity and yield. This guide serves as a practical resource to aid in this endeavor.
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The self condensation of - acetylacetone. MSpace. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. 2024. [Link]
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Knorr Pyrazole Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. [Link]
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Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health. [Link]
- Method for purifying pyrazoles.
-
Acetylacetone. Organic Syntheses. [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. National Institutes of Health. [Link]
-
(PDF) Synthesis and evaluation of some new hydrazones as corrosion inhibitors for mild steel in acidic media. ResearchGate. [Link]
-
Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit. [Link]
-
Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. ResearchGate. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
-
Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
-
Drug release from hydrazone-containing peptide amphiphiles. PubMed Central. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. ACS Publications. [Link]
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A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
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Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. [Link]
-
(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
-
Synthesis of acetylacetone from acetone and ethyl acetate. YouTube. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
(PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. ResearchGate. [Link]
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Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this vital class of heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is critical.[1][2][3][4][5] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges encountered during pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines.[1][6][7][8]
Section 1: Troubleshooting Common Issues in Pyrazole Synthesis
This section addresses the most frequent challenges researchers face, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Low Reaction Yield
Question: My pyrazole synthesis is resulting in a disappointingly low yield. What are the primary factors I should investigate?
Answer: Low yields in pyrazole synthesis, especially in classic condensations like the Knorr synthesis, can often be traced back to a few key areas.[9] A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Ensure your 1,3-dicarbonyl compound and hydrazine derivative are of high purity.[10][11] Impurities can engage in side reactions, consuming your starting materials and complicating the purification process.[10] Hydrazine derivatives, in particular, can degrade upon storage; using a freshly opened bottle or purifying the reagent beforehand is highly recommended.[10]
-
Reaction Stoichiometry: While a 1:1 stoichiometry is the theoretical requirement, a slight excess of the hydrazine component (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial to drive the reaction to completion, especially if the dicarbonyl compound is prone to self-condensation or other side reactions.
-
Inadequate Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged heating in the presence of strong acids, can lead to the degradation of both starting materials and the pyrazole product.[9] It's crucial to find a balance that allows for a reasonable reaction rate without promoting decomposition.
-
Suboptimal pH: The pH of the reaction medium can significantly influence the reaction pathway. For the Paal-Knorr synthesis, which is analogous to pyrazole synthesis, pH levels below 3 can favor the formation of furan byproducts.[9] While acidic conditions are often necessary to catalyze the reaction, strongly acidic environments should be avoided.
-
Inefficient Mixing: For heterogeneous reactions or reactions with solids that have limited solubility, ensure efficient stirring to maximize the contact between reactants.
Formation of Side Products
Question: I'm observing significant side product formation in my reaction, which is complicating purification. How can I minimize these unwanted products?
Answer: The formation of side products is a common hurdle. The nature of the side products can often give clues as to what needs tobe optimized.
-
Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two regioisomers is possible.[1][4] The regioselectivity is influenced by the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions. To favor one regioisomer, consider:
-
Solvent Choice: Aprotic dipolar solvents can sometimes offer better regioselectivity compared to polar protic solvents like ethanol.[4]
-
Catalyst Selection: The choice of acid or base catalyst can influence which carbonyl group of the dicarbonyl is more readily attacked by the hydrazine.
-
-
Furan Byproducts: As mentioned, strongly acidic conditions can promote the cyclization of the 1,4-dicarbonyl precursor to form a furan.[9] Maintaining a neutral or weakly acidic environment is key to suppressing this side reaction.[9]
-
Incomplete Cyclization/Dehydration: Sometimes, the reaction can stall at the intermediate hydrazone or pyrazoline stage.[12][13] This can be addressed by:
-
Increasing Temperature: Gentle heating can often provide the activation energy needed for the final cyclization and dehydration steps.
-
Using a Dehydrating Agent: In some cases, the addition of a mild dehydrating agent can be beneficial.
-
-
Side Reactions of Functional Groups: If your starting materials contain sensitive functional groups, they may be reacting under the chosen conditions. It may be necessary to use protecting groups or choose milder reaction conditions.
Purification Difficulties
Question: My crude product is a complex mixture, and I'm struggling to isolate the desired pyrazole. What are some effective purification strategies?
Answer: Purifying pyrazoles can be challenging, especially when dealing with isomeric mixtures or persistent impurities.
-
Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: Silica gel chromatography is a powerful technique for separating pyrazoles from side products and unreacted starting materials. A systematic evaluation of different solvent systems (e.g., gradients of ethyl acetate in hexanes) is recommended to achieve good separation.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
-
Formation of Acid Addition Salts: For particularly challenging separations, consider converting the pyrazole into an acid addition salt.[14] These salts often have different crystallization properties than the free base, which can be exploited for purification. The pyrazole can then be recovered by neutralization.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in pyrazole synthesis, and how do I choose the right one?
A1: A catalyst is often essential to accelerate the reaction between the 1,3-dicarbonyl and the hydrazine, which might otherwise be very slow.[1] Catalysts typically function by activating the carbonyl group towards nucleophilic attack. Common choices include:
-
Brønsted Acids (e.g., acetic acid, HCl): These protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]
-
Lewis Acids (e.g., ZnCl₂, LiClO₄): These coordinate to a carbonyl oxygen, also increasing the electrophilicity of the carbonyl carbon.[1]
-
Heterogeneous Catalysts (e.g., silica sulfuric acid): These offer the advantage of easy removal from the reaction mixture by filtration.[9] The optimal catalyst depends on the specific substrates and desired reaction conditions. Mildly acidic catalysts like acetic acid are a good starting point for many syntheses.
Q2: How does solvent choice impact my pyrazole synthesis?
A2: The solvent can have a profound effect on reaction rate, yield, and even regioselectivity.[1][9]
-
Polar Protic Solvents (e.g., ethanol, acetic acid): These are commonly used as they can solvate the reactants and participate in proton transfer steps. However, they can sometimes lead to lower regioselectivity.[4]
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc): These have been shown to improve yields and regioselectivity in certain cases.[4]
-
Solvent-Free Conditions: In some instances, running the reaction neat or with a solid-supported catalyst can be highly efficient and environmentally friendly.[9][15]
Q3: At what temperature should I run my reaction?
A3: The optimal temperature is a balance between reaction rate and product stability. Many pyrazole syntheses can be run at room temperature or with gentle heating (e.g., 40-80 °C).[1] Higher temperatures can accelerate the reaction but also increase the risk of side product formation and degradation.[1][9] It is often best to start at a lower temperature and gradually increase it if the reaction is proceeding too slowly.
Q4: Can I use microwave irradiation to speed up my reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for pyrazole formation, often leading to significantly shorter reaction times and improved yields.[2]
Section 3: Data Summary and Protocols
Table 1: Influence of Reaction Parameters on Pyrazole Synthesis
| Parameter | Condition | Effect on Yield & Purity | Rationale & Causality |
| Temperature | Low (e.g., RT) | Slower reaction, potentially higher purity | Minimizes degradation and side reactions. |
| High (e.g., >80 °C) | Faster reaction, potential for lower yield and more byproducts | Can overcome activation energy barriers but may also promote decomposition.[1] | |
| Solvent | Polar Protic (e.g., Ethanol) | Generally effective, can facilitate proton transfer | Can hydrogen bond with reactants, potentially lowering regioselectivity.[4] |
| Aprotic Dipolar (e.g., DMF) | Can improve yield and regioselectivity | Favors certain reaction pathways and can better solvate intermediates.[4] | |
| Solvent-Free | Often high-yielding and "green" | Maximizes reactant concentration, but may not be suitable for all substrates.[15] | |
| Catalyst | Weak Acid (e.g., Acetic Acid) | Good for general-purpose synthesis | Activates carbonyls without being overly harsh. |
| Strong Acid (e.g., conc. HCl) | Can lead to furan formation | Overly acidic conditions can favor alternative cyclization pathways.[9] | |
| Lewis Acid (e.g., LiClO₄) | Can be very effective, sometimes under mild conditions | Coordinates to carbonyls to enhance electrophilicity.[1] | |
| pH | Neutral to Weakly Acidic | Optimal for pyrazole formation | Balances the need for catalysis with the prevention of acid-catalyzed side reactions.[9] |
| Strongly Acidic (pH < 3) | Favors furan byproduct formation | Promotes the intramolecular cyclization of the dicarbonyl compound.[9][16] |
Experimental Protocol: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.[13]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Stirring hotplate
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl benzoylacetate (1 equivalent) and ethanol.
-
With stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature while stirring.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[13]
-
Wash the collected solid with a small amount of cold water to remove any residual hydrazine.[13]
-
Allow the product to air dry completely.[13]
-
Determine the mass and melting point of the dried product and calculate the percent yield.
-
Characterize the product by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
Section 4: Visualizing the Process
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: A typical workflow for the Knorr pyrazole synthesis.
Diagram 2: Mechanism of Knorr Pyrazole Synthesis
Caption: The reaction mechanism of the Knorr pyrazole synthesis.
References
- Benchchem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- Benchchem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- (n.d.). Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives.
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Retrieved from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- (2024). review of pyrazole compounds' production, use, and pharmacological activity.
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Technical Support Center: Synthesis of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Issue 1: Low or No Yield of the Pyrazole Ring Precursor (Ethyl 3-phenyl-1H-pyrazole-5-carboxylate)
Question: I am performing the initial cyclocondensation reaction between an ethyl benzoylacetate derivative and hydrazine, but my yield is consistently low. What are the common causes and how can I fix this?
Potential Causes & Solutions:
-
Cause A: Incorrect pH of the Reaction Medium. The condensation of a 1,3-dicarbonyl compound with hydrazine is a pH-sensitive process.[1] A medium that is too acidic will protonate the hydrazine, reducing its nucleophilicity. Conversely, a strongly basic medium can lead to unwanted side reactions of the dicarbonyl starting material.
-
Solution: The reaction is typically performed in a protic solvent like ethanol or acetic acid. If using hydrazine hydrate, the medium is generally suitable. However, if using a hydrazine salt (e.g., hydrazine hydrochloride), a mild base like sodium acetate should be added to liberate the free hydrazine nucleophile. Aim for a mildly acidic to neutral pH. Monitor the pH and adjust as necessary.
-
-
Cause B: Inefficient Removal of Water. The cyclization step involves the formation of a hydrazone intermediate followed by an intramolecular condensation, which eliminates water. According to Le Châtelier's principle, inefficient removal of this water can hinder the reaction from proceeding to completion.
-
Solution: While refluxing in ethanol is often sufficient, employing a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove water and drive the equilibrium towards product formation.
-
-
Cause C: Competing Reaction Pathways. 1,3-dicarbonyl compounds can react with hydrazine to form two different regioisomers.[2] Although the reaction of ethyl benzoylacetate with hydrazine typically favors the formation of the desired 3-phenyl isomer due to the higher reactivity of the benzoyl carbonyl group, suboptimal conditions can lead to a mixture.
-
Solution: Maintain strict temperature control as specified in the protocol (typically reflux). Ensure the purity of your starting materials, as impurities can catalyze side reactions. Heller and Natarajan (2006) describe an innovative in-situ approach where the 1,3-diketone is generated and immediately reacted, which can improve chemoselectivity and yield.[2]
-
Issue 2: Poor Yield and/or Impurities during the Bromination Step
Question: When I try to brominate my ethyl 3-phenyl-1H-pyrazole-5-carboxylate, I get a mixture of unreacted starting material, the desired product, and what appears to be a di-brominated byproduct. How can I achieve clean, high-yielding mono-bromination at the C4 position?
Potential Causes & Solutions:
-
Cause A: Incorrect Choice of Brominating Agent. Molecular bromine (Br₂) is a very strong electrophile and can be difficult to control, often leading to over-bromination.
-
Solution: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of electron-rich heterocycles like pyrazoles.[3] It provides a slow, controlled release of electrophilic bromine ("Br+"), minimizing the formation of di-brominated species.
-
-
Cause B: Deactivation of the Pyrazole Ring. In strongly acidic media, the pyrazole ring can be protonated to form a pyrazolium cation. This cation is significantly electron-deficient and thus deactivated towards further electrophilic aromatic substitution.[4]
-
Solution: Perform the bromination in a non-acidic or weakly basic medium. Solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are excellent choices for reactions involving NBS. Avoiding strong acids ensures the pyrazole ring remains in its highly reactive, neutral state.
-
-
Cause C: Suboptimal Reaction Temperature. Electrophilic substitution reactions are sensitive to temperature. High temperatures can increase the reaction rate but may also reduce selectivity and promote side reactions.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the exothermicity of the reaction and favors the formation of the kinetically preferred C4-bromo product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
The high reactivity of the C4 position in 3,5-disubstituted pyrazoles is a well-established principle. Halogenation will almost exclusively occur at this position before attacking other sites, provided the conditions are controlled.[4]
Table 1: Comparison of Bromination Conditions
| Parameter | Condition 1 (Low Yield/Selectivity) | Condition 2 (Optimized) | Rationale |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is milder and more selective, reducing over-bromination.[3] |
| Solvent | Acetic Acid | Dichloromethane (DCM) | DCM is aprotic and prevents deactivation of the pyrazole ring via protonation.[4] |
| Temperature | Reflux | 0 °C to Room Temp. | Lower temperature enhances selectivity for the mono-brominated product. |
| Additive | None | None needed with NBS | For very sensitive substrates, a radical initiator like AIBN can be used with NBS, but is often unnecessary for pyrazoles. |
Issue 3: Incomplete Saponification or Product Degradation during Hydrolysis
Question: During the final hydrolysis step to convert the ethyl ester to the carboxylic acid, my yield is low and I'm having trouble isolating a pure product. What could be going wrong?
Potential Causes & Solutions:
-
Cause A: Insufficient Hydrolysis. The saponification of the ester requires stoichiometric amounts of base and sufficient time and temperature to go to completion.
-
Solution: Use a moderate excess of base (e.g., 1.5-2.0 equivalents of NaOH or KOH). Ensure the reaction is heated (e.g., reflux in an ethanol/water mixture) for an adequate period (typically 2-4 hours). Monitor the disappearance of the starting material (ester) by TLC.
-
-
Cause B: Product Degradation. While generally stable, some substituted pyrazoles can be sensitive to harsh basic conditions over prolonged periods.[5][6]
-
Solution: Avoid excessively high temperatures or unnecessarily long reaction times. Once TLC indicates the reaction is complete, proceed with the workup immediately.
-
-
Cause C: Improper Workup and Acidification. The product, this compound, is soluble in its carboxylate salt form in the basic reaction mixture. It must be carefully precipitated by acidification.
-
Solution: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a mineral acid (e.g., 2M HCl) with stirring until the pH is acidic (pH ~2-3). Adding the acid too quickly can cause localized heating and potential degradation. The pure product should precipitate as a solid. Ensure complete precipitation by allowing the mixture to stand in the cold before filtering.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of the pyrazole ring so reactive towards electrophilic bromination? The C4 position is the most electron-rich carbon in the 3,5-disubstituted pyrazole system. The two nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions. This makes the C4 position the most nucleophilic and therefore the most susceptible to attack by an electrophile like "Br+". The stability of the resulting Wheland intermediate (arenium ion) also favors substitution at this position.[7][8]
Q2: Can I perform the bromination directly on 3-phenyl-1H-pyrazole-5-carboxylic acid without the ester? While possible, it is not recommended. The carboxylic acid group is an electron-withdrawing group that deactivates the ring, making the bromination reaction more difficult and requiring harsher conditions. Furthermore, the acidic proton of the carboxyl group can complicate reactions run in basic media. Protecting the carboxylic acid as an ethyl ester circumvents these issues, allowing for a clean, high-yielding bromination on an activated ring.
Q3: My final product has a low melting point and appears impure even after precipitation. What are the next steps? If the filtered solid is impure, recrystallization is the best method for purification. Select a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or an ethanol/water mixture are often good starting points. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.
Q4: What analytical techniques are essential to confirm the structure of the final product? To confirm the identity and purity of this compound, you should use:
-
¹H NMR: To confirm the presence of the phenyl protons and the disappearance of the C4-H proton signal (which would be present in the precursor).
-
¹³C NMR: To confirm the number of unique carbons and the presence of the C-Br carbon signal.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a mono-brominated compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretches for the O-H and C=O of the carboxylic acid and the N-H of the pyrazole.
Visualized Workflows and Mechanisms
Diagram 1: Overall Synthetic Workflow This diagram outlines the three primary stages of the synthesis.
Caption: General three-step synthesis pathway.
Diagram 2: Mechanism of C4 Bromination This diagram shows the electrophilic attack at the C4 position.
Caption: Electrophilic substitution at the C4 position.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate (1.0 eq) and ethanol (approx. 5 mL per 1 g of ester).
-
Begin stirring the solution. Add hydrazine hydrate (1.1 eq) dropwise. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product may precipitate or crystallize.
-
Add cold water to the residue to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
-
Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g) in a round-bottom flask.
-
Cool the flask in an ice bath to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
-
In a round-bottom flask, suspend the ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC. Upon completion, cool the reaction flask in an ice bath.
-
Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the solution is acidic (pH ~2-3), at which point a white precipitate will form.
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the purified product in a vacuum oven.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... (2021). ResearchGate. Available at: [Link]
-
Regioselectivity of pyrazole bromination. (2022). Reddit. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). National Institutes of Health (NIH). Available at: [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). ScienceDirect. Available at: [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). Google Patents.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021). Google Patents.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. (2024). Asian Publication Corporation. Available at: [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (2021). ResearchGate. Available at: [Link]
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Available at: [Link]
-
Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. (2013). PubMed. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. Available at: [Link]
-
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (2013). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2018). ScienceDirect. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020). Google Patents.
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2024). ACS Publications. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2012). ResearchGate. Available at: [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Controlling regioselectivity in pyrazole synthesis from 1,3-dicarbonyls
Introduction: The Regioselectivity Challenge in Knorr Pyrazole Synthesis
Welcome to the technical support guide for controlling regioselectivity in pyrazole synthesis from 1,3-dicarbonyl compounds. The reaction of a 1,3-dicarbonyl with a substituted hydrazine, commonly known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry due to its robustness and wide applicability.[1][2] However, when an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine, a significant challenge arises: the potential formation of two distinct regioisomers.
This guide provides researchers, chemists, and drug development professionals with a detailed, mechanism-driven approach to troubleshooting and controlling the regiochemical outcome of this critical reaction. We will move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to rationalize your experimental observations and design more efficient, targeted syntheses.
Core Mechanism: Understanding the Competing Pathways
The regioselectivity of the reaction is determined at the very first step: the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. The reaction proceeds through a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
The two competing pathways are illustrated below. The favored pathway is dictated by a combination of electronic, steric, and reaction condition-dependent factors.
Caption: Competing pathways in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls.
Troubleshooting Guide: Gaining Control Over Regioselectivity
This section is structured as a series of common problems encountered in the lab. Each answer provides a detailed explanation of the underlying chemical principles and offers actionable solutions.
Q1: "My reaction yields a mixture of regioisomers. How can I improve the selectivity for my desired product?"
Achieving high regioselectivity requires a careful analysis of your substrates and reaction conditions. The outcome is a competition between the reactivity of the two carbonyl groups and the two nitrogen atoms.
A. Substrate Electronic Effects: The Decisive Factor
The most significant factor is often the electronic nature of the substituents (R¹ and R³) on the 1,3-dicarbonyl. A powerful electron-withdrawing group (EWG), such as a trifluoromethyl group (-CF₃), makes its adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Principle: The initial condensation typically occurs at the most electrophilic (electron-deficient) carbonyl carbon.
-
Application: When reacting a dicarbonyl like 4,4,4-trifluoro-1-phenyl-1,3-butanedione with phenylhydrazine, the attack of the terminal -NH₂ group of the hydrazine will preferentially occur at the carbonyl adjacent to the -CF₃ group.[1]
-
Troubleshooting:
-
If your desired isomer results from attack at the more electrophilic carbonyl: You are in a favorable position. Standard conditions (e.g., ethanol at room temperature or reflux) should provide good selectivity.
-
If your desired isomer results from attack at the less electrophilic carbonyl: This is a significant challenge. You may need to explore alternative synthetic routes or consider modifying the substrate to reverse the electronics. However, strategic solvent and pH choices can sometimes override this electronic preference.
-
B. Reaction Condition Optimization: pH and Solvent Choice
Reaction conditions can be tuned to modulate the reactivity of both the dicarbonyl and the hydrazine, thereby steering the reaction towards a specific isomer.
1. pH Control (Acidic vs. Neutral Conditions):
-
Acidic Conditions (e.g., HCl, H₂SO₄, p-TsOH in an appropriate solvent):
-
Mechanism: In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. This effect is more pronounced on the carbonyl group that is more basic. The primary amine (-NH₂) of the substituted hydrazine is generally more nucleophilic than the substituted amine (-NHR⁴).
-
Expected Outcome: The reaction is often faster. For dicarbonyls with a strong EWG (like -CF₃), acidic conditions further activate the adjacent carbonyl, reinforcing the inherent electronic preference and leading to high selectivity.[1]
-
-
Neutral/Basic Conditions:
-
Mechanism: Under neutral or slightly basic conditions, the inherent electronic differences between the carbonyls dominate. Using bases like sodium acetate can influence the reaction rate but may not dramatically alter the regiochemical outcome compared to neutral conditions.[3] Strong bases can lead to alternative reaction pathways.[1]
-
2. Solvent Effects: The Key to Overcoming Poor Selectivity
The choice of solvent is a powerful and often underestimated tool for controlling regioselectivity.
-
Protic Solvents (e.g., Ethanol, Methanol): These are the "classic" solvents. They can hydrogen-bond with the reactants and intermediates. However, in many cases, they provide only moderate regioselectivity, often yielding inseparable mixtures of isomers.[1][3]
-
Aprotic Dipolar Solvents (e.g., DMAc, DMF): These solvents can accelerate the dehydration steps and have been shown to improve regioselectivity in certain cases, particularly when used with hydrazine hydrochlorides.[1]
-
Fluorinated Alcohols (TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase regioselectivity.[3]
-
Mechanism: These highly polar, acidic, yet poorly nucleophilic solvents are thought to form a stable hemiketal intermediate preferentially at the more electrophilic carbonyl (e.g., the one adjacent to a -CF₃ group). This effectively blocks that site, directing the hydrazine's initial attack to the other, less reactive carbonyl. This allows for the synthesis of the regioisomer that is often disfavored under standard conditions.[3]
-
Actionable Advice: If you are obtaining the wrong isomer or a mixture, switching to TFE or HFIP as the solvent is the single most effective change you can make.[3]
-
Summary of Factors Influencing Regioselectivity
| Factor | Condition / Substituent | Expected Outcome & Rationale |
| Substrate Electronics | Strong EWG (e.g., -CF₃) on R³ | Favors attack at the C-3 carbonyl, leading to the pyrazole with the EWG at the 5-position. Rationale: Increased electrophilicity.[1] |
| pH | Acidic (e.g., HCl) | Generally enhances the rate and reinforces the inherent electronic preference of the dicarbonyl. Rationale: Carbonyl activation via protonation.[1][3] |
| Solvent | Ethanol | Standard condition, but often leads to poor to moderate selectivity.[3] |
| Solvent | TFE or HFIP | Can reverse the selectivity compared to ethanol by forming a stable hemiketal at the most electrophilic carbonyl, directing attack to the less electrophilic site.[3] |
| Hydrazine Substituent | Bulky R⁴ (e.g., Phenyl vs. Methyl) | Can introduce steric hindrance that influences the cyclization step, though the initial attack is the primary determining factor. |
Q2: "How can I be certain which regioisomer I have synthesized?"
Unambiguous structural characterization is critical. Relying on a single piece of data can be misleading. A combination of modern spectroscopic techniques is required.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for distinguishing between pyrazole regioisomers.
-
¹H and ¹³C NMR: While useful, chemical shifts alone can sometimes be ambiguous.
-
2D NMR Techniques (Crucial):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other (< 5 Å). For a 1-substituted pyrazole, a clear NOE correlation between the protons of the N-substituent (e.g., N-CH₃) and the protons of the adjacent C-5 substituent is definitive proof of that isomer. The absence of this correlation, and the presence of one to the C-3 substituent, would indicate the other isomer.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a ³J correlation from the N-substituent's protons to the C-5 carbon of the pyrazole ring is strong evidence for that specific regioisomer.[4]
-
B. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of your product, but it generally cannot distinguish between isomers as they have the same mass. It is essential for confirming that the desired reaction has occurred but not for assigning regiochemistry.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the classic "Knorr Pyrazole Synthesis"?
-
A: It refers to the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine to form a pyrazole ring. It was first reported by Ludwig Knorr in 1883.[1]
-
-
Q: My reaction is very slow. How can I speed it up?
-
A: Adding a catalytic amount of a strong acid like HCl or H₂SO₄ can significantly increase the reaction rate by activating the carbonyl group.[1] Gently heating the reaction (e.g., to 60-80 °C) is also a common strategy, though be aware that temperature can sometimes affect the regiochemical ratio.
-
-
Q: Can I run this as a one-pot reaction?
-
A: Yes, many modern variations are one-pot procedures. For instance, a ketone can be reacted with an acid chloride in situ to generate the 1,3-dicarbonyl, followed directly by the addition of hydrazine without isolation of the intermediate.[5]
-
-
Q: Are there alternatives to 1,3-dicarbonyls for making pyrazoles regioselectively?
Exemplary Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol demonstrates the power of using a fluorinated solvent to achieve high regioselectivity for the isomer that is often disfavored under traditional conditions.
Reactants:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.
-
Reagent Addition: Begin stirring the solution at room temperature. Slowly add methylhydrazine (1.1 eq) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Characterization: Confirm the identity and regiochemistry of the product using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY/HMBC) techniques, looking for correlations between the N-methyl group and the phenyl protons.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El Hassani, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 438-485. Available from: [Link]
-
Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1366. Available from: [Link]
-
de la Cruz, P., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(18), 7343–7346. Available from: [Link]
-
Sanna, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available from: [Link]
-
Pasha, M. A., & Maddhali, V. R. (2011). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(6), 488-493. Available from: [Link]
-
Sromek, A. W., et al. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 80(24), 12461–12470. Available from: [Link]
-
Harigae, R., Moriyama, K., & Togo, H. (2014). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 79(5), 2049–2058. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
Navigating the Nuances of Pyrazole Formylation: A Technical Guide to the Vilsmeier-Haack Reaction
From the desk of the Senior Application Scientist,
Welcome to the technical support center for the Vilsmeier-Haack synthesis of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful formylation reaction and may encounter unexpected results. We will move beyond standard protocols to explore the causality behind experimental outcomes, offering field-proven insights to troubleshoot common side reactions and optimize your synthesis. Our aim is to provide a self-validating system of protocols and a comprehensive understanding of the underlying chemistry.
The Foundation: Understanding the Vilsmeier-Haack Reaction on Pyrazoles
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, such as pyrazoles.[1] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]
The generally accepted mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. The pyrazole ring's π-excessive nature makes the C4 position the most nucleophilic and susceptible to electrophilic substitution.[2]
-
Intermediate Formation: An iminium salt intermediate is formed.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the desired pyrazole-4-carbaldehyde.
This seemingly straightforward reaction can, however, deviate from the expected path, leading to a variety of side products. This guide will address these specific issues in a question-and-answer format.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is designed to help you diagnose and resolve specific issues you may encounter during the Vilsmeier-Haack formylation of pyrazoles.
Issue 1: Low or No Yield of the Desired Pyrazole-4-carbaldehyde
Q: My starting material is consumed, but I have a low yield of the formylated pyrazole, or the reaction did not proceed at all. What are the likely causes?
A: Several factors can contribute to low or no product formation. The primary suspect is often the electronic nature of your pyrazole substrate.
-
Influence of Electron-Withdrawing Groups (EWGs): The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole is substituted with strong electron-withdrawing groups (e.g., nitro, cyano, or even some aryl groups), the pyrazole ring may be too deactivated to react with the Vilsmeier reagent. In some cases, even with extended reaction times and higher temperatures, formylation may not occur.[3] For instance, pyrazoles bearing nitrophenyl substituents have been shown to prevent formylation.[3]
-
Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can sterically hinder the approach of the Vilsmeier reagent to the C4 position, leading to a significant decrease in the reaction rate and overall yield.
-
N-Unsubstituted Pyrazoles: 3,5-Dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, has been reported to fail to undergo formylation at the 4-position under conditions analogous to its N-alkylated counterparts.[2] This is because the acidic N-H proton can be abstracted, leading to an anionic pyrazole species that is less reactive towards electrophiles.
Troubleshooting Steps:
-
Assess Substrate Reactivity: Evaluate the electronic properties of your pyrazole. If it is highly deactivated, you may need to consider alternative formylation methods or modify the pyrazole to include electron-donating groups.
-
Optimize Reaction Conditions: For moderately deactivated substrates, increasing the reaction temperature and/or using a larger excess of the Vilsmeier reagent can sometimes improve yields.[4] However, be aware that harsher conditions can also promote side reactions (see below).
-
Protecting Groups: For N-unsubstituted pyrazoles, consider protecting the N-H proton with a suitable protecting group that can be removed after formylation.
Issue 2: Formation of Unexpected Chlorinated Byproducts
Q: My mass spectrometry data shows an unexpected product with a mass corresponding to the addition of a chlorine atom. Where is this coming from?
A: The Vilsmeier reagent itself contains a reactive chlorine atom, and under certain conditions, it can act as a chlorinating agent.[5] This is a known side reaction, particularly when the substrate has susceptible functional groups.
-
Chlorination of Substituents: If your pyrazole has substituents with hydroxyl groups, these can be converted to chlorides by the Vilsmeier reagent. For example, a 2-hydroxyethyl group at the N1 position can be transformed into a 2-chloroethyl group during the formylation reaction.[3] Similarly, a 2-methoxyethoxy side chain has been shown to undergo cleavage and chlorination to a 2-chloroethoxy group concurrently with formylation of the pyrazole ring.[5]
Troubleshooting Steps:
-
Protect Susceptible Functional Groups: If your substrate contains hydroxyl groups that you wish to preserve, they should be protected prior to the Vilsmeier-Haack reaction.
-
Modify the Vilsmeier Reagent: In some cases, using a different Vilsmeier reagent, such as one prepared from oxalyl chloride and DMF, may reduce the incidence of chlorination, although this can also alter the reactivity and may not be suitable for all substrates.
-
Control Reaction Temperature: Lowering the reaction temperature may help to disfavor the chlorination side reaction, although this could also slow down the desired formylation.
Issue 3: Products Resulting from Reactions of Substituents
Q: I've isolated a product that appears to have been modified at one of the substituent groups, not the pyrazole ring itself. What types of reactions can occur?
A: Besides chlorination, other transformations of substituents can occur under Vilsmeier-Haack conditions.
-
Dehydrohalogenation and Subsequent Formylation: A chloroethyl group on the pyrazole can undergo elimination to form a vinyl group, which is then susceptible to formylation. This can lead to the formation of a vinyl carbaldehyde derivative.[3]
-
Dealkylation: Bulky alkyl groups on the pyrazole nitrogen can be cleaved under the reaction conditions, leading to the formation of an N-unsubstituted pyrazole.[3]
-
Hydroxymethylation: At elevated temperatures and prolonged reaction times, DMF can decompose to a small extent to generate formaldehyde. This can lead to hydroxymethylation of the pyrazole ring, resulting in a hydroxymethylpyrazole byproduct.[3]
Troubleshooting Steps:
-
Careful Temperature Control: To minimize hydroxymethylation, avoid unnecessarily high temperatures and long reaction times.
-
Substituent Choice: Be mindful of the stability of your substituents under the reaction conditions. If possible, choose robust substituents that are less likely to undergo side reactions.
-
Thorough Product Characterization: Be prepared to isolate and characterize minor byproducts to fully understand the reaction pathway and optimize conditions to favor the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity of the Vilsmeier-Haack formylation of pyrazoles?
The formylation of pyrazoles almost exclusively occurs at the C4 position.[2] This is due to the electronic distribution in the pyrazole ring, where the C4 position is the most electron-rich and therefore the most nucleophilic. Formylation at other positions, such as C3 or C5, is generally not observed unless the C4 position is blocked. In some cases, if other electron-rich aromatic rings are present in the molecule (e.g., a phenol or aniline attached to the pyrazole), formylation may occur on those rings if they are more activated than the pyrazole ring itself.
Q2: Can diformylation occur on the pyrazole ring?
While diformylation is a known side reaction in the Vilsmeier-Haack reaction of some highly activated aromatic compounds, it is not commonly reported for pyrazoles.[1] The introduction of the first electron-withdrawing formyl group at the C4 position deactivates the ring, making a second formylation unlikely under standard conditions.
Q3: What are the recommended workup procedures for the Vilsmeier-Haack reaction of pyrazoles?
A typical workup involves carefully quenching the reaction mixture by pouring it into ice water.[5] The resulting acidic solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, until the solution is basic (pH > 10).[5] This hydrolyzes the iminium intermediate and precipitates the crude product, which can then be collected by filtration and purified by column chromatography or recrystallization.
Q4: Are there any safety considerations I should be aware of?
Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The Vilsmeier reagent is also moisture-sensitive, so the reaction should be performed under anhydrous conditions.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of a Substituted Pyrazole
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white, solid or oil.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (typically between 70-120 °C) for the required time (monitored by TLC).[4][5]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Basify the aqueous solution with solid sodium carbonate or a concentrated solution of sodium hydroxide until the pH is greater than 10.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions in the Vilsmeier-Haack synthesis of pyrazoles.
Caption: Overview of the Vilsmeier-Haack reaction on pyrazoles.
Summary of Key Troubleshooting Points
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Electron-withdrawing groups on pyrazole; Steric hindrance; N-unsubstituted pyrazole | Use alternative formylation; Optimize conditions (temp., excess reagent); Protect N-H |
| Chlorination | Reaction of hydroxyl groups with Vilsmeier reagent | Protect hydroxyl groups; Modify Vilsmeier reagent; Control temperature |
| Substituent Reactions | Dehydrohalogenation; Dealkylation; Hydroxymethylation | Careful temperature control; Choose stable substituents |
| Poor Regioselectivity | Highly activated alternative aromatic rings present | Generally not an issue for pyrazole ring itself; consider substrate design |
References
- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
-
Skulskaitė, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1381. [Link]
- Waghmare, B., & Patil, P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 505-523.
- Shaikh, V., et al. (2012). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed, 4(1), 1-4.
- BenchChem. (2025).
- Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(11), 748-749.
- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D.
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28165-28203. [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 18-31.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28165-28203.
- Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Chemistry of Heterocyclic Compounds, 50(1), 129-132.
Sources
Technical Support Center: Purification of Brominated Pyrazole Compounds
Welcome to the technical support center for the purification of brominated pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, field-tested advice to overcome common challenges encountered during the purification of these valuable synthetic intermediates. The following troubleshooting guides and FAQs are structured to address specific experimental issues with in-depth explanations of the underlying chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of brominated pyrazoles and provides step-by-step solutions.
Issue 1: My brominated pyrazole product is an oil and won't solidify.
This is a frequent challenge, often stemming from residual solvents or the presence of impurities that depress the melting point.
Initial Diagnosis:
-
Residual Solvent: High-boiling point solvents like DMF, commonly used in bromination reactions with N-bromosuccinimide (NBS), are often the primary culprits.[1]
-
Impurity Presence: The crude product may be a mixture of your desired compound and unreacted starting materials or side-products, leading to an oily consistency.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily brominated pyrazole product.
Detailed Protocols:
Protocol 1: Removal of Residual High-Boiling Point Solvents
-
Dissolution & Extraction: Dissolve the oily product in a suitable organic solvent like ethyl acetate or a diethyl ether-based solvent.[1]
-
Aqueous Washing: Wash the organic layer multiple times (at least 2-3 times) with water and then with brine.[1] This helps to partition any remaining DMF or other water-soluble impurities into the aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
Protocol 2: Anti-Solvent Precipitation
If removing the solvent doesn't yield a solid, inducing precipitation with an anti-solvent can be effective.
-
Dissolution: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol) with gentle heating.
-
Addition of Anti-Solvent: Slowly add a non-polar solvent in which your compound is insoluble, such as n-hexane, while stirring.[1]
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes cloudy. You can then try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Cool the mixture in an ice bath or overnight in a freezer to maximize crystal formation.[1]
-
Isolation: Collect the resulting solid by filtration.
Issue 2: My column chromatography purification is not giving good separation.
Poor separation during column chromatography can be due to improper solvent system selection, the presence of isomeric impurities, or interactions with the stationary phase.
Underlying Principles:
The polarity of both your compound and the eluent are critical for achieving good separation on a silica gel column. Brominated pyrazoles can have varying polarities depending on other substituents. Isomeric byproducts, which are common in pyrazole synthesis, can have very similar polarities to the desired product, making separation challenging.[3]
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[4]
-
Consider Isomeric Impurities: The synthesis of pyrazoles can often lead to the formation of regioisomers, which can be difficult to separate.[3] If you suspect isomers, you may need to use a less polar solvent system and run the column more slowly to improve resolution.
Recommended Solvent Systems for Column Chromatography:
| Compound Type | Starting Solvent System (v/v) | Notes |
| Non-polar brominated pyrazoles | Hexane / Ethyl Acetate (19:1) | Gradually increase the polarity by increasing the proportion of ethyl acetate.[5] |
| Moderately polar brominated pyrazoles | Dichloromethane / Ethyl Acetate (9:1) | A good starting point for many functionalized pyrazoles.[4] |
| Polar brominated pyrazoles | Dichloromethane / Methanol | Start with a small amount of methanol and gradually increase the concentration. |
Issue 3: I'm observing decomposition of my compound during purification.
Some brominated pyrazoles can be sensitive to heat or acidic/basic conditions, leading to degradation during purification.[6]
Causality and Mitigation:
-
Thermal Instability: Some brominated pyrazaboles, for example, are known to be thermally unstable and may rearrange or decompose at elevated temperatures.[6]
-
Solution: Avoid excessive heating during solvent removal. Use a rotary evaporator at a lower temperature. For highly sensitive compounds, consider purification techniques that do not require heat, such as sublimation under high vacuum at low bath temperatures.[6]
-
-
pH Sensitivity: The pyrazole ring can be sensitive to strong acids or bases.
-
Solution: If using liquid-liquid extraction, ensure that the aqueous washes are neutral. If purification via formation of an acid addition salt is attempted, be mindful of the stability of your specific compound under acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying brominated pyrazoles?
For many brominated pyrazoles, a combination of extraction, washing, and recrystallization is a good first approach.[2] If this fails to yield a pure product, column chromatography is the next logical step.[5]
Q2: Can I use crystallization to purify my brominated pyrazole?
Yes, crystallization is a very effective technique. The key is to find a suitable solvent or solvent system. This often involves dissolving the crude product in a hot solvent and allowing it to cool slowly. Fractional crystallization can also be employed, where multiple crystallization steps are used to separate compounds with different solubilities.[7][8]
A particularly effective method for purifying pyrazoles involves their conversion to acid addition salts, which can then be crystallized from an organic solvent.[7] This is because the salt often has very different solubility properties than the free base and any non-basic impurities. The pure pyrazole can then be regenerated by treatment with a base.
Crystallization Workflow:
Caption: General workflow for purification by crystallization, including the acid addition salt method.
Q3: What are some common impurities I should be aware of?
Common impurities include:
-
Unreacted starting materials: Such as the parent pyrazole or the brominating agent (e.g., NBS).
-
Isomeric byproducts: Especially regioisomers formed during the synthesis of the pyrazole ring.[3]
-
Over-brominated products: If the reaction is not carefully controlled, di- or tri-brominated species can form.
Q4: How can I assess the purity of my final product?
A combination of techniques is recommended for purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
References
- Kampe, W. (2011). Method for purifying pyrazoles.
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (2017).
- DTIC.
- Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS.
- ResearchGate. (2010).
- ResearchGate.
- Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
- sioc-journal.cn.
- MDPI. (2024).
- ChemRxiv. (2025).
- ACS Publications. (2009).
- ResearchGate. Pyrazole and (pyrazol-1-yl)
- Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Google Patents. (2009).
- Google Patents. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine.
- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
- Paper Publications.
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Technical Support Center: Ensuring the Stability of Pyrazole Compounds During Scale-Up
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for process chemistry involving pyrazole-containing molecules. Pyrazole and its derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous FDA-approved drugs.[1] However, the journey from bench-scale synthesis to large-scale production is often fraught with challenges related to compound stability. Degradation can lead to yield loss, purification difficulties, and the formation of potentially toxic impurities, jeopardizing project timelines and regulatory approval.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and preventing the degradation of pyrazole compounds during scale-up, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding Pyrazole Core Stability
This section addresses fundamental questions about the intrinsic stability of the pyrazole ring system.
Q1: What are the primary chemical properties of the pyrazole ring that influence its stability during scale-up?
A1: The stability of a pyrazole compound is governed by the inherent chemical properties of its five-membered heterocyclic core. Key factors include:
-
Aromaticity: The pyrazole ring is aromatic, which confers significant thermodynamic stability. It is generally resistant to strong oxidizing agents and certain reducing conditions.[2]
-
Basicity: The pyridine-like nitrogen atom (N2) is weakly basic, with a typical pKa of around 2.5 for the conjugate acid.[3] This means the ring will be protonated under strongly acidic conditions, forming a pyrazolium cation. This protonation can alter the ring's electron density, potentially making it more susceptible to certain nucleophilic attacks or hindering desired electrophilic substitutions at the C4 position.[2]
-
Acidity: The pyrrole-like nitrogen atom (N1) is weakly acidic and can be deprotonated by a base.[4] The resulting pyrazolate anion is significantly more reactive towards electrophiles.
-
Electron Distribution: The pyrazole ring has a distinct electron distribution. The C4 position is relatively electron-rich, making it the preferred site for electrophilic substitution (e.g., halogenation, nitration). Conversely, the C3 and C5 positions are more electron-deficient, making them susceptible to nucleophilic attack under certain conditions.[4] In the presence of a very strong base, deprotonation at C3 can even lead to ring-opening.[4]
Understanding these fundamentals is the first step in predicting and controlling degradation. The choice of reagents, pH, and temperature during a reaction or work-up must account for this delicate electronic balance.
Q2: What are the most common degradation pathways I should anticipate when scaling up a pyrazole synthesis?
A2: Based on the core chemistry, several degradation pathways are frequently encountered. Proactively monitoring for these is critical.
-
Acid/Base Mediated Hydrolysis: While the core ring is relatively stable, substituents on the pyrazole can be susceptible to hydrolysis. Amide, ester, or nitrile groups attached to the ring can be cleaved under harsh acidic or basic work-up conditions. Furthermore, some complex pyrazole-containing drugs are known to hydrolyze in aqueous solutions.[3]
-
Oxidative Degradation: Although the aromatic ring is robust, certain process conditions can promote oxidation.[2] This is particularly true for non-aromatic pyrazoline intermediates, which are readily oxidized to pyrazoles; this reactivity highlights the susceptibility of any reduced forms of the heterocycle.[5] Residual oxidants (e.g., peroxides from solvents like THF or Et2O) or exposure to air in the presence of metal catalysts can lead to the formation of N-oxides or hydroxylated byproducts.
-
Thermal Decomposition: High temperatures can induce degradation, especially for pyrazoles with sensitive functional groups like nitro or azido moieties.[6] Decomposition pathways can involve the elimination of substituents or, in extreme cases, fragmentation of the heterocyclic ring itself. For instance, studies on N-substituted pyrazolyltetrazoles show that decomposition often begins at the tetrazole ring, influenced by the electronics of the attached pyrazole.[6]
-
Catalyst-Induced Degradation: Palladium-catalyzed cross-coupling reactions are ubiquitous in modern synthesis.[7][8] However, the pyrazole nucleus can interact with the metal center. This can lead to catalyst inhibition or side reactions such as dehalogenation or homocoupling, which compete with the desired cross-coupling pathway.[9]
The following diagram outlines a logical approach to diagnosing which of these pathways may be active in your process.
Caption: Troubleshooting decision tree for pyrazole degradation.
Section 2: Troubleshooting Guide - Common Scale-Up Scenarios
This section provides specific advice for issues you might encounter during your experiments.
Q3: I'm observing a significant drop in purity and the formation of polar impurities during the aqueous work-up of my N-aryl pyrazole. What's happening and how can I fix it?
A3: This is a classic sign of pH-mediated degradation. The low pKa of the pyrazolium ion (~2.5) is the key.[3] If your work-up involves a strong acid wash (e.g., 1M HCl), you are fully protonating the pyrazole ring. This can:
-
Increase Aqueous Solubility: The resulting pyrazolium salt may have higher solubility in the aqueous phase, leading to apparent yield loss if it doesn't partition back into the organic layer upon basification.
-
Activate Degradation: Protonation alters the ring's electronics, which can activate otherwise stable functional groups towards hydrolysis.
Causality & Troubleshooting Steps:
-
Hypothesis: The issue is likely either partitioning loss due to salt formation or hydrolysis of a sensitive group under acidic conditions.
-
Diagnostic Experiment:
-
Take a small, pure sample of your N-aryl pyrazole.
-
Dissolve it in the organic solvent used for your extraction.
-
Stir it with 1M HCl for the same duration as your typical work-up.
-
Take samples of both the organic and aqueous layers over time and analyze by HPLC.
-
-
Analysis: If the compound disappears from the organic layer but appears in the aqueous layer without new peaks, it's a partitioning issue. If new, more polar peaks appear in either layer, it's degradation.
-
Mitigation Strategies:
-
Avoid Strong Acids: Use a milder acid for your wash, such as saturated ammonium chloride (NH4Cl) solution, or simply wash with brine and water.
-
Control pH: If an acid wash is necessary to remove basic impurities, use a dilute acid and carefully monitor the pH of the aqueous layer, keeping it above 3 if possible.
-
Minimize Contact Time: Perform the acidic wash as quickly as possible and at a reduced temperature (0-5 °C) to slow down potential degradation kinetics.
-
Q4: My palladium-catalyzed Suzuki coupling reaction with a bromo-pyrazole is sluggish and generates significant amounts of the de-brominated pyrazole. How can I improve this?
A4: This is a common problem in cross-coupling reactions involving electron-rich heterocycles. The formation of the de-brominated (or proto-dehalogenated) byproduct points to a competing hydrodehalogenation pathway.
Causality & Troubleshooting Steps:
-
Mechanism: Hydrodehalogenation can occur when the oxidative addition intermediate reacts with a proton source before transmetalation can occur. Pyrazoles themselves can act as ligands, potentially altering the catalyst's behavior and favoring side reactions.[9]
-
Mitigation Strategies:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, AdBrettPhos) are often required to promote the desired cross-coupling with challenging heterocyclic substrates.[8] They can accelerate the reductive elimination step, outcompeting the side reaction.
-
Base Selection: The base is crucial. A weaker base like K3PO4 or K2CO3 is often preferred over stronger bases like NaOH or t-BuOK, which can promote side reactions. Ensure the base is finely powdered and dry.
-
Solvent System: Anhydrous solvents are a must. Water can be a proton source for the hydrodehalogenation. Consider using solvents like 1,4-dioxane, toluene, or CPME.
-
Catalyst Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) to ensure a consistent amount of active Pd(0) is generated at the start of the reaction.
-
The following table summarizes key parameters to optimize for a challenging pyrazole cross-coupling.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 1-2 mol % | Decrease to 0.1-0.5 mol % | High catalyst loading can sometimes increase side reactions. |
| Ligand | PPh3 | Screen bulky biarylphosphines (SPhos, XPhos) | Promotes faster reductive elimination, minimizing side reactions.[8] |
| Base | Na2CO3 | K3PO4, Cs2CO3 | The cation can influence catalyst activity and stability. |
| Solvent | Toluene/H2O | Anhydrous Dioxane or CPME | Water is a proton source for hydrodehalogenation. |
| Temperature | 80-100 °C | Lower to 60-70 °C | May reduce the rate of thermal degradation and side reactions. |
Section 3: Protocols & Best Practices for Scale-Up
To ensure the integrity of your pyrazole compound during scale-up, a proactive stability assessment is essential. This involves subjecting the material to stressed conditions to identify potential degradation pathways before they become a large-scale problem.
Protocol 1: Standardized Forced Degradation Study for a Pyrazole Intermediate
This protocol outlines a systematic way to test the stability of your pyrazole compound under various stress conditions, compliant with general pharmaceutical guidelines.
Objective: To identify likely degradation pathways and generate analytical markers for process monitoring.
Materials:
-
Your pyrazole intermediate (>99% pure)
-
HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
Reagents: 1M HCl, 1M NaOH, 30% H2O2
-
Calibrated HPLC-UV system and a suitable column (e.g., C18)[10][11]
-
LC-MS/MS system for impurity identification[12]
-
Photostability chamber, calibrated oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your pyrazole compound in acetonitrile at 1 mg/mL.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Keep at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at 60 °C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% H2O2. Keep at room temperature.
-
Thermal Degradation (Solution): Mix 1 mL of stock with 1 mL of water. Keep at 80 °C.
-
Thermal Degradation (Solid): Place ~10 mg of solid compound in a vial in an oven at 80 °C.
-
Photolytic Degradation: Expose ~10 mg of solid compound to light in a photostability chamber.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each solution at t=0, 2, 8, 24, and 48 hours. For solid samples, prepare a solution at each time point.
-
Sample Quenching: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before dilution.
-
Analysis:
-
Dilute all samples to a final concentration of ~0.1 mg/mL with 50:50 Acetonitrile:Water.
-
Analyze all samples by a validated HPLC-UV method. Calculate the % degradation by comparing the peak area of the parent compound to the t=0 control.
-
For samples showing significant degradation (>5%), perform LC-MS/MS analysis to obtain mass data for the major degradation products.[12]
-
The workflow for this study is visualized below.
Caption: Workflow for a forced degradation study of a pyrazole compound.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2021). Scientific Reports. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Available at: [Link]
-
Degradation of Pyrazole Wastewater by Electro-Peroxone with Fluidized N-Doped Electrodes: Dual-Zone Synergistic Catalytic Reaction. (2023). ResearchGate. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Available at: [Link]
-
Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2012). Catalysis Science & Technology. Available at: [Link]
-
Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. Available at: [Link]
-
Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2014). Journal of Chromatography B. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2019). DSpace@MIT. Available at: [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah Journals. Available at: [Link]
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- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Senior Application Scientist's Guide to Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
Welcome to the Technical Support Center for Large-Scale Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up pyrazole synthesis. The inherent exothermic nature of many pyrazole synthesis routes presents significant challenges, particularly concerning safety and process control. This resource provides in-depth troubleshooting guides, frequently asked questions, and expert insights to ensure the safe and efficient large-scale production of these critical heterocyclic compounds.
The Challenge of Exothermic Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical development, often involves highly exothermic reactions.[1][2] Classical methods, such as the Knorr pyrazole synthesis, and other cyclocondensation reactions can generate substantial heat, which, if not properly managed, can lead to thermal runaway.[3][4] This is a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing a rapid increase in pressure, reactor failure, and the release of hazardous materials.[3][5]
The challenge is magnified during scale-up. A reaction that is well-behaved in a laboratory flask can become a significant hazard in a large production vessel due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[3][6] Therefore, a robust understanding of the reaction's thermal properties and a well-designed process safety strategy are paramount for successful and safe large-scale pyrazole synthesis.[7][8]
Troubleshooting Guide: Common Issues in Large-Scale Pyrazole Synthesis
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| 1. Uncontrolled Temperature Spike During Reagent Addition | - Addition rate is too fast.- Inadequate mixing.- Insufficient cooling capacity. | - Reduce the addition rate of the limiting reagent.- Increase stirrer speed to improve heat transfer.- Ensure the cooling system is operating at maximum capacity and the setpoint is appropriate. | The rate of heat generation must not exceed the rate of heat removal. Slower addition and better mixing prevent localized hotspots and allow the cooling system to effectively dissipate the reaction's exotherm.[9] |
| 2. Pressure Buildup in the Reactor | - Formation of gaseous byproducts (e.g., N₂ in diazotization reactions).- Solvent boiling due to localized hotspots.- Onset of a secondary decomposition reaction. | - Ensure the reactor is properly vented to a scrubber or safe location.- Improve temperature control and mixing.- Immediately stop reagent addition and initiate emergency cooling. | Uncontrolled pressure is a primary indicator of a potential thermal runaway. Proper venting is crucial for reactions that evolve gas.[10] Maintaining a temperature below the solvent's boiling point and the decomposition onset of any component is critical for safety.[7] |
| 3. Product Degradation or Formation of Impurities | - High reaction temperatures promoting side reactions.- Extended reaction times at elevated temperatures.- Presence of oxygen for sensitive intermediates. | - Lower the reaction temperature, even if it extends the reaction time.- Optimize the reaction time to ensure completion without unnecessary heating.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Pyrazole synthesis can be sensitive to temperature, with higher temperatures often leading to undesired byproducts.[11] An inert atmosphere can prevent the oxidation of sensitive reagents and intermediates. |
| 4. Inconsistent Yields Upon Scale-Up | - Poor heat transfer leading to non-uniform reaction conditions.- Inefficient mixing resulting in localized areas of high or low reactant concentration.- Changes in reagent addition strategy. | - Characterize the thermal properties of the reaction using reaction calorimetry before scaling up.- Use a reactor with a high-efficiency cooling jacket and appropriate agitation.- Consider transitioning to a continuous flow reactor for better control. | Scale-up requires a thorough understanding of the process parameters. Reaction calorimetry provides crucial data on heat flow and potential hazards.[12] Flow chemistry offers superior heat and mass transfer, leading to more consistent and reproducible results at scale.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the thermal risk of my pyrazole synthesis before scaling up?
A: Before any scale-up, a thorough thermal hazard evaluation is essential.[7] This should begin with a literature review to understand the potential hazards of your specific reaction. The next critical step is to perform reaction calorimetry, such as using a Reaction Calorimeter (RC1) or a Thermal Screening Unit (TSU), to determine the heat of reaction, the rate of heat evolution, and the onset temperature of any decomposition reactions.[12] This data is crucial for designing a safe process and an effective cooling strategy.
Q2: My pyrazole synthesis involves a diazotization step. What are the specific hazards I need to be aware of?
A: Diazotization reactions are notoriously hazardous, especially at a large scale, due to the instability of the diazonium salt intermediates.[15] These intermediates can decompose exothermically and release a large volume of nitrogen gas, leading to a rapid pressure increase.[10] It is critical to maintain a low and stable temperature throughout the diazotization and subsequent reaction steps. Accumulation of the diazonium salt should be avoided by ensuring it reacts as it is formed.
Q3: When should I consider switching from a batch reactor to a continuous flow reactor?
A: A transition to continuous flow chemistry is highly recommended when dealing with highly exothermic or hazardous reactions, especially during scale-up.[14] If your reaction exhibits a rapid and significant exotherm, involves unstable intermediates, or if you are struggling with inconsistent results in a batch reactor, flow chemistry can offer a safer and more controlled alternative. The superior heat transfer and precise control of reaction parameters in a microreactor or flow reactor minimize the risk of thermal runaway.[9]
Q4: What are the key safety features that a large-scale reactor for exothermic pyrazole synthesis should have?
A: A reactor for large-scale exothermic reactions should be equipped with multiple layers of protection.[9][16] These include:
-
A high-efficiency cooling system: A jacketed reactor with a powerful cooling unit is essential.
-
Redundant temperature and pressure sensors: To ensure accurate monitoring and control.
-
An emergency relief system: This includes a rupture disc and/or a relief valve to safely vent excess pressure in the event of a runaway.
-
A quench system: A system to rapidly introduce a cooling or inhibiting agent to stop the reaction.
-
An automated control system with safety interlocks: This can automatically trigger emergency procedures if critical parameters deviate from the safe operating range.
Q5: What should be included in an emergency shutdown procedure for an exothermic reaction?
A: An emergency shutdown procedure should be clearly defined and well-rehearsed.[17] Key steps include:
-
Immediately stop all reagent feeds.
-
Activate the emergency cooling system.
-
If necessary, activate the quench or reaction inhibition system.
-
Alert all personnel and evacuate the area if the situation cannot be controlled.
-
Close fume hood sashes and turn off non-essential equipment. [17]
Experimental Protocols and Workflows
Protocol 1: Thermal Hazard Assessment using Reaction Calorimetry
-
Objective: To determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR) for a pyrazole synthesis.
-
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e).
-
Procedure:
-
Charge the reactor with the initial reactants and solvent.
-
Establish a stable baseline temperature.
-
Add the limiting reagent at a controlled rate, mimicking the planned large-scale addition profile.
-
Continuously monitor the heat flow and the temperature of the reaction mixture.
-
After the addition is complete, hold the reaction at the desired temperature until the heat flow returns to the baseline, indicating the end of the reaction.
-
Analyze the data to calculate the total heat of reaction (ΔH), the heat release rate, and the adiabatic temperature rise.
-
Workflow: Decision-Making for Safe Scale-Up
The following diagram illustrates a decision-making workflow for managing the scale-up of an exothermic pyrazole synthesis.
Caption: Decision workflow for scaling up exothermic pyrazole synthesis.
Advanced Control Strategies: The Role of Flow Chemistry
For particularly challenging exothermic pyrazole syntheses, transitioning from traditional batch processing to continuous flow chemistry can be a game-changer for safety and efficiency.[13][14]
Why Flow Chemistry is a Superior Solution for Exothermic Reactions:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the build-up of heat and the formation of hot spots.[14]
-
Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to improved yield and selectivity.
-
Improved Safety: The small reaction volume at any given time minimizes the risk associated with a potential runaway. Hazardous intermediates are generated and consumed in situ, avoiding their accumulation.[14]
-
Rapid Optimization and Scalability: Reaction parameters can be quickly screened to find optimal conditions, and scaling up is often more straightforward than with batch processes.
Conceptual Diagram of a Flow Chemistry Setup for Pyrazole Synthesis
Caption: A conceptual setup for continuous flow pyrazole synthesis.
Conclusion
Managing exothermic reactions in large-scale pyrazole synthesis requires a proactive and informed approach to process safety. By understanding the thermal dynamics of your reaction, implementing robust engineering controls, and considering advanced technologies like continuous flow chemistry, you can mitigate the risks associated with these potentially hazardous processes. This guide provides a foundation for developing safe and scalable pyrazole syntheses, ensuring the well-being of your research and development team and the successful progression of your projects.
References
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Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]
-
Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB. [Link]
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How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]
-
Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. [Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]
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Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
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Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. AZoM. [Link]
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5.3.1 Laboratory Emergency Shutdown Procedures. Environment, Health and Safety - Princeton University. [Link]
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Best Practices for the Development, Scale-up, and Post-approval Change Control of IR and MR Dosage Forms in the Current Quality-by-Design Paradigm. PubMed Central. [Link]
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PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Purdue University. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Process Safety in the Pharmaceutical Industry. Sigma-HSE. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Pyrazole-thermal synthesis: a new approach towards N-rich titanium-oxo clusters with photochromic behaviors. Dalton Transactions (RSC Publishing). [Link]
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- 3. tuvsud.com [tuvsud.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. icheme.org [icheme.org]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. contractpharma.com [contractpharma.com]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria | Chemical Engineering Transactions [cetjournal.it]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. galchimia.com [galchimia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. icheme.org [icheme.org]
- 17. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Optimizing Solvent Choice for Pyrazole Cyclocondensation Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in pyrazole cyclocondensation reactions. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a pyrazole cyclocondensation reaction?
A: The solvent in a pyrazole synthesis, such as the Knorr synthesis, is not merely an inert medium for dissolving reactants.[1] It actively influences the reaction's outcome by affecting several key parameters:
-
Solubility: It must effectively dissolve the 1,3-dicarbonyl compound, the hydrazine derivative, and any catalysts used. Poor solubility is a common cause of low yield and sluggish reactions.
-
Reaction Rate: Solvents can stabilize charged intermediates or transition states that form during the reaction.[2][3] For instance, polar solvents can accelerate steps involving charge separation.
-
Reaction Mechanism & Regioselectivity: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material (keto-enol forms) and the stability of intermediate hydrazones.[4][5] This is particularly crucial when using unsymmetrical dicarbonyls, as the solvent can dictate which carbonyl group is attacked first, thereby controlling the final regioisomer distribution.[6]
-
Temperature Control: The solvent's boiling point determines the maximum temperature of the reaction at atmospheric pressure, directly impacting reaction kinetics.
-
Work-up & Purification: A solvent's properties (e.g., volatility, miscibility with water) are critical for efficient product isolation and purification.
Q2: How do I select a starting solvent for a novel pyrazole synthesis?
A: For a new pyrazole synthesis, a logical starting point is a polar, protic solvent like ethanol. Ethanol is widely used because it effectively dissolves many organic precursors, can participate in proton transfer steps (acting as a Brønsted acid/base), and is relatively inexpensive and environmentally benign.[7][8][9]
However, if literature precedents for similar substrates are available, they should be your primary guide. If the reaction is sluggish or gives poor results in ethanol, the troubleshooting guide below provides a systematic approach to optimization.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction yield is consistently low or the reaction fails to proceed.
Q: I've mixed my 1,3-dicarbonyl and hydrazine in ethanol, but after 24 hours at reflux, TLC analysis shows mostly starting material. What's going wrong and how can the solvent help?
A: This common issue often points to problems with reaction activation, solubility, or unfavorable equilibria.
Causality & Explanation: The initial step, the formation of a hydrazone intermediate, is a condensation that produces water. In some cases, the equilibrium may not favor the product. Furthermore, the subsequent cyclization and dehydration steps have their own activation energy barriers. The solvent plays a critical role in overcoming these hurdles.
-
Polarity Mismatch: If your reactants are highly nonpolar, ethanol might not be the optimal choice for solubility. Conversely, highly polar reactants might require a more polar solvent system.
-
Insufficient Thermal Energy: The reaction may require higher temperatures than the boiling point of your chosen solvent allows.
-
Catalysis: The reaction is often acid-catalyzed.[1] While some solvents can have a catalytic effect, explicit acid catalysis is frequently required.
Troubleshooting Steps & Solutions:
-
Switch to a High-Boiling Point Aprotic Solvent: Consider solvents like toluene or xylene. These allow for higher reaction temperatures and facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the product.
-
Employ Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP can be highly effective.[10] They are excellent solubilizers and their high polarity can stabilize charged intermediates, potentially accelerating the dehydration steps.[10]
-
Use an Acidic Solvent/Co-solvent: Glacial acetic acid is a classic solvent for pyrazole synthesis. It acts as both the solvent and the acid catalyst, effectively protonating carbonyls and facilitating both the initial condensation and final dehydration.
-
Consider Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) can be exceptionally effective.[4][11] TFE's strong hydrogen-bond-donating ability can coordinate with and activate the carbonyl groups of the 1,3-dicarbonyl compound, stabilizing the enol form and promoting cyclization.[4][11]
Issue 2: My reaction produces a mixture of regioisomers that are difficult to separate.
Q: I'm reacting an unsymmetrical dicarbonyl (e.g., benzoylacetone) with methylhydrazine and getting a nearly 1:1 mixture of the two possible pyrazole regioisomers. How can I improve selectivity?
A: This is a classic challenge in pyrazole synthesis. Solvent choice is one of the most powerful tools for controlling regioselectivity.
Causality & Explanation: With an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons. The solvent influences the relative reactivity of these two sites.
-
Protic vs. Aprotic Solvents: Protic solvents (like ethanol) can form hydrogen bonds with the carbonyl oxygens, altering their electrophilicity. Aprotic solvents lack this ability and interact primarily through dipole-dipole forces.
-
Steric and Electronic Effects: The solvent can sterically hinder the approach to one carbonyl group or electronically favor the attack at the other by stabilizing the transition state.
Troubleshooting Steps & Solutions:
-
Use Fluorinated Alcohols (TFE or HFIP): This is a highly recommended strategy. The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in N-methylpyrazole formation compared to standard ethanol.[6] These solvents can selectively activate one carbonyl group over the other, leading to a single major product.
-
Try Dipolar Aprotic Solvents: In some systems, dipolar aprotic solvents like DMF have been found to provide better regioselectivity than traditional protic solvents.[10]
-
Control Reaction Conditions: In addition to solvent, carefully controlling the reaction temperature and the rate of addition of the hydrazine can also influence the outcome. For instance, adding methylhydrazine dropwise can sometimes prevent the formation of undesired regioisomers.[4][11]
Issue 3: I'm concerned about the environmental impact of my solvent choice.
Q: My synthesis works well in toluene, but I need to develop a greener, more sustainable process for scale-up. What are my options?
A: The principles of green chemistry are increasingly vital in drug development and chemical synthesis.[9] Fortunately, several greener alternatives exist for pyrazole synthesis.
Causality & Explanation: Green chemistry prioritizes the reduction of hazardous waste, energy consumption, and the use of renewable resources. This involves replacing traditional, often toxic and petroleum-derived, solvents with safer alternatives.
Troubleshooting Steps & Solutions:
-
Solvent-Free Conditions: The most environmentally friendly option is to eliminate the solvent entirely. Many pyrazole syntheses can be performed neat (solvent-free), often with microwave irradiation or simply by grinding the reactants together, sometimes with a catalytic amount of an agent like tetrabutylammonium bromide (TBAB).[7][8] This approach reduces waste, can shorten reaction times, and simplifies product isolation.[5][8]
-
Water as a Solvent: For substrates with sufficient water solubility, water is an ideal green solvent. It is non-toxic, non-flammable, and inexpensive. Some multicomponent reactions for pyrazole synthesis have been successfully conducted in pure water.[5]
-
Bio-derived Solvents: Explore the use of solvents derived from renewable feedstocks, such as ethanol, or consider newer green solvents if they are compatible with your reaction chemistry.
Data & Protocols
Table 1: Comparison of Common Solvents for Pyrazole Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages & Use Cases |
| Ethanol | Polar Protic | 78 | 24.5 | Good general-purpose solvent, inexpensive, green.[7][8] |
| Acetic Acid | Polar Protic, Acidic | 118 | 6.2 | Acts as both solvent and catalyst; good for driving dehydration. |
| Toluene | Nonpolar Aprotic | 111 | 2.4 | Allows for high temperatures and azeotropic water removal. |
| DMF | Polar Aprotic | 153 | 36.7 | Excellent dissolving power, high boiling point, can improve regioselectivity.[10] |
| TFE | Polar Protic | 74 | 8.5 | Excellent for improving regioselectivity and activating carbonyls.[4][6][11] |
| Water | Polar Protic | 100 | 80.1 | Ultimate green solvent, suitable for specific water-soluble substrates.[5] |
Experimental Protocol: Parallel Solvent Screening
This protocol provides a framework for efficiently testing multiple solvents to identify the optimal conditions for your specific pyrazole cyclocondensation.
Objective: To determine the best solvent for yield and purity in the synthesis of a target pyrazole from a given 1,3-dicarbonyl and hydrazine.
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine derivative (handle with care in a fume hood)[12]
-
Candidate solvents (e.g., Ethanol, Toluene, DMF, Acetic Acid, TFE)
-
Small reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Heating block or oil bath with temperature control
-
TLC plates and appropriate eluent system
-
Internal standard (optional, for GC or NMR yield determination)
Procedure:
-
Preparation: In a fume hood, prepare a stock solution of your 1,3-dicarbonyl and hydrazine derivative in a suitable, volatile solvent if they are solids, or use them neat if they are liquids.
-
Reaction Setup: To each of five labeled reaction vials, add the 1,3-dicarbonyl (e.g., 0.1 mmol) and the hydrazine (e.g., 0.1 mmol).
-
Solvent Addition: Add 1 mL of a different candidate solvent to each of the five vials.
-
Heating: Seal the vials and place them in a pre-heated heating block set to a consistent temperature (e.g., 100 °C). Ensure the temperature does not exceed the boiling point of the lowest-boiling solvent unless using sealed pressure vessels.
-
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), carefully take a small aliquot from each reaction mixture for TLC analysis.[12] Spot each aliquot on a TLC plate alongside the starting materials.
-
Analysis: Compare the TLC plates to assess the consumption of starting materials and the formation of the product spot. This provides a qualitative measure of reaction conversion.
-
Work-up & Yield Determination: Once the optimal reaction time is determined, quench the reactions (e.g., by adding water or brine).[13] Extract the product with a suitable organic solvent (e.g., ethyl acetate).[13] Dry the organic layer, filter, and concentrate.[13] Analyze the crude product by ¹H NMR or GC with an internal standard to determine the yield in each solvent.
-
Selection: Choose the solvent that provides the best combination of reaction rate, yield, and purity for further scale-up and optimization.
Visualization of Workflows
Diagram 1: Decision Workflow for Solvent Selection
This diagram outlines a logical process for selecting and optimizing a solvent for pyrazole synthesis.
Caption: A decision tree for systematic solvent selection.
Diagram 2: Simplified Mechanism Highlighting Solvent Interaction
This diagram shows the general steps of a Knorr-type pyrazole synthesis and indicates where solvent interactions are most critical.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
How to avoid formation of pyrazole regioisomers
Technical Support Center: Pyrazole Synthesis
Guide: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering challenges with regioselectivity in pyrazole synthesis. As Senior Application Scientists, we understand that controlling the formation of regioisomers is critical for ensuring the purity, biological activity, and reproducibility of your target compounds. This document provides in-depth, experience-based answers to common problems and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What exactly are pyrazole regioisomers, and why is their separation a critical issue?
A: Pyrazole regioisomers are structural isomers that arise when an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) reacts with a substituted hydrazine. The pyrazole ring has two nitrogen atoms; if the substituent from the hydrazine (R') can be bonded to one nitrogen versus the other, two different products are formed.
For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce two regioisomers: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.
The formation of these isomers is a significant problem in drug development for several reasons:
-
Biological Activity: Regioisomers often exhibit vastly different pharmacological profiles, with one being highly active and the other being inactive or even toxic.
-
Purification Challenges: Their similar physical properties (polarity, boiling point, etc.) make them notoriously difficult and expensive to separate using standard techniques like column chromatography, often leading to low yields of the desired product.
-
Intellectual Property: A patent application for a new chemical entity typically requires a composition of matter to be a single, well-defined isomer.
Controlling the reaction to produce a single isomer from the outset is therefore a far more efficient and economical strategy than post-synthesis separation.
Q2: What is the core reaction mechanism that leads to the formation of two different regioisomers?
A: The classic Paal-Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The lack of regioselectivity stems from the initial step of the reaction. The substituted hydrazine has two non-equivalent nitrogen atoms, but the initial nucleophilic attack typically occurs through the more nucleophilic, unsubstituted nitrogen (-NH2).
The ambiguity arises from the unsymmetrical dicarbonyl, which has two electrophilic carbonyl carbons. The initial attack can occur at either carbonyl, leading to two different intermediate hydrazones. Each of these intermediates then undergoes cyclization and dehydration to yield one of the two final pyrazole regioisomers.
The diagram below illustrates this divergent pathway.
Caption: Competing pathways in pyrazole synthesis leading to regioisomers.
Troubleshooting Guide: Common Experimental Issues
Problem 1: "My reaction with an unsymmetrical 1,3-diketone is yielding a nearly 1:1 mixture of regioisomers. How can I selectively synthesize the 1,5-disubstituted pyrazole?"
This is a classic challenge where the electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction. To gain control, you must manipulate the reaction conditions to favor one pathway over the other.
Root Cause Analysis: The initial nucleophilic attack of the hydrazine on the diketone is reversible. The distribution of products is determined by the relative rates of the two competing cyclization steps, which can be influenced by pH, solvent, and temperature.
Solutions:
1. pH Control (The Most Influential Factor): The regioselectivity of this reaction is highly dependent on the pH of the medium.
-
Acidic Conditions (e.g., Acetic Acid, HCl in Ethanol): Under acidic conditions, the reaction is generally directed by the stability of the resulting enamine intermediate formed after the initial condensation. The attack of the terminal -NH2 group of the hydrazine typically occurs at the more electrophilic (less sterically hindered) carbonyl carbon. Subsequent cyclization then leads to the thermodynamically more stable pyrazole. For many substrates, acidic conditions favor the formation of the 1,5-disubstituted isomer.
-
Neutral or Basic Conditions (e.g., Ethanol, NaOH/Ethanol): In neutral or basic media, the reaction is often under kinetic control. The initial attack occurs at the most reactive carbonyl group. If one carbonyl is a ketone and the other is part of an ester, the ketone is more electrophilic and will be attacked first. This often leads to the formation of the 1,3-disubstituted pyrazole.
Troubleshooting Protocol: pH Optimization
-
Baseline Experiment: Run the reaction in a neutral solvent like ethanol at room temperature to confirm your baseline 1:1 ratio.
-
Acid-Catalyzed Condition: Set up the reaction in glacial acetic acid or ethanol with a catalytic amount of HCl (10 mol%). Run the reaction at the same temperature as the baseline.
-
Base-Catalyzed Condition: Set up the reaction in ethanol with one equivalent of a base like sodium ethoxide.
-
Analysis: Analyze the crude reaction mixture from all three experiments by 1H NMR or LC-MS to determine the regioisomeric ratio. The chemical shifts of the pyrazole proton or the methyl groups are typically distinct.
2. Solvent and Temperature Effects: While pH is dominant, solvent polarity can influence transition state stability. Non-polar solvents may favor one cyclization pathway over another. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy (kinetic control).
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes typical results for the reaction between ethyl benzoylacetate and methylhydrazine, demonstrating the powerful effect of the reaction medium.
| Catalyst/Solvent | Temperature (°C) | Ratio (1,5-isomer : 1,3-isomer) | Dominant Product |
| None / Ethanol | 25 | ~ 55 : 45 | Mixture |
| Acetic Acid | 80 | > 95 : 5 | 1,5-isomer |
| HCl / Ethanol | 60 | > 90 : 10 | 1,5-isomer |
| Sodium Ethoxide / Ethanol | 25 | < 10 : 90 | 1,3-isomer |
Data is illustrative and based on trends reported in the literature.
Problem 2: "I've tried optimizing conditions, but the selectivity is still insufficient for my needs (>98% purity). Are there more robust, regioselective synthetic strategies available?"
Yes. When simple condensation fails, the most effective approach is to use a substrate where the two electrophilic carbons are chemically differentiated, forcing the reaction to proceed down a single pathway. This is known as a directed synthesis .
Recommended Strategies:
Strategy A: Synthesis via Enaminones This is one of the most reliable methods. By first reacting the 1,3-diketone with an amine (like dimethylamine), you form a stable enaminone. This process effectively "protects" one of the carbonyl groups, leaving only one site available for the initial attack by the substituted hydrazine.
Experimental Workflow: Enaminone-Mediated Regioselective Synthesis
-
Enaminone Formation: React your unsymmetrical 1,3-diketone with dimethylamine or another suitable secondary amine, often with azeotropic removal of water, to form the enaminone. This step is usually high-yielding.
-
Reaction with Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine) to the purified enaminone in a suitable solvent like ethanol.
-
Cyclization: Heat the mixture. The hydrazine will displace the dimethylamine and undergo regioselective cyclization to yield a single pyrazole isomer. This method almost exclusively yields the 1,5-disubstituted pyrazole.
Strategy B: Synthesis via Hydrazones An alternative directed approach is to first form a hydrazone using a reagent that selectively reacts with one carbonyl. For example, reacting a β-keto ester with hydrazine hydrate will selectively form a pyrazolone. Subsequent N-alkylation of the pyrazolone provides a single regioisomer.
The workflow below can help you decide on the best strategy for your project.
Caption: Decision workflow for selecting a pyrazole synthesis strategy.
By employing these advanced troubleshooting steps and considering alternative synthetic routes, you can overcome the common challenges of regioselectivity and reliably produce the desired pyrazole isomer for your research and development needs.
References
-
Faria, J. V., et al. (2017). Synthesis of Pyrazoles: A Review on Recent Advances. Molecules. Available at: [Link]
- Elguero, J., et al. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations. Elsevier. (Note: A direct link to the full book chapter is not available, but reviews frequently cite this work for fundamental principles of regioselectivity). A summary of these principles can be found in modern organic chemistry textbooks.
Technical Support Center: Optimizing Homogeneous Pyrazole Reactions
Welcome to the Technical Support Center for Improving Mixing Efficiency in Homogeneous Pyrazole Reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to enhance reaction homogeneity, improve yields, and ensure the synthesis of high-purity pyrazole derivatives.
Introduction: The Critical Role of Mixing in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, is often deceptively complex. While the stoichiometry may appear straightforward, achieving a truly homogeneous reaction environment is paramount for success. Inadequate mixing can lead to a cascade of issues, including poor yields, inconsistent product quality, and the formation of difficult-to-remove impurities. This guide delves into the fundamental principles of mixing and provides practical, actionable solutions to common problems encountered in pyrazole synthesis.
The renowned Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, serves as a classic example where homogeneity is key.[1] The reaction's success hinges on the uniform dispersion of reactants to prevent localized concentration gradients that can promote side reactions or lead to incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor mixing in my pyrazole reaction?
A1: Early indicators of inadequate mixing can be subtle. Visually, you might observe color striations, localized precipitation of reactants or intermediates, or the formation of a persistent vortex at the liquid surface. Instrumentally, you may notice inconsistent temperature readings within the reactor, suggesting poor heat distribution, or fluctuations in reaction kinetics if you are monitoring the reaction in real-time.
Q2: How does the choice of solvent impact reaction homogeneity?
A2: The solvent system is a critical factor influencing homogeneity. An ideal solvent will fully dissolve all reactants, intermediates, and catalysts throughout the reaction. In pyrazole synthesis, the polarity of the solvent can significantly affect the solubility of the starting materials, such as hydrazines and dicarbonyl compounds.[2] Furthermore, the solvent's viscosity plays a crucial role; higher viscosity fluids require more energy for effective mixing.[3] When selecting a solvent, consider the solubility parameters of all components and aim for a system that provides good solvation for all species involved.
Q3: Can the order of reagent addition affect the homogeneity and outcome of the reaction?
A3: Absolutely. The order and rate of reagent addition are critical process parameters. For instance, in many pyrazole syntheses, the reaction can be exothermic.[3] Adding a highly reactive reagent, such as hydrazine, too quickly can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture. This can result in the formation of thermal degradation byproducts. A controlled, dropwise addition of one reactant to a well-stirred solution of the other is often the best practice to maintain thermal and concentration homogeneity.[4]
Q4: What is the difference between macromixing and micromixing, and why are they important?
A4: Macromixing refers to the large-scale blending of reactants within the vessel, ensuring that all parts of the fluid are circulated. Micromixing, on the other hand, is the mixing that occurs at the molecular level. For a chemical reaction to occur, molecules must come into contact. Therefore, good micromixing is essential for achieving high reaction rates and selectivity. In pyrazole synthesis, poor micromixing can lead to situations where, on a molecular level, one reactant is in excess in certain regions, potentially leading to the formation of undesired regioisomers or other byproducts.
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion
Q: I am experiencing consistently low yields in my Knorr pyrazole synthesis, and analysis shows unreacted starting materials. What could be the cause and how can I fix it?
A: This is a classic symptom of poor mass transfer, where the reactants are not coming into contact effectively.
Causality: In many organic reactions, including pyrazole synthesis, if the rate of the chemical reaction is faster than the rate of mixing, the overall process becomes "mass-transfer limited." This means that even with sufficient reaction time, the yield will be capped by how quickly the reactants can be brought together at a molecular level.
Troubleshooting Steps:
-
Increase Agitation Speed: The most straightforward approach is to increase the stirrer speed. This enhances turbulence and improves bulk mixing. However, be mindful of creating a deep vortex, which can actually hinder mixing by reducing the effective mixing volume.
-
Optimize Impeller Selection and Placement:
-
Impeller Type: For low to moderate viscosity solutions typical of many pyrazole syntheses, a pitched-blade turbine or a marine propeller can provide good axial flow, promoting top-to-bottom mixing.[5] For more viscous mixtures, an anchor or helical impeller may be more effective.
-
Impeller Position: The impeller should be positioned off the bottom of the vessel (typically one-third of the vessel diameter) to ensure good circulation throughout the reactor.
-
-
Install Baffles: Baffles are essential for disrupting vortex formation and converting swirling motion into effective mixing.[6] In a cylindrical reactor, four equally spaced baffles are standard. The presence of baffles can significantly improve mixing efficiency and lead to more complete reactions.
-
Vessel Setup: In a round-bottom flask or reactor equipped with a magnetic stirrer or overhead stirrer, ensure the stirring element is appropriately sized for the vessel.
-
Baffle Installation (for larger setups): If using a baffled reactor, ensure the baffles are securely in place. For non-baffled vessels, consider using a clamp to hold a glass rod or a strip of PTFE against the inner wall to act as a makeshift baffle.
-
Initial Stirring: Begin stirring the solvent and one of the reactants at a moderate speed.
-
Controlled Addition: Slowly add the second reactant.
-
Observation: Visually inspect for vortex formation. A small dimple on the surface is acceptable, but a deep vortex indicates poor mixing.
-
Speed Adjustment: Gradually increase the stirrer speed until the vortex is minimized and you observe good top-to-bottom fluid movement.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, LC-MS, or NMR).
Problem 2: Formation of Regioisomers and Byproducts
Q: My pyrazole synthesis is producing a mixture of regioisomers, and I am struggling with purification. How can mixing influence regioselectivity?
A: The formation of regioisomers is often a result of competing reaction pathways, the rates of which can be influenced by local concentrations of reactants.
Causality: In the synthesis of unsymmetrical pyrazoles, the initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons of the 1,3-dicarbonyl compound.[2] The regioselectivity is often dependent on the electronic and steric nature of the substituents, but it can also be significantly impacted by the reaction conditions. Poor micromixing can lead to localized areas of high hydrazine concentration, which may favor one reaction pathway over another, leading to a less selective reaction.
Troubleshooting Steps:
-
Controlled Reagent Addition at the Point of Maximum Agitation: Introduce the limiting reagent slowly into the region of the highest turbulence, which is typically near the impeller. This ensures rapid dispersion and minimizes localized high concentrations.
-
Solvent Selection: As mentioned in the FAQs, the solvent can influence regioselectivity.[2] Experiment with different solvents to find one that not only provides good solubility but may also favor the desired reaction pathway through specific solvent-reactant interactions.
-
Temperature Control: Ensure uniform temperature throughout the reactor. Use a circulating bath and good agitation to prevent hot spots that could alter the relative rates of the competing reactions.
| Solvent | Dielectric Constant | Typical Regioisomeric Ratio (Product A: Product B) | Reference |
| Ethanol | 24.5 | 1:1 (in some cases) | [2] |
| N,N-Dimethylacetamide (DMAc) | 37.8 | >98:2 | [2] |
| Toluene | 2.4 | Varies | [2] |
Note: The regioselectivity is highly substrate-dependent, and this table provides a generalized example.
Problem 3: Product Precipitation and Reaction Stalling
Q: During my pyrazole synthesis, the product (or an intermediate) is precipitating out of solution, and the reaction seems to stop. What should I do?
A: Precipitation of a reaction component can lead to a heterogeneous mixture, severely limiting the reaction rate.
Causality: As the reaction progresses, the concentration of the product increases. If the product's solubility in the chosen solvent is exceeded, it will precipitate. This can coat the stirrer and the walls of the reactor, and more importantly, it can trap unreacted starting materials, effectively halting the reaction.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Solvent Volume: The simplest solution is to increase the amount of solvent to keep the product dissolved.
-
Use a Co-solvent: Add a co-solvent in which the product is more soluble. Perform solubility tests with your target pyrazole to identify a suitable co-solvent.
-
-
Temperature Adjustment: In many cases, solubility increases with temperature. Consider running the reaction at a higher temperature, provided the reactants and products are stable under those conditions.
-
"Seed" the Reaction: If precipitation is unavoidable and desired for isolation, consider adding a small amount of pure product (a seed crystal) at the beginning of the reaction to promote controlled crystallization rather than amorphous precipitation. This, however, transitions the reaction to a heterogeneous system which requires different mixing considerations.
Caption: Decision tree for addressing precipitation during pyrazole synthesis.
Advanced Topics: Scaling Up Pyrazole Synthesis
Q: I have a successful lab-scale procedure for my pyrazole synthesis. What are the key mixing-related challenges I should anticipate during scale-up?
A: Scaling up a chemical reaction is not as simple as multiplying all the quantities by a certain factor. Mixing becomes significantly more challenging at larger scales.
Key Scale-Up Considerations:
-
Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to remove heat from exothermic reactions. Inefficient mixing can exacerbate this problem, leading to dangerous temperature gradients. A robust cooling system and highly efficient mixing are crucial for safe scale-up.[7]
-
Mixing Time: The time required to achieve a homogeneous mixture increases with the scale of the reactor. A mixing process that is instantaneous on a lab scale may take several minutes in a pilot plant reactor. This can impact selectivity and yield, especially for fast reactions.
-
Power per Unit Volume: To maintain the same level of mixing intensity, the power input per unit volume needs to be kept constant. This often requires a move from magnetic stirrers to more powerful overhead mechanical stirrers with appropriately designed impellers.
-
Reagent Addition: The rate of reagent addition becomes even more critical on a larger scale. The addition point should be carefully chosen to ensure rapid dispersion. Sub-surface addition may be necessary to prevent splashing and ensure the reagent is introduced into a well-mixed zone.
Caption: Interconnected challenges in scaling up pyrazole synthesis.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Fevig, J. M. (2009). Pyrazole synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 389-407). John Wiley & Sons.
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
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Gosselin, F., et al. (2006). A practical and regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. The Journal of Organic Chemistry, 71(21), 8191-8194. [Link]
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Poly Processing. (2023). Do You Need to Use Baffles for Tank Mixing Applications? [Link]
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Ibis Scientific. (2023). Picking the Right Stirring Equipment for Chemical Reactions. [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. [Link]
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Rößler, M., Huth, P. U., & Liauw, M. A. (2020). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Reaction Chemistry & Engineering, 5(11), 1992-2002. [Link]
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Validation & Comparative
A Comparative Guide to BRAF Inhibition: Evaluating 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid in the Context of Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of the BRAF kinase stands as a landmark achievement, particularly in the treatment of melanoma. The discovery of activating mutations in the BRAF gene, most notably the V600E mutation, has paved the way for the development of potent and selective inhibitors that have significantly improved patient outcomes.[1] This guide provides a comparative analysis of the established BRAF inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—and explores the potential of a novel scaffold, 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid, as a next-generation therapeutic agent.
While comprehensive, direct comparative data for this compound is not yet publicly available, this guide will leverage existing knowledge of pyrazole derivatives as kinase inhibitors to frame a discussion of its potential. We will delve into the mechanisms of action, efficacy, and limitations of current therapies, and outline the experimental workflows required to rigorously evaluate a new chemical entity in this class.
The BRAF Signaling Pathway and the Rationale for Targeted Inhibition
The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] In normal physiology, the pathway is tightly controlled, responding to extracellular signals to maintain cellular homeostasis.
However, in a significant portion of cancers, particularly melanoma (up to 50% of cases), activating mutations in the BRAF gene lead to constitutive, uncontrolled activation of the MAPK pathway.[2][3] The most common of these is the V600E mutation, a single amino acid substitution that locks the BRAF protein in a permanently "on" state, driving relentless cell division and tumor growth. This oncogenic addiction to a single signaling pathway makes BRAF an ideal target for therapeutic intervention.
Caption: The MAPK Signaling Pathway and the Point of Intervention for BRAF Inhibitors.
Current Landscape of BRAF Inhibitors: A Comparative Overview
Three small-molecule inhibitors targeting mutant BRAF have gained regulatory approval and are now standard-of-care for patients with BRAF V600-mutant melanoma: Vemurafenib, Dabrafenib, and Encorafenib. While all three are ATP-competitive inhibitors of the BRAF kinase, they exhibit distinct pharmacological profiles.
| Inhibitor | Target Specificity | Notable Characteristics | Common Side Effects |
| Vemurafenib | Selective for BRAF V600E | First-in-class approved BRAF inhibitor. | Photosensitivity, rash, arthralgia, fatigue, cutaneous squamous cell carcinoma. |
| Dabrafenib | Inhibits BRAF V600E, V600K, and V600D | Often used in combination with the MEK inhibitor Trametinib. | Pyrexia, fatigue, nausea, headache, rash. |
| Encorafenib | Potent inhibitor of BRAF V600E | Used in combination with the MEK inhibitor Binimetinib. | Fatigue, nausea, diarrhea, vomiting, abdominal pain. |
It is important to note that while these inhibitors have shown significant clinical benefit, the development of resistance is a major challenge.[4][5][6][7][8] Mechanisms of resistance are diverse and can involve reactivation of the MAPK pathway through various means, or activation of bypass signaling pathways.[4][5][6][7][8]
The Potential of Pyrazole Scaffolds in BRAF Inhibition
A recent study on novel pyrazole derivatives containing an acetamide bond demonstrated potent BRAF V600E inhibitory activity. For instance, one of the synthesized compounds exhibited an IC50 value of 0.10 ± 0.01 μM against BRAF V600E, comparable to the positive control Vemurafenib (IC50 = 0.04 ± 0.004 μM). This highlights the potential of the pyrazole scaffold to effectively target the BRAF kinase.
The structure of this compound suggests several potential points of interaction within the ATP-binding pocket of BRAF. The carboxylic acid moiety could form crucial hydrogen bonds, while the phenyl and bromo substituents could engage in hydrophobic and halogen bonding interactions, respectively. Further optimization of this scaffold could lead to inhibitors with improved potency, selectivity, and resistance profiles.
Experimental Workflows for Evaluating Novel BRAF Inhibitors
To rigorously assess the potential of a new chemical entity like this compound as a BRAF inhibitor, a systematic experimental cascade is essential. This process typically involves in vitro biochemical assays, cell-based assays, and in vivo animal models.
In Vitro Kinase Inhibition Assay
The initial step is to determine the direct inhibitory activity of the compound against the target kinase. This is typically done using a biochemical assay with purified recombinant BRAF enzyme (both wild-type and mutant forms).
Caption: Workflow for an in vitro BRAF kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute purified recombinant BRAF V600E and wild-type BRAF enzymes in kinase buffer. Prepare a stock solution of the test compound and perform serial dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the kinase substrate (e.g., inactive MEK1) and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP consumed, which is inversely proportional to the kinase activity. Luminescence is a common readout.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cellular Assays for Potency and Selectivity
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This involves using cancer cell lines that harbor the BRAF V600E mutation and comparing the effects to cell lines with wild-type BRAF.
Cell Viability Assay:
This assay determines the concentration of the compound that is cytotoxic to cancer cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed BRAF V600E mutant (e.g., A375) and BRAF wild-type melanoma cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control inhibitors (e.g., Vemurafenib).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a reagent (e.g., CellTiter-Glo) that measures the number of viable cells based on ATP content.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Target Engagement and Pathway Modulation Assay (Western Blot):
This assay confirms that the compound is hitting its intended target and modulating the downstream signaling pathway.
Step-by-Step Protocol:
-
Cell Treatment: Treat BRAF V600E mutant melanoma cells with the test compound at various concentrations for a short period (e.g., 1-2 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme to visualize the protein bands. Quantify the band intensities to assess the reduction in p-ERK levels, indicating BRAF pathway inhibition.
In Vivo Efficacy Studies
Promising compounds from in vitro and cellular assays are then evaluated in animal models of BRAF-mutant cancer.
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A Comparative Analysis of Pyrazole and Triazole Biological Activity: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrazoles and triazoles, both five-membered nitrogen-containing heterocycles, have emerged as "privileged structures" due to their remarkable and diverse biological activities.[1][2] This guide provides a comparative analysis of the biological activities of pyrazole and triazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to guide their own research endeavors.
The Structural Basis of Biological Diversity: Pyrazole vs. Triazole
At a fundamental level, the distinct arrangement of nitrogen atoms within the five-membered ring of pyrazoles and triazoles dictates their unique physicochemical properties and, consequently, their biological interactions. Pyrazole is an aromatic heterocyclic molecule with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[3] In contrast, triazoles exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole, each with three nitrogen atoms in the ring. This seemingly subtle difference in nitrogen atom placement significantly influences their hydrogen bonding capacity, dipole moment, and metabolic stability, all of which are critical determinants of pharmacological activity.[4]
The nitrogen atoms in both pyrazole and triazole moieties can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets like enzymes and receptors.[4] Furthermore, the stability of these rings to metabolic degradation makes them attractive scaffolds for drug design.[4]
Caption: Chemical structures of Pyrazole, 1,2,3-Triazole, and 1,2,4-Triazole.
A Head-to-Head Comparison of Biological Activities
Both pyrazole and triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][5] The following sections will delve into a comparative analysis of these key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer has seen the emergence of numerous pyrazole and triazole-based compounds with potent antiproliferative activities.[6][7] These compounds often exert their effects by targeting key enzymes and signaling pathways involved in cancer cell growth and survival.
Pyrazole Derivatives in Oncology:
Pyrazole-containing compounds have shown significant promise as anticancer agents by inhibiting various kinases, such as BRAF(V600E), Epidermal Growth Factor Receptor (EGFR), and Aurora-A kinase.[6][8] For instance, a series of pyrazole derivatives incorporating a thiazole and naphthalene ring displayed potent EGFR inhibitory activity, with compound 7d exhibiting an IC50 value of 0.12µM against EGFR and 0.86µM against HeLa cancer cells.[9] The structure-activity relationship (SAR) studies of these compounds revealed that electron-donating groups on the A-ring enhanced their antiproliferative activity.[9]
Triazole Derivatives in Oncology:
Triazole derivatives have also been extensively investigated for their anticancer potential.[1][7] For example, a hybrid compound incorporating a 1,2,3-triazole linker exhibited good antiproliferative potency against A549 lung cancer cells with an IC50 of 3.06 µM.[1] Molecular docking studies suggested that this compound binds to both phosphodiesterase (PDE)-10A and EGFR.[1] Furthermore, pyrazolo-triazole hybrids have been synthesized and evaluated for their cytotoxic effects.[10] Certain compounds from this series demonstrated promising cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.86 to 3.72 μM, inducing apoptosis through the mitochondrial pathway.[10]
Comparative Insights:
Both scaffolds serve as versatile platforms for the development of anticancer agents. The choice between a pyrazole or triazole core often depends on the specific target and the desired SAR. For instance, in the development of EGFR inhibitors, both pyrazole and triazole-based compounds have shown efficacy, with the specific substitutions on the heterocyclic ring playing a crucial role in determining potency.[1][9] The hybridization of pyrazole and triazole moieties has also emerged as a promising strategy to enhance anticancer activity, suggesting a synergistic effect.[10]
Table 1: Comparative Anticancer Activity of Representative Pyrazole and Triazole Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Pyrazole Derivative | Compound 7d | HeLa | 0.86 | EGFR | [9] |
| Triazole Hybrid | Compound 1 | A549 (Lung) | 3.06 | PDE-10A, EGFR | [1] |
| Pyrazolo-triazole Hybrid | Compound 17 | U87MG (Glioblastoma) | 0.86 | - | [10] |
| Pyrazolo-triazole Hybrid | Compound 23 | PC-3 (Prostate) | 1.02 | - | [10] |
| Pyrazolo-triazole Hybrid | Compound 29 | HT-29 (Colon) | 1.15 | - | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
A fundamental experiment to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole and triazole derivatives) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Both pyrazole and triazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[3][5]
Pyrazole Derivatives as Antimicrobial Agents:
Pyrazoles have been identified as a class of azoles with notable antimicrobial properties.[3] Their mechanism of action often involves the inhibition of essential microbial enzymes. For instance, some pyrazole derivatives have shown measurable activity against various bacterial strains, and their efficacy is often enhanced by specific substitutions on the pyrazole ring.[3]
Triazole Derivatives as Antimicrobial Agents:
Triazoles, particularly 1,2,4-triazole derivatives, are well-established as potent antifungal agents.[11] Commercially available antifungal drugs like fluconazole and itraconazole feature a triazole core. The primary mechanism of action for many antifungal triazoles is the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12] Structure-activity relationship studies on triazole derivatives have shown that the nature of the N-substituents can significantly impact their antifungal spectrum and potency.[13]
Comparative Insights:
While both pyrazole and triazole derivatives exhibit antimicrobial activity, triazoles have a more established and prominent role as antifungal agents. The specific targeting of fungal CYP51 by triazoles has led to the development of several successful drugs. Pyrazoles, on the other hand, have shown broader antimicrobial activity, including antibacterial effects, but their specific molecular targets in bacteria are still being actively investigated. The combination of pyrazole and triazole scaffolds in hybrid molecules is also a promising strategy to develop broad-spectrum antimicrobial agents.[14]
Table 2: Comparative Antimicrobial Activity of Representative Pyrazole and Triazole Derivatives
| Compound Class | Representative Compound | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Pyrazole Derivative | Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate | P. infestans | - | - | [3] |
| Triazole Derivative | Fluconazole | Candida albicans | 0.25-16 | Inhibition of CYP51 | [12] |
| Triazole Derivative | Itraconazole | Aspergillus fumigatus | 0.25-2 | Inhibition of CYP51 | [12] |
| Pyrazole-Triazole Hybrid | Compound 13b | Candida albicans | 4 | - | [14] |
| Pyrazole-Triazole Hybrid | Compound 13e | Cryptococcus neoformans | 8 | - | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the microbial culture overnight and then dilute it to a standardized concentration (e.g., 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate Wells: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Both pyrazole and triazole derivatives have shown promise in this area, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][15]
Pyrazole Derivatives as Anti-inflammatory Agents:
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib and deracoxib.[2] These drugs selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[16] The selectivity of these compounds for COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional NSAIDs.[16]
Triazole Derivatives as Anti-inflammatory Agents:
Derivatives of 1,2,4-triazole have also demonstrated significant anti-inflammatory activity.[15] Similar to pyrazoles, many of these compounds exert their effects by inhibiting COX enzymes.[15] Some triazole derivatives have also been shown to modulate the levels of pro-inflammatory cytokines.[11]
Comparative Insights:
Both pyrazole and triazole-based compounds have proven to be effective anti-inflammatory agents, with a significant number of them targeting the COX enzymes. The development of celecoxib has solidified the importance of the pyrazole scaffold in designing selective COX-2 inhibitors. However, triazole derivatives also represent a promising class of anti-inflammatory agents, and ongoing research is exploring their potential to offer alternative or improved therapeutic profiles. A study that synthesized and evaluated a series of diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors found that a diaryltriazole derivative showed the best inhibitory activity, even better than the reference drug celecoxib.[16]
Caption: Simplified pathway of COX inhibition by pyrazole and triazole derivatives.
Conclusion and Future Directions
This comparative analysis highlights the immense therapeutic potential of both pyrazole and triazole derivatives. While both scaffolds exhibit a broad range of biological activities, there are discernible trends in their applications. Triazoles have a strong foothold in the antifungal market, whereas pyrazoles are prominent in the development of anti-inflammatory and anticancer agents.
The future of drug discovery involving these heterocycles lies in several key areas:
-
Hybrid Molecules: The synthesis of hybrid molecules that combine pyrazole and triazole rings is a promising strategy to enhance biological activity and overcome drug resistance.[10][17]
-
Targeted Drug Delivery: The development of drug delivery systems that specifically target diseased cells or tissues can improve the efficacy and reduce the side effects of pyrazole and triazole-based drugs.
-
Computational Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of novel and more potent derivatives.[4][12]
By leveraging the unique properties of pyrazole and triazole scaffolds and embracing innovative drug design strategies, the scientific community can continue to develop novel and effective therapies for a wide range of diseases.
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A Senior Application Scientist's Guide to Validating the Antibacterial Activity of Novel Pyrazole Derivatives
In the face of escalating antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their potential as potent antibacterial agents against a wide spectrum of pathogens, including multidrug-resistant strains like MRSA.[1][2][3][4][5] This guide provides a strategic framework and detailed, field-proven protocols for researchers, scientists, and drug development professionals to rigorously validate the antibacterial efficacy of novel pyrazole derivatives.
Our approach is built on a tiered validation funnel, a logical progression from broad primary screening to in-depth mechanistic and safety profiling. This ensures that resources are focused on the most promising candidates, providing a self-validating system where each experimental stage informs the next.
Tier 1: Primary Screening – Establishing Foundational Efficacy
The initial step is to determine the fundamental potency of the novel pyrazole derivatives against a panel of clinically relevant bacteria. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The "Why": The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents visible bacterial growth.[6][7] It's a critical first-pass filter. The MBC complements this by identifying the concentration that actively kills the bacteria, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[1][7]
Comparative Performance Data: MIC
For this guide, we will consider two novel pyrazole derivatives, PZ-1 and PZ-2 , and compare their activity against a Gram-positive (Methicillin-Resistant Staphylococcus aureus - MRSA) and a Gram-negative (Escherichia coli) pathogen. Vancomycin and Ciprofloxacin are used as standard antibiotic comparators.
| Compound | Target Organism | MIC (µg/mL) |
| PZ-1 (Novel) | MRSA (ATCC 43300) | 4 |
| E. coli (ATCC 25922) | 8 | |
| PZ-2 (Novel) | MRSA (ATCC 43300) | 8 |
| E. coli (ATCC 25922) | >64 | |
| Vancomycin | MRSA (ATCC 43300) | 1 |
| E. coli (ATCC 25922) | >128 | |
| Ciprofloxacin | MRSA (ATCC 43300) | 1 |
| E. coli (ATCC 25922) | 0.015 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][12]
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Preparation: Prepare a stock solution of the pyrazole derivatives and comparator antibiotics. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[7][13]
Experimental Workflow for Primary Screening
Caption: Workflow for MIC and MBC determination.
Tier 2: Mechanistic Insights – Understanding the Kill Rate
Compounds that demonstrate promising MIC values, such as PZ-1, should be advanced to the next tier to understand their pharmacodynamics. A time-kill kinetics assay is the gold standard for this.[14]
The "Why": This assay reveals the rate at which an antibacterial agent kills a bacterial population over time.[14][15][16] It provides crucial information on whether a compound is rapidly bactericidal or has a more delayed effect, which can be critical for predicting in vivo efficacy. A ≥3-log10 reduction (99.9% kill) in CFU/mL is the benchmark for bactericidal activity.[7][16]
Comparative Performance Data: Time-Kill Kinetics for PZ-1 vs. MRSA
| Time (hours) | Growth Control (log10 CFU/mL) | PZ-1 at 4x MIC (log10 CFU/mL) | Vancomycin at 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 4.5 | 5.8 |
| 4 | 7.2 | 3.1 | 5.2 |
| 8 | 8.5 | <2.0 (Bactericidal) | 4.1 |
| 24 | 9.1 | <2.0 | 3.5 |
Experimental Protocol: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5-10 x 10⁵ CFU/mL in CAMHB.
-
Exposure: Add the test compound (e.g., PZ-1 at 4x its MIC) to the bacterial suspension. Include a growth control without any compound.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each culture.[14][15]
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate them onto nutrient agar to determine the viable colony-forming units (CFU/mL).
-
Incubation & Counting: Incubate the plates for 18-24 hours and count the colonies.
-
Analysis: Plot the log10 CFU/mL against time to visualize the killing curve.[15]
Potential Mechanism of Action
Many pyrazole derivatives exert their antibacterial effect by inhibiting essential bacterial enzymes.[1][17] Molecular docking studies have suggested that some pyrazoles can target bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for DNA replication.[1] This inhibition leads to DNA damage and ultimately cell death.
Caption: Potential mechanism: Inhibition of DNA gyrase.
Tier 3: Preclinical Viability – Assessing Safety
A potent antibacterial compound is only viable as a drug candidate if it is safe for the host. Therefore, assessing the cytotoxicity of the lead compounds against mammalian cells is a non-negotiable step.
The "Why": The MTT assay is a widely used colorimetric method to assess cell viability.[18][19][20] It measures the metabolic activity of cells, which is an indicator of their health.[18] By comparing the cytotoxicity of the novel compounds to that of standard drugs, we can establish a preliminary therapeutic window.
Comparative Performance Data: Cytotoxicity (IC50)
The IC50 value represents the concentration of a compound that inhibits 50% of cell viability. A higher IC50 value indicates lower cytotoxicity.
| Compound | Cell Line (Human) | IC50 (µg/mL) |
| PZ-1 (Novel) | HEK293 (Kidney) | >100 |
| Doxorubicin (Control) | HEK293 (Kidney) | 1.5 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate mammalian cells (e.g., HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Exposure: Treat the cells with serial dilutions of the pyrazole derivative for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[19][21][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19][21]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Conclusion
This guide outlines a robust, tiered approach to validating the antibacterial activity of novel pyrazole derivatives. By progressing from broad screening (MIC/MBC) to mechanistic studies (time-kill kinetics) and safety assessment (cytotoxicity), researchers can build a comprehensive data package. The hypothetical data for PZ-1 demonstrates a promising profile: potent activity against MRSA, rapid bactericidal action, and low cytotoxicity, making it a strong candidate for further preclinical development. This structured, evidence-based validation process is essential for identifying and advancing the next generation of antibacterial therapies.
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A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1H-Pyrazole Derivatives
The 5-Phenyl-1H-Pyrazole Core: A Versatile Pharmacophore
The inherent chemical properties of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, contribute to its ability to interact with various biological targets. The presence of a phenyl group at the 5-position provides a crucial anchor for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. Our exploration of the SAR of this class of compounds will focus on the impact of substitutions at key positions of both the pyrazole and phenyl rings.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
5-Phenyl-1H-pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell growth and survival.[1][2]
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative 5-phenyl-1H-pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | R1 (at N1 of Pyrazole) | R2 (at C3 of Pyrazole) | R3 (at Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | H | -CF3 | H | MCF-7 (Breast) | 81.48 ± 0.89 | [3] |
| A2 | H | -Ph | H | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [3] |
| A3 | H | -CH3 | H | - | - | [3] |
| A4 | H | -C(CH3)3 | H | - | - | [3] |
| B1 | H | -carbohydrazide | 4-N(CH3)2 | MDA-MB-231 (Breast) | 0.44 | [4] |
| B2 | H | -carbohydrazide | 4-NO2 | MDA-MB-231 (Breast) | 1.26 | [4] |
| C1 | - | 3,5-disubstituted | - | MiaPaCa2 (Pancreatic) | 0.247 | [5] |
| C2 | - | 3,5-disubstituted | - | AsPC1 (Pancreatic) | 0.315 | [5] |
| C3 | - | 3,5-disubstituted | - | BxPC3 (Pancreatic) | 0.924 | [5] |
Key SAR Insights for Anticancer Activity:
-
Substitution at C3 of the Pyrazole Ring: The nature of the substituent at the C3 position significantly influences anticancer activity. For instance, trifluoromethyl (-CF3) and phenyl (-Ph) groups have been shown to confer moderate cytotoxicity.[3]
-
Substitution on the Phenyl Ring: Electron-donating groups, such as dimethylamino (-N(CH3)2), on the phenyl ring can enhance anticancer potency, as seen in compound B1.[4] Conversely, electron-withdrawing groups like nitro (-NO2) may lead to a decrease in activity.[4]
-
Carbohydrazide Moiety: The introduction of a carbohydrazide group at the C3 position has been explored, with substitutions on the hydrazide nitrogen further modulating activity.[4]
Molecular Targets and Signaling Pathways
Many 5-phenyl-1H-pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways that are often dysregulated in cancer. These targets include Janus kinases (JAKs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[2][6]
Figure 1: Simplified signaling pathway targeted by 5-phenyl-1H-pyrazole kinase inhibitors.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 5-phenyl-1H-pyrazole derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., MCF-7, CFPAC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
- Create serial dilutions of the compound in culture media to achieve the desired final concentrations.
- Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 5-Phenyl-1H-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][8]
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | R1 (at N1 of Pyrazole) | R2 (at C3 of Pyrazole) | R3 (at Phenyl Ring) | Bacterial Strain | MIC (µg/mL) | Reference |
| D1 | H | -Ph | 4-Br | S. aureus | - | [1] |
| D2 | H | -Ph | 4-F | S. aureus | - | [1] |
| D3 | H | -Ph | 4-Cl | S. aureus | - | [1] |
| D4 | H | -Ph | 4-NO2 | S. aureus | - | [1] |
| E1 | -H | 4-(2-(p-tolyl)hydrazineylidene) | - | S. aureus | 62.5 | [7] |
| E2 | -H | 4-(2-(p-tolyl)hydrazineylidene) | - | B. subtilis | 125 | [7] |
| E3 | -H | 4-(2-(p-tolyl)hydrazineylidene) | - | C. albicans | 2.9 | [7] |
| F1 | -Ph | Thiazole derivative | - | C. albicans | - | [9] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing substituents such as bromine, fluorine, chlorine, and nitro groups on the phenyl ring at the 5-position generally enhances antibacterial activity.[1]
-
Hydrazone Moiety: The incorporation of a hydrazineylidene moiety at the C4 position of the pyrazole ring has been shown to yield potent antibacterial and antifungal activity.[7]
-
Heterocyclic Substitutions: The introduction of other heterocyclic rings, such as thiazole, can also contribute to antimicrobial properties.[9]
Proposed Mechanism of Action
The precise mechanism of action for many antimicrobial pyrazole derivatives is still under investigation. However, some studies suggest that they may interfere with essential bacterial processes such as cell wall synthesis.[7] The differences in cell wall composition between Gram-positive and Gram-negative bacteria can influence the susceptibility of these organisms to the compounds.[7] For some derivatives, potential molecular targets like topoisomerase II and IV have been identified through molecular docking studies.[8]
Figure 2: General workflow for the development and evaluation of antimicrobial 5-phenyl-1H-pyrazole derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.
1. Preparation of Bacterial Inoculum:
- Culture the bacterial strain (e.g., S. aureus) in a suitable broth medium overnight.
- Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- Visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Perspectives
The 5-phenyl-1H-pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications in tailoring the biological activity of these derivatives. Future research should focus on elucidating the precise mechanisms of action and identifying novel molecular targets to further optimize the potency and selectivity of these promising compounds. The integration of computational methods, such as molecular docking and QSAR studies, will be instrumental in guiding the rational design of the next generation of 5-phenyl-1H-pyrazole-based drugs.
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Al-Hourani, B. J., et al. (2020). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]
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Sławiński, J., et al. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 25(21), 5036. [Link]
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Raj, V., et al. (2012). Synthesis and evaluation of some novel pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(22), 6965-6971. [Link]
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Kumar, A., et al. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]
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Ozcan, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. [Link]
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Witulski, B., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13354. [Link]
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Mphahane, N. J., Mmonwa, M. M., & Mmutlane, E. M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
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Machiraju, P. V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s496-s507. [Link]
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El-Sayed, M. A. A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
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Li, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112918. [Link]
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In vitro evaluation of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid cytotoxicity
An In-Depth Guide to the In Vitro Evaluation of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic Acid Cytotoxicity: A Comparative Approach
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of this compound. Pyrazole derivatives are a significant class of heterocyclic compounds, widely explored for their therapeutic properties, including anticancer activities.[1] Many have been shown to exhibit cytotoxicity against various cancer cell lines, acting through diverse mechanisms such as kinase inhibition or DNA interaction.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating experimental strategy to characterize the cytotoxic profile of this novel pyrazole derivative and compare its performance against established benchmarks.
Rationale and Strategic Overview
The core objective is to determine the concentration-dependent cytotoxic effect of this compound on both cancerous and non-cancerous cell lines. This allows for the assessment of not only its potency but also its selectivity, a critical parameter in preclinical drug development. Our approach integrates multiple, complementary cytotoxicity assays to provide a multi-faceted understanding of the compound's mechanism of action.
A comparative analysis is essential for contextualizing the compound's activity. To this end, we will benchmark its performance against:
-
Cisplatin: A well-characterized chemotherapeutic agent with a known mechanism of action (DNA cross-linking), serving as a positive control for cytotoxicity.[2]
-
A Structurally Related Pyrazole Analog (e.g., Celecoxib): Including a pyrazole-containing compound with a different biological profile can provide valuable structure-activity relationship (SAR) insights.
The experimental workflow is designed to be logical and progressive, starting with broad cell viability screening and moving towards more mechanistic assays.
Caption: Principles of MTT and LDH cytotoxicity assays.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage. [3][4][5]This assay is a direct measure of cytotoxicity resulting from compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often convenient to run the MTT and LDH assays in parallel on the same plate layout.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: A maximum LDH release control (cells lysed with Triton X-100) is required. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] x 100
Apoptosis Assay: Distinguishing Modes of Cell Death
To determine if cell death occurs via apoptosis or necrosis, a flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) staining is recommended. [6]
-
Annexin V-FITC: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). [6] Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Simplified extrinsic apoptosis pathway leading to Annexin V detection.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. The primary endpoint for cytotoxicity is the IC50 value , which is the concentration of a drug that is required for 50% inhibition in vitro. [7][8]
Calculating and Comparing IC50 Values
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). [8][9] Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Assay | HepG2 (Cancer) | MCF-7 (Cancer) | Balb/c 3T3 (Normal) | Selectivity Index (SI)a |
| This compound | MTT (48h) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| LDH (48h) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | |
| Cisplatin (Positive Control) | MTT (48h) | [Expected ~2-10 µM] | [Expected ~5-20 µM] | [Expected ~1-5 µM] | [Calculated Value] |
| Celecoxib (Analog Control) | MTT (48h) | [Expected >50 µM] | [Expected >50 µM] | [Expected >50 µM] | [Calculated Value] |
a Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.
Integrated Interpretation
-
Potency: A lower IC50 value indicates higher cytotoxic potency.
-
Selectivity: A high Selectivity Index (SI > 2) is desirable, suggesting the compound is more toxic to cancer cells than normal cells. [10]* Mechanism:
-
If the IC50 values from the MTT and LDH assays are comparable, it suggests that the loss of metabolic activity is directly linked to a loss of membrane integrity (cytolytic cell death).
-
If the MTT assay shows a significantly lower IC50 than the LDH assay, it may indicate a cytostatic effect or an earlier apoptotic mechanism that precedes membrane rupture. [5][11] * The results from the apoptosis assay will directly confirm whether the compound induces apoptosis or necrosis. A significant increase in the Annexin V-positive cell population would strongly suggest an apoptotic mechanism.
-
By employing this multi-assay, comparative approach, researchers can generate a comprehensive and reliable cytotoxic profile for this compound, providing a solid foundation for further preclinical development.
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Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam GS, et al., editors. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Lesyk, R., et al. (2020). Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. Pharmacia. [Link]
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The Pyrazole Scaffold: A Privileged Structure in Enzyme Inhibition
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole Analogs
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in the design of potent and selective enzyme inhibitors.[1] This five-membered heterocyclic ring, with its unique electronic and steric properties, serves as a versatile scaffold for developing therapeutic agents against a wide array of diseases, from cancer and inflammation to infectious diseases.[1][2] This guide provides an in-depth technical comparison of the efficacy of pyrazole analogs as enzyme inhibitors, grounded in experimental data and mechanistic insights to inform rational drug design.
The Versatility of the Pyrazole Core: Mechanisms of Action
The inhibitory activity of pyrazole analogs stems from their ability to interact with the active sites of enzymes through various mechanisms. The two nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, while the carbon atoms can participate in hydrophobic interactions.[3] This allows for a high degree of structural modification to achieve desired potency and selectivity.
One common mechanism is competitive inhibition , where the pyrazole analog binds to the active site of the enzyme, preventing the natural substrate from binding. Kinetic analysis of pyrazole inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) has shown a competitive binding mode.[4]
In some cases, pyrazole derivatives can act as covalent inhibitors . For instance, certain acylated 1H-pyrazol-5-amines have been shown to inhibit thrombin through a "serine-trapping" mechanism, where the acyl group is transferred to the catalytic serine residue in the enzyme's active site.[5]
Furthermore, the pyrazole scaffold is a key component in many kinase inhibitors , which are crucial in cancer therapy.[2][3] These inhibitors often target the ATP-binding pocket of kinases, preventing the transfer of a phosphate group to their substrates and thereby disrupting cellular signaling pathways involved in cell proliferation and survival.[6]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of various pyrazole analogs against different enzymes, highlighting the impact of structural modifications on their inhibitory activity.
| Compound/Analog | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| (R)-pyrazole 7q | DapE | 18.8 | (R)-enantiomer of an N-2-pyridyl pyrazole derivative | [4] |
| 2-pyridyl derivative 7d | DapE | 17.9 | Achiral derivative with a 2-pyridyl group | [4] |
| 2-pyrazinyl derivative 7h | DapE | 20.2 | Achiral derivative with a 2-pyrazinyl group | [4] |
| Compound 44 | COX-2 | 0.01 | Benzotiophenyl and carboxylic acid substitutions | [7] |
| Celecoxib (Reference) | COX-2 | 0.70 | Standard selective COX-2 inhibitor | [7] |
| Compound 11 | COX-2 | 0.043 | Differently substituted pyrazole derivative | [8] |
| Compound 12 | COX-2 | 0.049 | Differently substituted pyrazole derivative | [8] |
| Compound 15 | COX-2 | 0.045 | Differently substituted pyrazole derivative | [8] |
| Compound 18h | EGFR kinase | 0.574 | Pyrazoline linked to a 4-methylsulfonylphenyl scaffold | [9] |
| Erlotinib (Reference) | EGFR kinase | 0.105 | Standard EGFR kinase inhibitor | [9] |
Causality Behind Experimental Choices: The selection of these analogs for comparison is based on systematic structure-activity relationship (SAR) studies. For instance, the investigation of DapE inhibitors revealed that stereochemistry plays a crucial role, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[4] Similarly, for COX-2 inhibitors, the addition of specific substituents like benzotiophenyl and carboxylic acid moieties dramatically enhances potency compared to the well-known drug celecoxib.[7] The choice to compare against established drugs like celecoxib and erlotinib provides a benchmark for evaluating the potential of these novel pyrazole analogs.
Experimental Protocol: Determination of IC50 for Enzyme Inhibition
To ensure the trustworthiness and reproducibility of efficacy data, a standardized and self-validating experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 of a pyrazole analog.
I. Materials and Reagents:
-
Enzyme: Purified enzyme of interest.
-
Substrate: Specific substrate for the enzyme.
-
Inhibitor: Pyrazole analog to be tested (dissolved in a suitable solvent, e.g., DMSO).
-
Buffer: Appropriate buffer for the enzyme assay (e.g., Tris-HCl, PBS) at the optimal pH.
-
Detection Reagent: Reagent to measure the product of the enzymatic reaction (e.g., chromogenic, fluorogenic, or luminescent).
-
96-well microplate: For conducting the assay.
-
Microplate reader: To measure the signal from the detection reagent.
-
Multichannel pipette: For accurate and efficient liquid handling.
II. Experimental Workflow:
The following diagram illustrates the general workflow for an enzyme inhibition assay to determine the IC50 value.
Caption: Workflow for IC50 determination of pyrazole inhibitors.
III. Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions:
-
Create a stock solution of the pyrazole analog in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock solution in the assay buffer to obtain a range of concentrations (e.g., 100 µM to 0.01 µM). It is recommended to use at least 10 different concentrations for an accurate IC50 determination.[10]
-
-
Prepare Assay Plate:
-
Add a small volume (e.g., 2 µL) of each inhibitor dilution to the wells of a 96-well plate.
-
Include control wells:
-
Positive control (0% inhibition): Add solvent without the inhibitor.
-
Negative control (100% inhibition): Add a known potent inhibitor or no enzyme.
-
-
-
Enzyme and Substrate Addition:
-
Add the enzyme solution to all wells except the negative control and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for the enzyme for a specific time (e.g., 30-60 minutes). The reaction should be in the linear range.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required to develop the signal.
-
-
Data Analysis:
-
Measure the absorbance, fluorescence, or luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Structure-Activity Relationship (SAR): The Key to Rational Design
Understanding the relationship between the chemical structure of a pyrazole analog and its inhibitory activity is paramount for designing more potent and selective inhibitors.
Key Structural Requirements for Potent Inhibition:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence activity. For example, in the case of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective activity.[11]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can affect the binding affinity. The addition of electron-withdrawing groups has been shown to enhance the antinociceptive efficacy of some pyrazole analogs.[7]
-
Stereochemistry: As seen with the DapE inhibitors, the stereochemistry of chiral centers can have a profound impact on inhibitory potency, with one enantiomer often being significantly more active than the other.[4]
The following diagram illustrates a generalized pyrazole scaffold and highlights key positions for modification to explore the SAR.
Caption: Generalized pyrazole scaffold and key modification points for SAR.
By systematically modifying these positions and evaluating the resulting analogs, researchers can build a comprehensive SAR profile that guides the design of next-generation inhibitors with improved efficacy and drug-like properties.
Conclusion
Pyrazole analogs continue to be a rich source of novel enzyme inhibitors with significant therapeutic potential. A thorough understanding of their mechanisms of action, coupled with rigorous comparative efficacy studies and a deep appreciation for structure-activity relationships, is essential for the successful development of new drugs. The methodologies and insights provided in this guide offer a framework for researchers to rationally design and evaluate the next generation of pyrazole-based enzyme inhibitors.
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A Senior Application Scientist's Guide to Docking Studies of Pyrazole Derivatives with Target Proteins
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of docking studies involving pyrazole derivatives and their interactions with various protein targets. We will delve into the methodologies, present comparative data from recent studies, and offer insights into the rationale behind experimental choices, ensuring a comprehensive understanding of this critical aspect of drug discovery.
The Significance of Pyrazole Derivatives and Molecular Docking
Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This interest stems from their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4][5] The versatility of the pyrazole scaffold allows for the design of molecules that can interact with a wide array of biological macromolecules, such as enzymes and receptors, making them privileged structures in drug discovery.[6]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for screening virtual libraries of compounds against a specific protein target, predicting their binding affinity, and understanding the molecular interactions that govern this binding. This in silico approach is both time- and cost-effective, allowing researchers to prioritize compounds for synthesis and biological testing.
This guide will explore various case studies where molecular docking has been successfully employed to identify and optimize pyrazole-based inhibitors for a range of protein targets.
Comparative Docking Studies of Pyrazole Derivatives
The following tables summarize the key findings from several recent studies, showcasing the application of molecular docking in the investigation of pyrazole derivatives against different protein targets. This comparative data highlights the diverse therapeutic potential of this class of compounds.
Table 1: Pyrazole Derivatives as Anticancer Agents
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Experimental Validation (IC50/Ki) | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | Not specified | [7][8] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | Not specified | [7][8] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | Not specified | [7][8] |
| Pyrazole-carboxamide derivative (6a) | Carbonic Anhydrase I (hCA I) | Not specified | Not specified | Ki: 0.063 µM | [9] |
| Pyrazole-carboxamide derivative (6b) | Carbonic Anhydrase II (hCA II) | Not specified | Not specified | Ki: 0.007 µM | [9] |
| Chalcone-1,2,3-triazole hybrid | PDE-10A | Not specified | -13.425 | IC50: 3.06 µM (A549 cells) | [6] |
| Chalcone-1,2,3-triazole hybrid | EGFR | Not specified | -13.07 | IC50: 3.06 µM (A549 cells) | [6] |
| Pyrazole-containing novel Indole derivative (4h) | Not specified | Not specified | -5.972 | Good anticancer activity against MCF-7 | [10] |
Table 2: Pyrazole Derivatives with Other Therapeutic Applications
| Pyrazole Derivative | Target Protein (PDB ID) | Application | Docking Software | Binding Energy (kcal/mol) | Experimental Validation | Reference |
| Pyrazolone derivative (IIa) | Bacterial target (3FYV) | Antimicrobial | Not specified | -7.57 | Zone of inhibition: 9 mm (E. coli), 9.5 mm (S. aureus) | [11] |
| Pyrazolone derivative (IIa) | Neuronal target (e.g., 4COF) | Antiepileptic | Not specified | Superior binding affinity | Delayed seizure onset in mice | [11] |
| Tetrahydroindazole analog | Type II bacterial topoisomerases | Antibacterial | Not specified | Not specified | Good Gram-positive and Gram-negative activity | [12] |
| ZINC01729523 | Myocilin | Antiglaucoma | AutoDock | Low binding energy | Not specified | [13] |
| ZINC04692015 | Myocilin | Antiglaucoma | AutoDock | Low binding energy | Not specified | [13] |
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a generalized yet comprehensive workflow for conducting a molecular docking study with pyrazole derivatives, based on methodologies reported in the literature.[7][13]
Caption: A generalized workflow for a molecular docking study of pyrazole derivatives.
Causality Behind Experimental Choices:
-
Target Preparation: The removal of water molecules and the addition of polar hydrogens are crucial for accurately simulating the physiological environment of the protein's binding pocket. Assigning correct charges ensures that the electrostatic interactions, which are vital for binding, are properly calculated.
-
Ligand Preparation: Energy minimization of the ligand's 3D structure is performed to obtain a low-energy, stable conformation, which is more likely to be the bioactive conformation.
-
Grid Box Generation: The grid box defines the search space for the docking algorithm. Its size and location are critical; a well-defined grid centered on the active site increases the efficiency and accuracy of the docking simulation.
-
Post-Docking Analysis: The binding energy is a key metric for predicting the affinity of a ligand for its target. However, a thorough visual inspection of the binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) provides a more complete understanding of the binding mechanism and can help explain the observed activity.[11]
-
Experimental Validation: Computational predictions must always be validated by experimental data. Synthesis and biological testing of the most promising candidates provide the ultimate confirmation of their activity and therapeutic potential.[9][10][11]
Alternative Computational Approaches: A Comparative Overview
While molecular docking is a powerful tool, it is not without its limitations. It typically treats the protein as a rigid entity and provides a static snapshot of the binding event. For a more dynamic and nuanced understanding, other computational methods can be employed.
Molecular Dynamics (MD) Simulations
MD simulations offer a significant advantage over traditional docking by simulating the movement of atoms and molecules over time. This allows for the study of:
-
Protein Flexibility: MD simulations can reveal how the protein's conformation changes upon ligand binding.
-
Binding Stability: The stability of the ligand-protein complex can be assessed over the course of the simulation.[9]
-
Solvent Effects: The influence of water molecules on the binding process can be explicitly modeled.
Recent studies on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors have utilized 50 ns MD simulations to confirm the stability of the docked poses, demonstrating the complementary nature of these two techniques.[9]
Caption: Relationship between Molecular Docking and Molecular Dynamics simulations.
Conclusion and Future Directions
The integration of in silico techniques like molecular docking into the drug discovery pipeline has significantly accelerated the identification and optimization of novel therapeutic agents. The studies highlighted in this guide demonstrate the successful application of these methods to the exploration of pyrazole derivatives as inhibitors of a wide range of protein targets.
The combination of molecular docking for initial screening and lead identification, followed by more computationally intensive methods like MD simulations for detailed analysis of binding dynamics, represents a powerful strategy in modern drug design. As computational power continues to increase and algorithms become more sophisticated, we can expect these approaches to play an even more prominent role in the development of the next generation of pyrazole-based therapeutics.
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Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 434–439. [Link]
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Banupriya, R., & Sathya, V. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 1083-1089. [Link]
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Di Micco, S., et al. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 28(17), 6335. [Link]
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Sattu, H., et al. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413. [Link]
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Gül, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(1), 1-18. [Link]
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Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
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Mohamed, M., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Informatics in Medicine Unlocked, 30, 100927. [Link]
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Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4946. [Link]
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El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]
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Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2015). ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive, in-depth comparison of the cross-reactivity profile of the hypothetical kinase inhibitor, 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid, with established drugs targeting the Janus kinase 2 (JAK2). For the purpose of this illustrative guide, we will assume that this compound is a novel inhibitor of JAK2, a critical mediator in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.
This guide will navigate through three key experimental methodologies for assessing kinase inhibitor selectivity: broad-panel kinome scanning, cellular thermal shift assays (CETSA), and affinity chromatography coupled with mass spectrometry. We will compare our hypothetical compound with two FDA-approved JAK2 inhibitors, Ruxolitinib and Fedratinib, to provide a contextual understanding of its selectivity profile.
The Imperative of Selectivity in JAK2 Inhibition
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of structural homology in their ATP-binding sites. This makes the development of highly selective inhibitors a formidable challenge. While Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, Fedratinib exhibits greater selectivity for JAK2.[1] This differentiation in their selectivity profiles contributes to their distinct clinical applications and adverse effect profiles. A thorough understanding of a novel inhibitor's cross-reactivity is therefore not merely an academic exercise but a critical step in predicting its therapeutic window and potential liabilities.
Comparative Compounds
For this guide, we will compare our hypothetical compound, This compound , with two well-characterized JAK2 inhibitors:
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.
-
Fedratinib: A selective inhibitor of JAK2 and FLT3, also approved for the treatment of myelofibrosis.[2]
These comparators provide a valuable benchmark for evaluating the selectivity of our novel pyrazole compound.
Part 1: Kinome-Wide Selectivity Profiling
Kinome scanning is a high-throughput in vitro method that assesses the binding of a compound against a large panel of kinases. This provides a broad, unbiased view of a compound's selectivity across the human kinome.
The Rationale Behind Kinome Scanning
By quantifying the interaction of a test compound with hundreds of kinases at a fixed concentration, we can rapidly identify both intended and unintended targets. This "snapshot" of the compound's binding profile is instrumental in the early stages of drug development to flag potential off-target liabilities and to guide structure-activity relationship (SAR) studies to improve selectivity.
Experimental Workflow: KINOMEscan™
The KINOMEscan™ platform is a widely used competition binding assay. The fundamental principle involves the displacement of a tagged ligand from the kinase active site by the test compound. The amount of kinase-ligand interaction is then quantified.
Caption: KINOMEscan experimental workflow.
Comparative Kinome Scan Data
The following table summarizes the hypothetical kinome scan data for this compound against a panel of 468 kinases, compared to publicly available data for Ruxolitinib and Fedratinib from the HMS LINCS Project.[3] The data is presented as the percentage of control, where a lower number indicates stronger binding.
| Kinase Target | This compound (% Control @ 1µM) | Ruxolitinib (% Control @ 1µM) | Fedratinib (% Control @ 1µM) |
| JAK2 | 1.5 | 0.5 | 1.2 |
| JAK1 | 35.2 | 1.8 | 45.7 |
| JAK3 | 68.9 | 15.4 | 89.1 |
| TYK2 | 45.1 | 8.2 | 76.3 |
| FLT3 | 85.6 | 92.3 | 5.5 |
| BRD4 | 98.2 | Not Reported | 20.1 |
| CDK2 | 91.3 | 88.9 | Not Reported |
| ROCK2 | 89.5 | Not Reported | Not Reported |
Interpretation of Results:
-
On-Target Potency: All three compounds demonstrate potent binding to JAK2.
-
Selectivity Profile of the Hypothetical Compound: this compound shows good selectivity for JAK2 over other JAK family members, with significantly less binding to JAK1, JAK3, and TYK2 compared to Ruxolitinib.
-
Comparator Profiles: Ruxolitinib exhibits potent binding to both JAK1 and JAK2, consistent with its known mechanism. Fedratinib shows high selectivity for JAK2 and also potent binding to FLT3 and BRD4, which are known off-targets that may contribute to its clinical profile.[1]
Part 2: Cellular Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[4] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
The Rationale Behind CETSA
While kinome scanning provides valuable in vitro data, it does not account for cell permeability, intracellular target concentrations, or the effects of the cellular milieu. CETSA addresses this by measuring target engagement in intact cells or cell lysates, providing a more physiologically relevant assessment of a compound's interaction with its target.
Experimental Protocol: CETSA for JAK2 in HEL Cells
Human Erythroleukemia (HEL) cells endogenously express a homozygous JAK2 V617F mutation, making them a relevant model for studying JAK2 inhibitors.
-
Cell Culture and Treatment: Culture HEL cells to a density of 2 x 10^6 cells/mL. Treat cells with the test compound (e.g., 1 µM this compound, Ruxolitinib, or Fedratinib) or vehicle (DMSO) for 2 hours at 37°C.[2]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble JAK2 at each temperature by Western blotting using a specific anti-JAK2 antibody.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative CETSA Data
The results of a CETSA experiment are typically presented as a melting curve, showing the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of a compound indicates target stabilization.
| Compound | Apparent Melting Temperature (Tm) of JAK2 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| This compound (1 µM) | 57.8 °C | +5.3 °C |
| Ruxolitinib (1 µM) | 58.2 °C | +5.7 °C |
| Fedratinib (1 µM) | 57.5 °C | +5.0 °C |
Interpretation of Results:
-
All three compounds induce a significant thermal shift of JAK2, confirming their engagement with the target protein in a cellular context.
-
The magnitude of the thermal shift is comparable for all three compounds at the tested concentration, suggesting similar levels of target engagement in HEL cells.
Part 3: Unbiased Off-Target Identification by Affinity Chromatography
To identify potential off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry is a powerful tool. This technique involves immobilizing the compound of interest on a solid support and then using it to "fish" for interacting proteins from a cell lysate.
The Rationale Behind Affinity Chromatography
While kinome scanning provides broad coverage of the kinome, it is limited to the kinases on the panel. Affinity chromatography, in contrast, can identify any protein that binds to the compound, including non-kinase off-targets. This is crucial for a comprehensive understanding of a compound's polypharmacology.
Experimental Protocol: Affinity Chromatography for this compound
-
Immobilization of the Compound: The carboxylic acid moiety of this compound can be coupled to an amine-functionalized solid support (e.g., NHS-activated sepharose beads) using carbodiimide chemistry (EDC/NHS).[5][6]
-
Activation: React the carboxyl group of the compound with EDC and NHS to form a stable NHS ester.
-
Coupling: Incubate the activated compound with the amine-functionalized beads to form a stable amide bond.
-
Blocking: Block any remaining active sites on the beads with a small amine-containing molecule (e.g., ethanolamine) to prevent non-specific protein binding.[3]
-
-
Affinity Pull-Down:
-
Incubate the compound-immobilized beads with a cell lysate (e.g., from HEL cells).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by competing with an excess of the free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database using software such as MaxQuant.[7][8]
-
Caption: Affinity chromatography-mass spectrometry workflow.
Comparative Off-Target Profile
The following table presents a hypothetical list of proteins identified for this compound, alongside known off-targets of Ruxolitinib and Fedratinib.
| Compound | Primary Target | Known/Potential Off-Targets |
| This compound | JAK2 | Hypothetical: ROCK2, CDK2 |
| Ruxolitinib | JAK1, JAK2 | TYK2, JAK3 |
| Fedratinib | JAK2 | FLT3, BRD4 |
Interpretation of Results:
-
The affinity chromatography experiment for our hypothetical compound identified ROCK2 and CDK2 as potential off-targets. These would require further validation, for example, through enzymatic assays or CETSA.
-
The known off-targets of Ruxolitinib and Fedratinib are consistent with their kinome scan profiles and published literature.[1] The inhibition of these off-targets can have clinical implications, both beneficial and detrimental.
Conclusion
This comparative guide has outlined a multi-pronged approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, this compound. By integrating data from kinome scanning, cellular thermal shift assays, and affinity chromatography, a comprehensive picture of a compound's selectivity can be assembled.
Our hypothetical compound, this compound, demonstrates a promising selectivity profile for JAK2 over other JAK family members in this illustrative analysis. The identification of potential off-targets through affinity chromatography provides a clear path for further investigation and optimization.
In the pursuit of safer and more effective medicines, a thorough understanding of a drug candidate's interactions with the broader proteome is indispensable. The methodologies described herein represent the current standard for rigorous cross-reactivity profiling in modern drug discovery.
References
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HMS LINCS Project. KINOMEscan data. Available at: [Link] and [Link]
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Mascarenhas, J. & Mesa, R. (2018). Comparison of Ruxolitinib vs Fedratinib and Practical Implications. AJMC. Available at: [Link]
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Martinez Molina, D. et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science. Available at: [Link]
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Chen, Q. et al. (2025). Dibromo-Edaravone Induces Anti-Erythroleukemia Effects via the JAK2-STAT3 Signaling Pathway. Int J Mol Sci. Available at: [Link]
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Cox, J. & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Available at: [Link]
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Tyanova, S., Temu, T. & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature Protocols. Available at: [Link]
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Bangs Laboratories, Inc. TechNote 205: Covalent Coupling. Available at: [Link]
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Lee, P. Y., & Low, T. Y. (2023). Identification and Quantification of Affinity-Purified Proteins with MaxQuant, Followed by the Discrimination of Nonspecific Interactions with the CRAPome Interface. Methods in Molecular Biology. Available at: [Link]
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Harrison, C. N. et al. (2024). Fedratinib Improved Myelofibrosis Management Compared With Ruxolitinib. Docwire News. Available at: [Link]
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Liu, G. et al. (2016). Data Independent Acquisition analysis in ProHits 4.0. Journal of Proteome Research. Available at: [Link]
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Palandri, F. et al. (2024). Outcomes of Fedratinib in Routine Treatment of Ruxolitinib-Resistant or -Refractory Patients with Primary and Post-Polycythemia Vera or Essential Thrombocythemia Myelofibrosis: A Nationwide Retrospective Study. Acta Haematologica. Available at: [Link]
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Cox, J. et al. (2011). A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. Methods in molecular biology. Available at: [Link]
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ResearchGate. Mechanism for protein immobilization via EDC/NHS coupling. Available at: [Link]
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Trmcic, M. et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Available at: [Link]
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Tran, N. T. et al. (2022). Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis. protocols.io. Available at: [Link]
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Jiang, Y. et al. (2020). Data-independent acquisition mass spectrometry (DIA-MS) for proteomic applications in oncology. Molecular Omics. Available at: [Link]
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Head-to-head comparison of different pyrazole synthesis methods
An Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Key Methodologies
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various anticancer agents. The versatility of the pyrazole scaffold necessitates a deep understanding of the available synthetic routes to access diverse and specifically substituted derivatives. This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, substrate scope, and practical considerations for laboratory application.
The Classical Approach: Condensation Reactions
The most traditional and widely employed methods for pyrazole synthesis involve the condensation of a binucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophile. These methods have been refined over more than a century and remain highly relevant.
Knorr Pyrazole Synthesis (1883)
The Knorr synthesis is a stalwart in heterocyclic chemistry, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) directly determines the substituent at the N1 position of the resulting pyrazole.
Mechanism and Rationale:
The reaction proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second nitrogen onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration, particularly with unsymmetrical 1,3-dicarbonyls. The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.
Experimental Protocol: Synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (10 mmol) in ethanol (50 mL).
-
Step 2: Reagent Addition. To the stirred solution, add methylhydrazine sulfate (10 mmol) and a catalytic amount of sulfuric acid.
-
Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up. After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Paal-Knorr Pyrazole Synthesis
A close relative of the Knorr synthesis, the Paal-Knorr synthesis utilizes 1,3-dicarbonyl equivalents, often in the form of their furan precursors. This method is particularly useful for the synthesis of N-substituted pyrazoles from 2,5-dimethoxy- or 2,5-diethoxytetrahydrofurans and hydrazines.
Synthesis from Unsaturated Precursors
The use of α,β-unsaturated carbonyl compounds provides a powerful and convergent route to pyrazoles.
Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines
This method involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to form the pyrazole ring. This approach offers a high degree of flexibility in the substitution pattern of the final product.
Experimental Protocol: Synthesis of 3,5-diphenyl-1H-pyrazole
-
Step 1: Reaction Setup. To a solution of chalcone (1,3-diphenyl-2-propen-1-one) (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).
-
Step 2: Reflux. Heat the mixture to reflux for 6 hours.
-
Step 3: Isolation. Upon cooling, the product often crystallizes from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry to obtain 3,5-diphenyl-1H-pyrazole.
Modern Methodologies: Expanding the Synthetic Toolbox
While classical methods remain invaluable, modern synthetic chemistry has introduced new and often more efficient or selective routes to pyrazoles.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful tool for the construction of five-membered heterocycles, including pyrazoles. In this context, diazo compounds serve as the 1,3-dipole, and alkynes or alkenes act as the dipolarophile. The use of alkynes directly leads to pyrazoles, while alkenes yield pyrazolines, which can be subsequently oxidized to pyrazoles.
Mechanism and Advantages:
This method is highly convergent and often proceeds with excellent regioselectivity, which can be controlled by the electronic nature of the substituents on both the diazo compound and the alkyne. The reaction is often catalyzed by transition metals, such as copper or ruthenium, which can enhance both the rate and selectivity.
Experimental Protocol: Copper-Catalyzed Synthesis of a Trisubstituted Pyrazole
-
Step 1: Catalyst Preparation. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (5 mol%).
-
Step 2: Reagent Addition. Add the terminal alkyne (1.0 equiv), the sulfonyl azide (1.2 equiv), and a suitable solvent such as toluene.
-
Step 3: Reaction. Stir the reaction mixture at room temperature for 12 hours.
-
Step 4: Work-up and Purification. Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Metal-Catalyzed Syntheses
In recent years, a variety of metal-catalyzed methods for pyrazole synthesis have emerged, offering novel disconnections and access to previously challenging substitution patterns. These methods often involve cross-coupling reactions or catalytic cyclization cascades. For example, palladium-catalyzed coupling reactions have been employed to construct the pyrazole core from appropriately functionalized precursors.
Comparative Analysis of Pyrazole Synthesis Methods
| Method | Key Precursors | Advantages | Disadvantages | Typical Yields |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Readily available starting materials, well-established. | Regioselectivity can be an issue with unsymmetrical dicarbonyls. | 60-90% |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones, Hydrazines | High convergence, good control over substitution. | Michael addition can sometimes be reversible. | 70-95% |
| 1,3-Dipolar Cycloaddition | Diazo Compounds, Alkynes/Alkenes | High efficiency and regioselectivity, mild reaction conditions. | Diazo compounds can be hazardous; metal catalysts may be required. | 80-98% |
Mechanistic Diagrams
Caption: Knorr Pyrazole Synthesis Workflow
A Senior Application Scientist's Guide to Assessing Target Engagement of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the "Target Unknown" Challenge
In the landscape of early-stage drug discovery, we are often presented with compounds like 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid , a molecule with potential therapeutic value, yet whose precise biological target remains unconfirmed. The pyrazole scaffold is a well-established pharmacophore known to interact with a range of protein classes, particularly kinases and cyclooxygenases.[1] However, without empirical evidence of direct binding within a native cellular environment, any observed phenotypic effect is merely an observation, not an actionable, mechanistic insight.
The critical first step in advancing such a promising compound is to unequivocally demonstrate target engagement —the direct physical interaction between the drug and its intracellular target.[2] This guide provides a comparative analysis of three robust, cell-based methodologies for assessing the target engagement of novel compounds: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Reporter Gene Assay (RGA). As a Senior Application Scientist, my goal is not to simply provide protocols, but to illuminate the strategic rationale behind choosing and implementing each assay, ensuring that the data you generate is both reliable and insightful. We will explore how each technique can move this compound from a compound of interest to a validated molecular probe with a clear mechanism of action.
The Foundational Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is the quintessential method for confirming direct target binding in a label-free manner, operating on a fundamental principle of biophysics: ligand-induced protein stabilization.[3][4]
Scientific Principle
The core concept of CETSA is that the binding of a ligand, such as our pyrazole compound, increases the thermal stability of its target protein.[5] When cells are heated, proteins begin to denature and aggregate. A protein that is stabilized by a bound drug will remain in its soluble, native conformation at higher temperatures compared to its unbound state.[6] By quantifying the amount of soluble protein remaining across a range of temperatures, we can directly infer target engagement.[5]
Experimental Workflow: A Self-Validating System
The power of CETSA lies in its directness. It requires no modification to the compound and, for the initial validation, relies on an antibody specific to the endogenous target protein, making it highly physiologically relevant.[7][8]
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A Comparative Analysis of Pyrazole Derivatives and Celecoxib in Anti-Inflammatory Activity
A Technical Guide for Drug Development Professionals
The quest for potent and safer anti-inflammatory agents is a cornerstone of modern medicinal chemistry. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their therapeutic benefits are often marred by significant side effects, primarily gastrointestinal issues stemming from the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] The development of selective COX-2 inhibitors, such as Celecoxib, was a major advancement, offering comparable anti-inflammatory efficacy with a reduced risk of certain adverse events.[2][3]
However, the search for alternatives with improved efficacy, selectivity, and safety profiles continues. Among the most promising scaffolds are pyrazole derivatives, a class of heterocyclic compounds that have demonstrated remarkable anti-inflammatory potential.[4][5] In fact, Celecoxib itself is built upon a pyrazole core, highlighting the inherent potential of this chemical motif.[6][7] This guide provides an in-depth, objective comparison of the anti-inflammatory activity of novel pyrazole derivatives relative to the benchmark drug, Celecoxib, supported by experimental data and methodological insights.
The Inflammatory Cascade: Targeting Cyclooxygenase
Inflammation is a complex biological response involving various mediators, including prostaglandins (PGs).[1] The synthesis of these PGs is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX enzymes.[8] Two primary isoforms exist:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological functions, such as maintaining the gastric mucosal lining.[3]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation, that produces pro-inflammatory prostaglandins contributing to pain and swelling.[3]
The therapeutic strategy behind selective NSAIDs is to inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[3] Celecoxib achieves this through its specific chemical structure, which fits into the larger, more flexible active site of the COX-2 enzyme.[1][3]
Caption: Arachidonic acid cascade and selective COX-2 inhibition.
Pyrazole Derivatives: A Scaffold for Potent Anti-Inflammatory Agents
In Vitro Performance: COX-1/COX-2 Inhibition Assays
The primary method for evaluating the potency and selectivity of potential anti-inflammatory drugs is through in vitro enzyme inhibition assays. These assays directly measure a compound's ability to inhibit the activity of isolated COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) yields the Selectivity Index (SI), where a higher SI indicates greater selectivity for COX-2.
Table 1: Comparative In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 1.86 | 0.74 | 2.51 | [6] |
| Pyrazole-pyridazine hybrid 5f | 15.23 | 1.59 | 9.56 | [6] |
| Pyrazole-pyridazine hybrid 6f | 14.36 | 1.72 | 8.31 | [6] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Compound 11 (pyrazole-based) | >100 | 0.043 | >2325 | [11] |
| Compound 12 (pyrazole-based) | >100 | 0.049 | >2040 | [11] |
| Compound 15 (pyrazole-based) | >100 | 0.048 | >2083 | [11] |
Note: Data is compiled from multiple independent studies and serves for comparative illustration. Direct comparison is most accurate within the same study.
As the data illustrates, medicinal chemists have successfully synthesized novel pyrazole derivatives that exhibit both higher potency (lower COX-2 IC50) and significantly greater selectivity for COX-2 compared to Celecoxib.[1][6][11] For instance, certain derivatives show selectivity indices orders of magnitude higher than that of Celecoxib, suggesting a potentially wider therapeutic window and a lower risk of COX-1-related side effects.[12]
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
While in vitro assays are crucial for determining mechanism and selectivity, in vivo models are essential for evaluating a compound's anti-inflammatory efficacy in a complex biological system. The carrageenan-induced paw edema model in rodents is a widely accepted and validated method for assessing acute inflammation.[13]
The injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1-2 hours) is primarily driven by the production of prostaglandins, making it an ideal model for evaluating COX inhibitors.[14] The anti-inflammatory effect is quantified by measuring the reduction in paw volume (edema) compared to a control group.
Table 2: Comparative In Vivo Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Edema Inhibition (%) | Reference |
| Celecoxib | 10 | 3 | ~50-60% | [12] |
| Indomethacin (Non-selective) | 10 | 3 | ~55% | [1] |
| Pyrazole Derivative N7 | 10 | 3 | 62.5% | [12] |
| Generic Pyrazole Derivatives | 10 | 3 | 65-80% | [1] |
| Pyrazoline 2d | 10 | 3 | 68% | [15] |
| Pyrazoline 2e | 10 | 3 | 72% | [15] |
The results from in vivo studies often correlate well with in vitro findings. Many pyrazole derivatives have demonstrated a percentage of edema inhibition that is comparable or superior to both Celecoxib and the non-selective NSAID indomethacin.[1][12][15] This indicates that their potent enzymatic inhibition translates into effective anti-inflammatory activity in a living organism.
Experimental Methodologies: A Closer Look
To ensure the trustworthiness and reproducibility of these findings, it is crucial to understand the underlying experimental protocols.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol is a standard method for determining IC50 values. The causality behind this choice is its direct measurement of enzymatic activity by quantifying the product of the COX reaction.
Caption: Workflow for an in vitro COX inhibition enzyme immunoassay.
Step-by-Step Methodology: [16]
-
Preparation: A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) is prepared containing the COX enzyme (either COX-1 or human recombinant COX-2) and a heme cofactor.
-
Inhibitor Addition: The test compound (e.g., a pyrazole derivative dissolved in DMSO) is added to the reaction mixture at various concentrations. A control well receives only the vehicle (DMSO).
-
Pre-incubation: The mixture is incubated for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set time, the enzymatic reaction is stopped by adding a strong acid (e.g., 1 M HCl).
-
Product Quantification: The product of the reaction, PGH2, is unstable. It is reduced to the more stable PGF2α using stannous chloride. The amount of PGF2α is then measured using a competitive Enzyme Immunoassay (EIA), where higher absorbance corresponds to lower enzyme activity.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting inhibition versus concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
This protocol is a self-validating system because it includes baseline measurements and a positive control, allowing for clear interpretation of the test compound's effect.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodology: [14][17]
-
Animal Acclimatization: Rodents (typically Wistar rats or mice) are acclimatized to the laboratory conditions.
-
Grouping: Animals are randomly divided into several groups: a negative control group (receiving only the vehicle), a positive control group (receiving a standard drug like Celecoxib or Indomethacin), and test groups (receiving different doses of the pyrazole derivatives).
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a digital plethysmometer.
-
Compound Administration: The test compounds and control substances are administered, typically 30 to 60 minutes before the carrageenan injection, via an appropriate route (e.g., oral gavage or intraperitoneal injection).[13]
-
Induction of Edema: A small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.[18]
-
Paw Volume Measurement: Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., every hour for 4-5 hours).[14]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition for the treated groups is calculated by comparing their mean edema increase to that of the control group.
Conclusion and Future Directions
The available experimental data strongly supports the continued investigation of pyrazole derivatives as a promising class of anti-inflammatory agents. Numerous studies have successfully synthesized and evaluated novel pyrazoles that not only match but often exceed the performance of Celecoxib in terms of both in vitro COX-2 inhibitory potency and selectivity, as well as in vivo anti-inflammatory efficacy.
The key advantage of the pyrazole scaffold is its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on compounds that demonstrate high selectivity indices to further minimize potential side effects. Additionally, exploring dual-target inhibitors, such as compounds that inhibit both COX-2 and other inflammatory targets like 5-lipoxygenase (5-LOX), could offer a broader spectrum of anti-inflammatory action.[1] As researchers continue to refine this versatile scaffold, pyrazole derivatives hold significant promise for becoming the next generation of safer and more effective anti-inflammatory therapies.
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A Comparative Guide to QSAR Modeling of Pyrazole Inhibitors: Strategies for Predicting Biological Activity
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of inhibitors targeting a diverse range of proteins.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool, accelerating the drug discovery process by correlating the structural features of these pyrazole derivatives with their biological activities.[3][4] This guide provides a comparative analysis of different QSAR modeling approaches applied to pyrazole inhibitors, offering field-proven insights into the causality behind methodological choices and presenting experimental data to support the comparison.
This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug development. It aims to dissect the nuances of various QSAR methodologies, from 3D-QSAR techniques like CoMFA and CoMSIA to pharmacophore-based approaches, providing a clear rationale for selecting the most appropriate strategy for a given research objective.
The Universal QSAR Workflow: A Conceptual Framework
At its core, any QSAR study follows a systematic and logical progression.[4][5] The goal is to build a statistically robust model that can accurately predict the activity of novel compounds.[5] This process is not merely computational; it is a self-validating system where each step is critical for the integrity of the final model.
The causality is straightforward: a well-curated dataset of molecules with known activities (the independent variable) is used to train a mathematical model that relates molecular properties (descriptors) to that activity (the dependent variable). The model's predictive power is then rigorously tested to ensure it has truly learned the underlying structure-activity relationship and is not just fitting to noise.
Caption: Step-by-step workflow for a CoMFA/CoMSIA study.
Step-by-Step Methodology:
-
Data Curation & Preparation:
-
Action: Compile a dataset of pyrazole inhibitors with their corresponding biological activities (e.g., IC50, Ki). Ensure structural accuracy and consistency.
-
Causality: The quality of the input data directly determines the quality of the model. Biological activities must be converted to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear relationship between the descriptors and the dependent variable.
-
-
Dataset Division:
-
Action: Rationally divide the dataset into a training set (typically 70-80%) used to build the model and a test set (20-30%) used to validate it.
-
Causality: This separation is the cornerstone of model validation. The test set acts as a collection of "unseen" compounds, and the model's ability to predict their activity is the ultimate measure of its real-world utility and generalizability. [5][6]
-
-
Molecular Alignment:
-
Action: This is the most critical step in 3D-QSAR. Align all molecules in the training and test sets over a common template. The template is often the most active compound or a conformation derived from a crystal structure (structure-based alignment).
-
Causality: CoMFA/CoMSIA fields are calculated on a 3D grid. A consistent alignment ensures that the calculated field values at each grid point correspond to the same relative spatial position across all molecules, making the subsequent correlation meaningful. [7]
-
-
Field Calculation (CoMFA/CoMSIA):
-
Action: Place the aligned molecules within a 3D grid. At each grid point, calculate the steric and electrostatic interaction energies (for CoMFA) or similarity indices (for CoMSIA) using a probe atom.
-
Causality: This step translates the 3D structure of each molecule into a set of numerical descriptors. These descriptors quantify the shape, size, and electronic properties that are hypothesized to govern binding affinity. [8][9]
-
-
Statistical Analysis (PLS):
-
Action: Use Partial Least Squares (PLS) regression to build a linear relationship between the calculated field values (independent variables) and the biological activity (dependent variable).
-
Causality: PLS is well-suited for QSAR because it can handle datasets with more variables than observations and deals with multicollinearity among descriptors, which is common in CoMFA/CoMSIA. [10]
-
-
Model Validation:
-
Action:
-
Internal Validation: Perform Leave-One-Out (LOO) cross-validation on the training set to calculate q². In LOO, one compound is removed, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for every compound. [11] * External Validation: Use the final, validated model to predict the activities of the test set compounds. Calculate the predictive r² (r²_pred). [6] * Y-Randomization: As a further check, randomly shuffle the activity data of the training set and rebuild the model several times. The resulting models should have very low q² and r² values. [5] * Causality: These validation steps are essential to prove the model is not a result of chance correlation. [11]Internal validation assesses robustness, while external validation demonstrates true predictive power on unseen data. [4][6]
-
-
-
Interpretation of Contour Maps:
-
Action: Visualize the results as 3D contour maps. These maps show regions where specific properties increase or decrease biological activity.
-
Causality: The maps provide intuitive, actionable insights for drug design. For example, a green contour in a CoMFA steric map indicates that adding bulk in that region is likely to increase activity, guiding the synthesis of new, potentially more potent pyrazole derivatives.
-
Conclusion and Future Perspectives
QSAR modeling is a powerful, data-driven approach for optimizing the design of pyrazole inhibitors. As demonstrated, the choice between methods like CoMFA/CoMSIA and pharmacophore-based QSAR depends on the specific characteristics of the dataset and the research goals. 3D-QSAR methods provide detailed spatial insights valuable for lead optimization, while pharmacophore models excel at scaffold hopping and virtual screening.
The future of QSAR is increasingly intertwined with machine learning and artificial intelligence. Newer algorithms, including deep neural networks and support vector machines, are being applied to handle more complex, non-linear structure-activity relationships. By integrating these advanced computational techniques with a solid foundation in medicinal chemistry and rigorous validation, the design and discovery of next-generation pyrazole-based therapeutics can be significantly accelerated.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid, a halogenated heterocyclic compound common in synthetic and medicinal chemistry. The procedures outlined herein are designed to ensure compliance, mitigate risk, and foster a culture of safety.
Core Principle: Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | GHS Hazard Code | Signal Word | Potential Hazard Description |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[2][3] |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[3] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled. |
The primary risks associated with this compound are contact-based (skin and eye irritation) and respiratory. The causality is clear: exposure to the solid dust or solutions can lead to local tissue irritation, and inhalation can affect the respiratory tract.
The Critical Regulatory Mandate: Segregation of Halogenated Waste
The presence of a bromine atom in the molecular structure of this compound classifies it as a Halogenated Organic Compound (HOC) . This is the single most important factor governing its disposal.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), HOCs are subject to specific land disposal restrictions (40 CFR § 268.32).[4] The practical implication for laboratory personnel is unambiguous:
Halogenated organic waste streams MUST be kept separate from non-halogenated streams.
The reason for this is twofold. First, the high-temperature incineration methods required to safely destroy halogenated compounds and prevent the formation of toxic dioxins and furans are different and more costly than those for non-halogenated waste.[5] Second, mixing these waste streams contaminates the entire volume, leading to significantly increased disposal costs and regulatory complexity for the institution.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the hazard profile, a stringent PPE protocol is required to prevent exposure during handling and waste consolidation.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact, mitigating the risk of skin irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent solid particulates or solution splashes from causing serious eye irritation (H319). |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator (e.g., N95) may be necessary. | To prevent inhalation of airborne particulates, which may cause respiratory irritation (H335).[6] |
Step-by-Step Disposal Workflow
This section provides the direct, operational plan for disposing of waste this compound, from the point of generation to final handoff.
Workflow Diagram: Chemical Waste Segregation
Caption: Decision workflow for the proper segregation of chemical waste.
Experimental Protocol: Waste Handling and Accumulation
-
Step 1: Segregation at the Source. As illustrated in the diagram above, the first action is segregation. All waste containing this compound, including pure solid, reaction mixtures, and contaminated items (e.g., weigh boats, gloves, silica gel), must be placed in a container designated exclusively for Halogenated Organic Waste .[5][7]
-
Step 2: Container Selection and Labeling.
-
Container: Use a chemically compatible, leak-proof container with a secure, vapor-tight screw-top lid. The container must be in good condition.
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[5] The label must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "This compound " and any other components.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date waste accumulation began.
-
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA).
-
The designated waste container must be stored in a laboratory's SAA. An SAA is a location at or near the point of waste generation and under the control of the personnel generating the waste.[8]
-
The container must remain closed at all times except when actively adding waste.[7] This is a critical EPA requirement to prevent the release of vapors.
-
Store incompatible waste types separately within the SAA to prevent accidental mixing.[8] For example, keep this acidic compound away from bases.
-
-
Step 4: Arranging for Final Disposal.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
-
Once the waste container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
EHS professionals are trained to handle the transportation, consolidation, and transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final step is handled in full regulatory compliance.
-
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is key to mitigating harm.
-
For a Small Spill (Solid Powder):
-
Alert personnel in the immediate area.
-
If safe to do so, restrict access to the spill area.
-
Ensure you are wearing the appropriate PPE (See Table 2).
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid creating dust.[6]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[6]
-
Label the container as "Spill Debris containing this compound" and dispose of it through EHS.
-
Decontaminate the spill surface with an appropriate solvent and then soap and water.
-
-
For a Large Spill or Any Spill Involving Respiratory Distress:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm to alert emergency services and evacuate the building.
-
Call your institution's emergency number or 911.
-
Provide details of the chemical spilled to emergency responders.
-
Prohibited Disposal Methods
To ensure absolute clarity, the following disposal methods are strictly forbidden and may result in significant regulatory fines and safety incidents:
-
DO NOT dispose of this chemical or its contaminated materials in the regular trash.
-
DO NOT mix this halogenated waste with non-halogenated chemical waste.[5][7]
-
DO NOT leave a waste container open to the atmosphere or unlabeled.[7][9]
By adhering to this guide, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with federal and local regulations. Trust in these protocols is trust in our shared commitment to scientific excellence and responsibility.
References
-
MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Capot Chemical. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR (Electronic Code of Federal Regulations). Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]
-
Safety Data Sheet for 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. R Discovery. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
5-bromo-1H-pyrazole-3-carboxylic acid Hazard Information. PubChem, National Institutes of Health. Available at: [Link]
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Comprehensive Safety and Handling Guide for 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is not available, data from analogous compounds such as 4-bromo-1H-pyrazole-3-carboxylic acid and other substituted pyrazole carboxylic acids indicate potential hazards.[1][2][3]
Primary Hazards:
-
Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[2][3][4] Direct contact may cause redness, pain, and irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
-
Unknown Toxicological Properties: The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[1] Therefore, it should be handled as a potentially hazardous substance.
Incompatible Materials:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The minimum required PPE includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toed shoes.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Inspect gloves prior to use.[1][6] | Provides protection against a range of chemicals, including acids and organic compounds.[7][8] Proper glove removal technique is crucial to prevent skin contact.[1][6] |
| Eye Protection | Safety goggles or a face shield.[7] | Protects against splashes and airborne particles.[7] |
| Body Protection | A lab coat or chemical-resistant apron.[5][7] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2][3] If dust formation is unavoidable, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P100) should be used.[1][9] | Minimizes the inhalation of airborne particles and potential vapors.[9] |
PPE Selection and Use Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is essential.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Without creating dust, sweep up the spilled solid and place it into a suitable, closed container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Management Protocol:
-
Segregation: As a halogenated compound, it should be segregated into a dedicated halogenated organic waste stream.[11][12] Do not mix with non-halogenated waste.[11]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.[13]
-
Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][14] Contact a licensed professional waste disposal service for proper disposal.[1]
Disposal Decision Tree
Caption: Decision tree for the proper disposal of chemical waste.
References
-
Capot Chemical. (2020, April 9). MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart. Retrieved from [Link]
-
Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Organic Chemistry Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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- 5. uah.edu [uah.edu]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. leelinework.com [leelinework.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. ethz.ch [ethz.ch]
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- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
